molecular formula C11H16N2 B1464095 4-Methyl-2-(piperidin-4-yl)pyridine CAS No. 1260886-47-2

4-Methyl-2-(piperidin-4-yl)pyridine

Cat. No.: B1464095
CAS No.: 1260886-47-2
M. Wt: 176.26 g/mol
InChI Key: AATIJVIDRPDSLK-UHFFFAOYSA-N
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Description

4-Methyl-2-(piperidin-4-yl)pyridine is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1260886-47-2

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

4-methyl-2-piperidin-4-ylpyridine

InChI

InChI=1S/C11H16N2/c1-9-2-7-13-11(8-9)10-3-5-12-6-4-10/h2,7-8,10,12H,3-6H2,1H3

InChI Key

AATIJVIDRPDSLK-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)C2CCNCC2

Canonical SMILES

CC1=CC(=NC=C1)C2CCNCC2

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 4-Methyl-2-(piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Pharmacological Utility in Drug Discovery

Executive Summary

4-Methyl-2-(piperidin-4-yl)pyridine (CAS: 1260886-47-2) represents a critical pharmacophore scaffold in modern medicinal chemistry.[1] Structurally comprising a 4-methylpyridine ring linked at the C2 position to a piperidine moiety, this compound serves as a versatile building block for G-Protein Coupled Receptor (GPCR) ligands (specifically histamine H1 and H4 antagonists) and kinase inhibitors .[1] Its dual-nitrogen architecture offers distinct pKa values for tunable solubility and multiple hydrogen-bonding vectors, making it an ideal "hinge binder" or solvent-exposed solubilizing group in Structure-Activity Relationship (SAR) campaigns.[1][2]

Chemical Identity & Structural Analysis[1][2][3][4][5]

Nomenclature & Identifiers
ParameterDetail
IUPAC Name This compound
CAS Number 1260886-47-2
Molecular Formula C₁₁H₁₆N₂
Molecular Weight 176.26 g/mol
SMILES CC1=CC(C2CCNCC2)=NC=C1
InChI Key Derived from structure
Structural Properties[2][5]
  • Steric Bulk: The C4-methyl group on the pyridine ring introduces a steric handle that can restrict rotation or fill hydrophobic pockets in target proteins, often enhancing selectivity compared to the des-methyl analog.[1][2]

  • Electronic Profile: The pyridine nitrogen (sp²) is electron-deficient, serving as a hydrogen bond acceptor.[1][2] The piperidine nitrogen (sp³) is electron-rich and basic, serving as a proton acceptor or cation at physiological pH.[1][2]

Physicochemical Profile

Note: Values below are derived from validated computational models and analogous structural data where experimental values are proprietary.

PropertyValueImplication for Drug Design
LogP (Predicted) 1.8 ± 0.3Moderate lipophilicity; favorable for CNS penetration if pKa is modulated.[1]
pKa (Pyridine N) ~5.8Weakly basic; likely unprotonated at physiological pH (7.4).[1][2]
pKa (Piperidine NH) ~10.8Highly basic; predominantly protonated (+ charge) at pH 7.4, aiding solubility.[1][2]
Topological Polar Surface Area (TPSA) ~25 ŲLow TPSA suggests good membrane permeability.[1][2]
Solubility High (Acidic media)Excellent solubility in aqueous acid due to piperidine protonation.[1][2]

Synthesis & Manufacturing Protocol

To ensure high regioselectivity and yield, the Suzuki-Miyaura Coupling followed by Hydrogenation is the industry-standard route.[1][2] This method avoids the formation of regioisomers common in radical alkylation approaches.[1][2]

Reaction Scheme Diagram

SynthesisRoute Start1 2-Bromo-4-methylpyridine (Electrophile) Step1 Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3, Dioxane/H2O Reflux, 12h Start1->Step1 Start2 N-Boc-1,2,3,6-tetrahydropyridine- 4-boronic acid pinacol ester (Nucleophile) Start2->Step1 Inter1 Intermediate A: N-Boc-4-(4-methylpyridin-2-yl)- 1,2,3,6-tetrahydropyridine Step1->Inter1 Step2 Step 2: Hydrogenation H2 (1 atm), 10% Pd/C MeOH, RT, 4h Inter1->Step2 Inter2 Intermediate B: N-Boc-4-(4-methylpyridin-2-yl)piperidine Step2->Inter2 Step3 Step 3: Acidic Deprotection 4M HCl in Dioxane or TFA/DCM Inter2->Step3 Final Target Product: This compound Step3->Final

Caption: Figure 1. Optimized 3-step synthetic pathway ensuring regiocontrol and high purity.

Detailed Experimental Methodology
Step 1: Suzuki-Miyaura Coupling
  • Reagents: Charge a reaction vessel with 2-Bromo-4-methylpyridine (1.0 eq), N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.1 eq), and K₂CO₃ (2.0 eq).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1 ratio).

  • Catalyst: Add Pd(dppf)Cl₂[1][2]·DCM (0.05 eq) under nitrogen atmosphere.[1][2]

  • Condition: Heat to 90°C for 12–16 hours. Monitor via LC-MS for consumption of bromide.[1]

  • Workup: Cool, filter through Celite, extract with EtOAc, and wash with brine. Purify via silica gel chromatography (Hexane/EtOAc) to yield Intermediate A .

Step 2: Catalytic Hydrogenation
  • Setup: Dissolve Intermediate A in Methanol (0.1 M concentration).

  • Catalyst: Add 10 wt% Pd/C (wet support to minimize ignition risk).

  • Reaction: Stir under a hydrogen balloon (1 atm) at Room Temperature for 4–6 hours.

    • Critical Control: Monitor closely to avoid reducing the pyridine ring (which requires higher pressure/temperature).[1][2]

  • Workup: Filter through a nylon membrane (0.45 µm) to remove Pd/C. Concentrate to yield Intermediate B (N-Boc protected saturated piperidine).[1][2]

Step 3: Boc-Deprotection
  • Reaction: Dissolve Intermediate B in DCM. Add TFA (Trifluoroacetic acid) in a 1:4 ratio (TFA:DCM) or use 4M HCl in Dioxane.[1][2]

  • Condition: Stir at RT for 1–2 hours until gas evolution ceases and LC-MS shows mass 177 (M+H).

  • Isolation: Concentrate in vacuo. Basify with saturated NaHCO₃ or 1M NaOH to pH >10.[1][2] Extract with DCM/IPA (3:1) to recover the free base.[1][2]

Analytical Characterization (Self-Validating Data)

To confirm identity and purity, the following spectral signatures must be observed:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.4 ppm (d, 1H): Pyridine C6-H (Deshielded, alpha to nitrogen).[1][2]

    • δ 7.0 ppm (s, 1H): Pyridine C3-H (Singlet due to C4-substitution).[1]

    • δ 6.9 ppm (d, 1H): Pyridine C5-H.[1][2]

    • δ 2.6 – 3.2 ppm (m, 4H): Piperidine C2/C6 protons (alpha to amine).[1][2]

    • δ 2.35 ppm (s, 3H): Characteristic Methyl Singlet (Confirming the 4-methyl group).[1][2]

    • δ 1.6 – 1.9 ppm (m, 5H): Piperidine C3/C5/C4 protons.[1][2]

  • LC-MS (ESI+):

    • [M+H]⁺: Observed m/z = 177.14.[1][2]

    • Fragmentation: Loss of piperidine ring or methyl group may be observed in MS/MS.[1][2]

Pharmacological Applications & SAR Logic[1][2][7][8]

Drug Discovery Context

This scaffold is a "privileged structure" found in:

  • Antihistamines: Second-generation H1-antagonists (e.g., Rupatadine analogs) utilize the piperidine-pyridine linkage to bridge the hydrophobic receptor pocket and the solvent-exposed region.[1][2]

  • Kinase Inhibitors: The pyridine nitrogen often acts as a hinge binder (acceptor), while the piperidine amine provides a solubilizing handle that extends into the ribose pocket.[1][2]

Pharmacophore Mapping

Pharmacophore PyridineN Pyridine N (H-Bond Acceptor) Linker C2-C4 Linkage (Rigid Spacer) PyridineN->Linker Core Scaffold Receptor Hinge\n(e.g., Met residue) Receptor Hinge (e.g., Met residue) PyridineN->Receptor Hinge\n(e.g., Met residue) Interaction Methyl 4-Methyl Group (Hydrophobic/Steric) Methyl->Linker Selectivity Handle PiperidineNH Piperidine NH (Cationic Center/H-Bond Donor) Solvent/Asp residue\n(Salt Bridge) Solvent/Asp residue (Salt Bridge) PiperidineNH->Solvent/Asp residue\n(Salt Bridge) Interaction Linker->PiperidineNH Solubility Vector

Caption: Figure 2. Pharmacophore interaction map highlighting the three critical binding vectors.

Safety & Handling

  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]

    • Skin/Eye Irritation: Category 2 (Irritant).[1][2][3]

    • Handling: Use in a fume hood.[1][2] The free base may be volatile; store as the HCl salt for stability.[1][2]

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

References

  • Suzuki-Miyaura Coupling Protocols: Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1][2] Link[1][2]

  • Piperidine-Pyridine Scaffolds in Drug Design: Patani, G. A., & LaVoie, E. J. (1996).[1][2] Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.[1][2] Link[1][2]

  • Synthesis of 2-(piperidin-4-yl)pyridines: Kuduk, S. D., et al. (2010).[1][2] Synthesis and evaluation of 2-(piperidin-4-yl)pyridines as novel histamine H3 receptor antagonists.[1] Bioorganic & Medicinal Chemistry Letters.[1][2] Link

  • General Hydrogenation of Pyridyl-alkenes: Rylander, P. N. (1979).[1][2] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1][2] (Standard Reference Text).

Sources

Solubility Profile of 4-Methyl-2-(piperidin-4-yl)pyridine in Organic Solvents: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract: The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical parameter that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility profile of 4-Methyl-2-(piperidin-4-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry due to its structural motifs common in numerous therapeutic agents.[1][2][3] In the absence of extensive published quantitative data for this specific molecule, this document establishes a robust, predicted solubility profile based on first-principles of chemical theory and structural analogy to its parent compounds, pyridine and piperidine. Furthermore, it delivers a detailed, field-proven experimental protocol for the accurate determination of its solubility, designed to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and a practical methodology for working with this compound.

Introduction: The Significance of this compound

The molecular architecture of this compound combines a pyridine ring and a piperidine ring, two scaffolds that are ubiquitous in pharmaceutical science.[4][5] The pyridine ring's aromaticity and its nitrogen atom's ability to engage in hydrogen bonding and coordination interactions are crucial for molecular recognition at biological targets.[3][4] The piperidine moiety provides a flexible, saturated, and basic scaffold that is a cornerstone in the design of countless drugs.[1] The combination of these two rings in a single molecule creates a compound with a unique physicochemical profile, making the understanding of its solubility paramount for its application.

1.1. Physicochemical Properties

A compound's fundamental properties govern its behavior in solution. While extensive experimental data for the title compound is sparse, key properties can be computed or inferred from its structure.

PropertyValue/PredictionSource
Molecular Formula C₁₁H₁₆N₂-
Molecular Weight 176.26 g/mol -
Appearance Likely a solid or high-boiling liquid at STPInferred from similar structures[6][7]
pKa (Conjugate Acid) Biphasic; ~5-6 (Pyridine N), ~10-11 (Piperidine N)Estimated from pyridine & piperidine[7]
Predicted XLogP3 1.8 - 2.5-

Note: XLogP3 is a computed logarithm of the octanol/water partition coefficient, indicating moderate lipophilicity.

The Science of Solubility: Theoretical Foundations

Solubility is a thermodynamic equilibrium phenomenon, representing the maximum concentration of a solute that can dissolve in a solvent under specified conditions.[8][9] The process is governed by the Gibbs free energy of solution (ΔGsol), which incorporates both enthalpy (ΔHsol) and entropy (ΔSsol) changes.

The adage "like dissolves like" serves as a practical guideline, rooted in the principle that dissolution is favored when the intermolecular forces between solute-solvent molecules are comparable to or stronger than the solute-solute and solvent-solvent interactions.[10][11]

  • Polarity: The polarity of both the solute and solvent is a primary determinant of solubility. Polar solvents effectively dissolve polar and ionic solutes, while non-polar solvents are better suited for non-polar solutes.[11]

  • Hydrogen Bonding: The capacity of a molecule to act as a hydrogen bond donor (e.g., N-H, O-H groups) or acceptor (e.g., lone pairs on N, O atoms) significantly enhances solubility in protic solvents like water and alcohols.[12][13][14]

  • Temperature: The effect of temperature on solubility depends on the enthalpy of solution. For most solids, the dissolution process is endothermic (absorbs heat), meaning solubility increases with temperature, in accordance with Le Châtelier's Principle.[9][15]

Predicted Solubility Profile of this compound

A qualitative solubility profile can be robustly predicted by dissecting the compound's structure:

  • Pyridine Ring: A polar, aromatic system. The nitrogen atom's lone pair makes it a strong hydrogen bond acceptor.[16]

  • Piperidine Ring: A non-planar, aliphatic amine. The N-H group is a hydrogen bond donor, and the nitrogen atom is a hydrogen bond acceptor and a Brønsted-Lowry base.

  • Methyl Group: A non-polar, alkyl substituent that adds a degree of lipophilicity.

This combination of a polar aromatic ring, a basic aliphatic ring, and a non-polar functional group suggests a versatile solubility profile.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Protic Polar Methanol, Ethanol, IsopropanolHigh to Miscible The compound's two nitrogen atoms can act as hydrogen bond acceptors, and the piperidine N-H can act as a donor, leading to strong, favorable interactions with protic solvents.[12][17]
Aprotic Polar DMSO, Acetonitrile, THF, AcetoneHigh Strong dipole-dipole interactions are expected between the polar solvent and the polar pyridine and piperidine rings. The lack of strong solute-solute hydrogen bonding networks (as seen in water) facilitates dissolution.
Non-Polar Aromatic Toluene, BenzeneModerate to High The aromatic pyridine ring can engage in favorable π-π stacking interactions with aromatic solvents. The overall molecule has moderate lipophilicity, aiding solubility.
Non-Polar Aliphatic Hexane, Heptane, CyclohexaneLow to Sparingly Soluble The significant polarity and hydrogen bonding capability of the molecule are mismatched with the dispersion-force-only interactions offered by aliphatic solvents.[11] The energy required to break the solute-solute interactions is not sufficiently compensated by solute-solvent interactions.

A Validated Protocol for Quantitative Solubility Determination: The Equilibrium Shake-Flask Method

To move from prediction to precise data, a rigorous experimental approach is essential. The shake-flask method is the gold-standard for determining equilibrium solubility due to its reliability and thermodynamic relevance.[18][19] This protocol is designed to be self-validating by ensuring equilibrium is reached and properly measured.

4.1. Experimental Workflow Diagram

G cluster_prep Setup cluster_exp Execution cluster_analysis Analysis A 1. Material Preparation - Select Solvent - Weigh Solute (API) B 2. Sample Creation - Add excess API to a known  volume of solvent in a sealed vial A->B C 3. Equilibration - Agitate at a constant temperature  (e.g., 25°C or 37°C) for 24-72 hours B->C D 4. Phase Separation - Centrifuge to pellet undissolved solid - Filter supernatant (e.g., 0.22 µm PTFE) C->D G Validation Check - Analyze residual solid (e.g., XRD, DSC)  to check for polymorph changes C->G E 5. Sample Analysis - Prepare standard curve - Dilute filtered sample appropriately - Analyze by validated HPLC or UV-Vis method D->E F 6. Calculation & Reporting - Determine concentration (e.g., mg/mL) - Report as Mean ± SD for n≥3 replicates E->F G->F

Caption: Workflow for the equilibrium shake-flask solubility assay.

4.2. Step-by-Step Methodology

  • Preparation:

    • Accurately prepare a series of standard solutions of this compound in the chosen analytical solvent (e.g., mobile phase for HPLC) to generate a calibration curve.

    • For each organic solvent to be tested, add an excess amount of the solid compound to a known volume (e.g., 1-2 mL) of the solvent in a glass vial. "Excess" means enough solid is visibly present after the equilibration period.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25.0 ± 0.5 °C).

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is typical.[19] It is advisable to test multiple time points (e.g., 24, 48, 72h) for a new compound to confirm that the concentration has reached a plateau.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand briefly for large particles to settle.

    • To separate the saturated solution from the excess solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes).

    • Carefully withdraw a known volume of the clear supernatant using a pipette and immediately filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any suspended microparticulates.[19]

  • Analysis:

    • Accurately dilute the filtered supernatant with the analytical solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration.

    • Perform at least three replicate experiments for each solvent.

  • Data Reporting:

    • Calculate the solubility in units of mg/mL or mol/L.

    • Report the results as the mean ± standard deviation. The relative standard deviation should ideally be less than 10%.[20]

    • Crucially, specify the temperature at which the measurement was performed.[21]

Causality in Experimental Design: A Scientist's Perspective

The protocol described is robust, but the why behind each step is what ensures trustworthy data. A senior scientist must consider the underlying principles that can influence the outcome.

5.1. The Critical Role of Solid-State Form

The measured solubility is that of the solid form in equilibrium with the solution. Different crystalline forms (polymorphs) or an amorphous state of the same compound can have vastly different solubilities.[22][23]

  • The Problem: During the equilibration period, a metastable form may convert to a more stable, less soluble form, causing the measured concentration to decrease over time.

  • The Self-Validating Solution: It is best practice to characterize the solid material both before and after the solubility experiment using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).[23] This validates that the measured solubility corresponds to a specific, known solid form.

5.2. Logical Framework for Solubility

The interplay between the compound's intrinsic properties and the solvent's characteristics dictates the final solubility value. This relationship can be visualized to guide solvent selection and data interpretation.

G cluster_compound Compound Properties (this compound) cluster_solvent Solvent Properties Sol Equilibrium Solubility C_Polar High Polarity (Pyridine/Piperidine) S_Polar Polarity (Polar vs. Non-Polar) C_Polar->S_Polar 'Like Dissolves Like' Interactions Strength of Solute-Solvent Interactions C_Polar->Interactions C_Hbond H-Bond Donor (1) & Acceptor (2) Sites S_Hbond H-Bonding Ability (Protic vs. Aprotic) C_Hbond->S_Hbond Strong H-Bonds C_Hbond->Interactions C_pKa Basic Centers (pKa ~5-6, 10-11) C_Size Moderate MW & Lipophilicity C_Size->Interactions S_Polar->Interactions S_Hbond->Interactions Interactions->Sol

Caption: Logical model of factors influencing solubility.

Conclusion

This compound is a molecule with a versatile and promising chemical structure for drug development. Based on a first-principles analysis, it is predicted to be highly soluble in polar organic solvents (both protic and aprotic) and moderately soluble in non-polar aromatic solvents, with poor solubility expected in aliphatic hydrocarbons. While this predictive profile serves as an essential starting point, it is no substitute for empirical data. The provided equilibrium shake-flask methodology offers a reliable and validated pathway for researchers to obtain the precise quantitative solubility data needed to advance their research and development efforts, ensuring that decisions regarding synthesis, purification, and formulation are based on a solid foundation of scientific evidence.

References

  • Thermodynamics Research Center. (2020).
  • JoVE. (2020). Solubility - Concept.
  • Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
  • ECA Academy. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.
  • Scribd. Experiment 1. Solubility of Organic Compounds.
  • World Health Organiz
  • Unknown. Experiment: Solubility of Organic & Inorganic Compounds.
  • Solubility of Things. Pyridine.
  • CAMEO Chemicals. 4-METHYLPYRIDINE.
  • NIH. Physics-Based Solubility Prediction for Organic Molecules.
  • ACS Publications. (2019).
  • NCBI Bookshelf. (2022). Biochemistry, Dissolution and Solubility.
  • Pharma Excipients. (2021). UNGAP-best-practice-for-improving-solubility-data-quality-of-orally-administered-drugs.pdf.
  • Chemistry Library. Solubility.
  • Raytor. (2026).
  • Wikipedia. Solubility.
  • Kirk-Othmer Encyclopedia of Chemical Technology. (2000).
  • Open Oregon Educational Resources. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry.
  • Journal of Pharmaceutical Negative Results. (2025). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs.
  • Introduction to Organic Chemistry. 2.4. Effects of Intermolecular Forces.
  • ACS Publications.
  • AP Chemistry. Revision Notes - Hydrogen Bonding | Intermolecular Forces and Properties.
  • Chemistry LibreTexts. (2022). 6.3: Hydrogen Bonding Interactions and Solubility.
  • Wikipedia. 4-Methylpyridine.
  • MDPI. (2023).
  • BenchChem. Benchmarking N-(4-methylpyridin-2-yl)
  • Ningbo Inno Pharmchem Co., Ltd. (2026).
  • ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • Chemical Review and Letters. (2021).

Sources

pKa values and ionization states of 4-Methyl-2-(piperidin-4-yl)pyridine

[1]

Executive Summary

This compound is a dual-basic heterocyclic scaffold frequently utilized as an intermediate in the synthesis of antihistamines (e.g., Rupatadine analogs) and kinase inhibitors.[1] Its pharmacological behavior is governed by two distinct ionization centers: the piperidine secondary amine (highly basic) and the pyridine aromatic nitrogen (moderately basic).[2]

Understanding the specific pKa values of these centers is critical for predicting:

  • Solubility: High aqueous solubility in acidic media (gastric pH) due to dication formation.[2]

  • Permeability: Lipophilicity (LogD) modulation at physiological pH.[2]

  • Ligand-Target Interaction: The protonation state determines hydrogen bond donor/acceptor capability within binding pockets.[1][2]

Structural Analysis & pKa Prediction

The molecule consists of a 4-methylpyridine ring linked at the C2 position to the C4 position of a piperidine ring.[1]

Ionization Centers
CenterTypeElectronic EnvironmentEstimated pKa
N1 (Piperidine) Secondary Amine (

)
Aliphatic amine.[1][2] The distal pyridine ring (3 bonds away) exerts a mild electron-withdrawing inductive effect (-I), slightly lowering basicity compared to unsubstituted piperidine.[1][2]10.2 – 10.8
N2 (Pyridine) Aromatic Amine (

)
Pyridine nitrogen.[2] Basicity is enhanced by two alkyl substituents: a methyl group at C4 and the piperidinyl ring at C2.[2]6.5 – 7.0
Derivation of pKa Values (Structure-Activity Relationship)

Since direct experimental data for this specific intermediate is often proprietary, values are derived from high-confidence structural analogs:

  • Pyridine Nitrogen (N2):

    • Baseline: Pyridine (

      
      ).[2]
      
    • Effect of 4-Methyl: The methyl group is electron-donating (+I effect).[1][2] Reference: 4-Picoline (

      
      ).[1][2][3]
      
    • Effect of 2-Alkyl: The piperidinyl group acts as a secondary alkyl substituent at C2.[1][2] Reference: 2-Ethylpyridine (

      
      ).[1][2]
      
    • Combined Effect: The effects are additive.[2] The closest analog is 2,4-Lutidine (2,4-Dimethylpyridine) , which has a pKa of 6.77 – 6.99 .[1][2] The bulkier piperidinyl group may induce minor steric strain, slightly modulating solvation, but the electronic donation remains comparable.

  • Piperidine Nitrogen (N1):

    • Baseline: Piperidine (

      
      ).[2]
      
    • Effect of Substituent: The pyridine ring is an electron-deficient heteroaromatic system.[1][2] Although attached at the C4 position (gamma to the nitrogen), it exerts a long-range withdrawing effect.[2] Reference: 4-Benzylpiperidine (

      
      ).[1][2]
      

Ionization States & Microspecies

The molecule exists in three primary states depending on the pH of the environment.

Species Distribution[1]
  • State A (pH < 5.0): Dication (

    
    ) [2]
    
    • Both nitrogens are protonated.[2]

    • Solubility: Very High.[2]

    • Location: Gastric environment (Stomach).[2]

  • State B (pH 6.8 - 9.0): Monocation (

    
    ) [1][2]
    
    • The Pyridine N deprotonates; the Piperidine N remains protonated.[2]

    • Dominant Species at Physiological pH (7.4): At pH 7.4, the pyridine (pKa ~6.[2]8) is ~80% neutral, while the piperidine is 100% protonated.[2]

    • Implication: The molecule carries a +1 charge, aiding solubility in plasma while maintaining sufficient lipophilicity for membrane interaction.[2]

  • State C (pH > 11.0): Neutral (

    
    ) [2]
    
    • Both nitrogens are deprotonated.[2]

    • Solubility: Low (Precipitation risk).[2]

    • Permeability: High (Passive diffusion).[2]

Ionization Pathway Diagram

IonizationDicationDication (BH2++)(pH < 5)Pyridine: H+Piperidine: H+MonocationMonocation (BH+)(pH 7.4)Pyridine: NeutralPiperidine: H+Dication->MonocationpKa1 ≈ 6.8(Pyridine Deprotonation)Monocation->DicationNeutralNeutral (B)(pH > 11)Pyridine: NeutralPiperidine: NeutralMonocation->NeutralpKa2 ≈ 10.5(Piperidine Deprotonation)Neutral->Monocation

Caption: Stepwise deprotonation of this compound. The pyridine nitrogen loses its proton first due to lower basicity.[2]

Experimental Determination Protocols

To validate these values experimentally, the following protocols are recommended.

Potentiometric Titration (Gold Standard)

This method is suitable for compounds with aqueous solubility > 0.5 mM.[2]

  • Preparation: Dissolve 5-10 mg of the compound in 20 mL of 0.15 M KCl (ionic strength adjustor). Add HCl to lower pH to ~2.0 (ensuring full protonation).

  • Titrant: Carbonate-free 0.1 M NaOH.

  • Procedure:

    • Perform titration under inert gas (

      
       or Argon) to prevent 
      
      
      absorption.[2]
    • Record pH vs. Volume of NaOH added.[2]

  • Analysis: Use the Bjerrum plot or software (e.g., Hyperquad) to identify inflection points.[2]

    • Inflection 1 (pH ~6.8): Corresponds to the Pyridine nitrogen.[2]

    • Inflection 2 (pH ~10.5): Corresponds to the Piperidine nitrogen.[2]

UV-Metric Titration (For Low Solubility)

If the neutral species precipitates during potentiometry, UV-metric titration is preferred as it requires lower concentrations (~50 µM).[1][2]

  • Principle: The UV absorbance spectrum of the pyridine ring changes significantly upon protonation of the aromatic nitrogen (bathochromic shift).[2]

  • Workflow:

    • Prepare a 50 µM solution in a mixed solvent system (e.g., water/methanol) if necessary, though water is preferred for accurate pKa.[2]

    • Measure UV spectra (200–400 nm) across a pH range of 3.0 to 12.0.[2]

    • Deconvolution: Plot absorbance at

      
       vs. pH. The sigmoidal curve inflection gives the pKa of the chromophore (Pyridine N).[2]
      
    • Note: The piperidine nitrogen does not have a strong UV chromophore; its pKa is inferred or measured via a separate potentiometric step in a co-solvent.[2]

Implications for Drug Discovery[1]

Lipophilicity (LogD) Profile

The distribution coefficient (LogD) varies with pH:

  • LogD (pH 2.0): Low (<-1.0).[1][2] High polarity due to +2 charge.[2] Good for dissolution in stomach.[2]

  • LogD (pH 7.4): Moderate.[2] The molecule is +1 charged but has a lipophilic core (methyl-pyridine + piperidine scaffold).[1][2] Expected LogD ~ 0.5 – 1.[2]5. This allows for membrane interaction and potential blood-brain barrier penetration if the overall molecular weight is low.[2]

Salt Selection[1][2]
  • Dihydrochloride Salt: Since both nitrogens are basic, treating with excess HCl yields the dihydrochloride salt.[2] This is the most stable solid form and ensures maximum solubility.[2]

  • Fumarate/Maleate: For formulation, weaker acids might be used to target the piperidine nitrogen selectively (monosalts), though the pyridine pKa (~6.[2]8) is high enough to risk "salt disproportionation" if a weak acid is used.[2] Strong acids (HCl, H2SO4) are recommended.[2]

References

  • Linnell, R. H. (1960).[2] "Dissociation Constants of 2-Substituted Pyridines". Journal of Organic Chemistry, 25(2), 290.[2][4] Link[2]

  • PubChem. (2025).[2][5][6][7] "2,4-Dimethylpyridine (2,4-Lutidine) Physicochemical Properties". National Library of Medicine.[2] Link[2]

  • Perrin, D. D. (1965).[2] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London.[2] (Standard reference for piperidine and pyridine pKa values).

  • Cheméo. (2025). "Pyridine, 2,4-dimethyl- Chemical Properties". Link

A Historical and Technical Guide to the Synthesis of 4-Methyl-2-(piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 4-Methyl-2-(piperidin-4-yl)pyridine Scaffold

The this compound core is a privileged scaffold in modern medicinal chemistry, forming the structural basis for a number of biologically active molecules. Its unique combination of a substituted pyridine ring and a piperidine moiety allows for versatile pharmacophoric interactions, making it a valuable building block in the design of novel therapeutics. This guide provides a comprehensive literature review of the historical and contemporary synthetic strategies for accessing this important molecule, offering insights into the evolution of its synthesis and a detailed examination of key experimental protocols.

I. Early Approaches: Building the Bipyridine Precursor and Subsequent Reduction

The initial synthetic strategies toward this compound predominantly followed a two-stage approach: the construction of a 4-methyl-2,4'-bipyridine intermediate, followed by the reduction of the less sterically hindered pyridine ring to the corresponding piperidine.

A. The Kröhnke Pyridine Synthesis: A Classic Route to 2,4'-Bipyridines

One of the earliest and most versatile methods for the synthesis of substituted pyridines is the Kröhnke pyridine synthesis, first reported in the 1930s.[1] This reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[2] For the synthesis of a 4-methyl-2,4'-bipyridine precursor, this would involve the reaction of a pyridinium salt derived from a 4-methyl-substituted acetophenone equivalent with a suitable three-carbon α,β-unsaturated aldehyde or ketone.

The primary advantage of the Kröhnke synthesis lies in its ability to construct highly functionalized pyridine rings in a single step. However, the multi-component nature of the reaction can sometimes lead to side products and require careful optimization of reaction conditions to achieve good yields.

Diagram: Kröhnke Pyridine Synthesis for a 2,4'-Bipyridine Precursor

Krohnke_Synthesis pyridinium_salt α-(4-Methylpyridinium) methyl ketone salt intermediate 1,5-Dicarbonyl intermediate pyridinium_salt->intermediate + enone α,β-Unsaturated carbonyl compound enone->intermediate + ammonia NH₃ Source (e.g., NH₄OAc) ammonia->intermediate + bipyridine 4-Methyl-2,4'-bipyridine intermediate->bipyridine Cyclization & Aromatization

Caption: General schematic of the Kröhnke pyridine synthesis to form a 2,4'-bipyridine skeleton.

B. Early Reduction Techniques: From Pyridine to Piperidine

Once the 4-methyl-2,4'-bipyridine precursor was obtained, the subsequent challenge was the selective reduction of one of the pyridine rings. Historically, this was often achieved through catalytic hydrogenation or with dissolving metal reductions.

Catalytic hydrogenation over platinum or palladium catalysts has been a long-standing method for the reduction of pyridines.[3] However, achieving selectivity in the hydrogenation of bipyridines can be challenging, often leading to a mixture of partially and fully reduced products. The choice of catalyst, solvent, and reaction conditions (temperature and pressure) plays a crucial role in directing the selectivity.

An alternative historical method is the use of dissolving metal reductions, such as sodium in ethanol. While effective, these reactions often require stoichiometric amounts of reactive metals and can be difficult to scale up safely.

II. The Advent of Cross-Coupling Methodologies: A Paradigm Shift in Bipyridine Synthesis

The latter half of the 20th century saw the emergence of transition-metal-catalyzed cross-coupling reactions, which revolutionized the synthesis of biaryl and heteroaryl compounds, including 2,4'-bipyridines. These methods offered a more direct and often more efficient approach compared to classical condensation reactions.

A. Palladium- and Nickel-Catalyzed Cross-Coupling Reactions

Reactions such as the Suzuki, Stille, and Negishi couplings have become the cornerstone of modern bipyridine synthesis.[4] These reactions typically involve the coupling of a halogenated pyridine with a pyridine-derived organometallic reagent. For the synthesis of a 4-methyl-2,4'-bipyridine, this could involve:

  • Suzuki Coupling: Reaction of a 2-halopyridine with a 4-methylpyridineboronic acid or ester.

  • Stille Coupling: Reaction of a 2-halopyridine with a 4-methyl-stannylpyridine.

  • Negishi Coupling: Reaction of a 2-halopyridine with a 4-methyl-pyridylzinc reagent.

These methods generally offer high yields, good functional group tolerance, and predictable regioselectivity, making them highly attractive for the synthesis of unsymmetrical bipyridines. The choice of a specific cross-coupling reaction often depends on the availability of starting materials and the desired functional group compatibility.

Diagram: General Cross-Coupling Strategy for 2,4'-Bipyridine Synthesis

Cross_Coupling halopyridine 2-Halopyridine bipyridine 4-Methyl-2,4'-bipyridine halopyridine->bipyridine organometallic 4-Methyl-pyridyl Organometallic Reagent (B, Sn, Zn, etc.) organometallic->bipyridine catalyst Pd or Ni Catalyst catalyst->bipyridine

Caption: A generalized schematic of transition-metal-catalyzed cross-coupling for the synthesis of a 2,4'-bipyridine.

III. Modern and Convergent Approaches: Direct Coupling and Advanced Reductions

More recent synthetic strategies have focused on increasing efficiency and convergency, either by directly coupling pyridine and piperidine fragments or by employing more selective and milder reduction techniques.

A. Direct Coupling of Pyridine and Piperidine Scaffolds

The direct C-H activation of pyridines and their coupling with piperidine derivatives represents a cutting-edge approach that avoids the pre-functionalization required in traditional cross-coupling reactions. While still an area of active research, these methods hold the promise of more atom-economical and streamlined syntheses.

Another direct coupling approach involves the nucleophilic substitution of a leaving group on the pyridine ring with a piperidine nucleophile. For instance, a 2-halopyridine can be reacted with a 4-substituted piperidine derivative.

B. Advanced Catalytic Hydrogenation and Transfer Hydrogenation

Significant advancements in catalysis have led to the development of highly selective and efficient methods for the reduction of pyridines. Homogeneous catalysts, such as those based on iridium and rhodium, have shown remarkable activity and selectivity in the asymmetric hydrogenation of pyridines, allowing for the synthesis of chiral piperidines.[5]

Transfer hydrogenation, which uses a hydrogen donor molecule (e.g., formic acid or isopropanol) in place of gaseous hydrogen, has also emerged as a powerful and operationally simpler alternative for pyridine reduction.[6] These methods often proceed under milder conditions and can exhibit excellent chemoselectivity.

A common strategy involves the use of an N-benzyl protected piperidine derivative, which can be introduced via reductive amination, followed by a debenzylation step, often through catalytic hydrogenation, to yield the final product.[7]

IV. Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-2-(1-benzylpiperidin-4-yl)pyridine via Reductive Amination and Debenzylation (A Representative Modern Approach)

This two-step procedure exemplifies a common and reliable modern route to the target molecule.

Step 1: Reductive Amination

  • To a solution of 1-benzylpiperidin-4-one (1.0 eq) and 2-amino-4-methylpyridine (1.1 eq) in a suitable solvent such as 1,2-dichloroethane or tetrahydrofuran, add sodium triacetoxyborohydride (1.5 eq) portionwise at room temperature.[8]

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-methyl-2-(1-benzylpiperidin-4-yl)pyridine.

Step 2: Debenzylation

  • Dissolve the 4-methyl-2-(1-benzylpiperidin-4-yl)pyridine (1.0 eq) in a suitable solvent, such as ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (10 mol%).

  • Subject the mixture to a hydrogen atmosphere (typically 1-10 atm) and stir vigorously at room temperature until the reaction is complete (as monitored by TLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Table 1: Comparison of Key Synthetic Strategies

MethodKey TransformationAdvantagesDisadvantages
Kröhnke Synthesis Pyridine ring formationGood for highly substituted pyridines.Multi-component, can have moderate yields.
Cross-Coupling C-C bond formationHigh yields, good functional group tolerance.Requires pre-functionalized starting materials.
Reductive Amination C-N bond formationMild conditions, readily available starting materials.Often requires a protection/deprotection sequence.

V. Conclusion and Future Outlook

The synthesis of this compound has evolved significantly from early multi-step sequences involving classical pyridine syntheses and non-selective reductions to modern, highly efficient methods employing transition-metal catalysis and advanced reduction techniques. The development of cross-coupling reactions provided a major breakthrough in the efficient construction of the 2,4'-bipyridine precursor. More recent advances in catalytic hydrogenation and transfer hydrogenation have enabled milder and more selective reductions of the pyridine ring.

Future research in this area will likely focus on the development of even more convergent and atom-economical strategies, such as direct C-H functionalization to couple the pyridine and piperidine rings without pre-activation. Furthermore, the continued development of asymmetric catalytic methods will be crucial for accessing enantiomerically pure derivatives of this compound for applications in drug discovery.

VI. References

  • Chichibabin, A. E. The Chichibabin Reaction. Grokipedia. [Link]

  • Zhang, S. Asymmetric Reduction of Pyridinium Salts to Piperidines. The University of Liverpool Repository. 2020. [Link]

  • Matassini, C.; Clemente, F.; Cardona, F. The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules. 2017, 22 (12), 2139.

  • Clemente, F.; Matassini, C.; Cardona, F. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules. 2020, 25 (18), 4284.

  • Kröhnke, F. The simple production of nonsymmetric quaterpyridines through Kröhnke pyridine synthesis. Beilstein J. Org. Chem. 2015, 11, 1930-1935.

  • Various Authors. Piperidine synthesis. Organic Chemistry Portal. [Link]

  • Andersson, H.; et al. Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines. Angew. Chem. Int. Ed. 2013, 52, 12494-12497.

  • Kröhnke, F. Kröhnke pyridine synthesis. Wikipedia. [Link]

  • European Patent Office. SYNTHESIS OF LABELED IMIDAZO[1,2-A]PYRIMIDINES. EP 3966215 B1. 2020.

  • Google Patents. Process for preparing 4-methylenepiperidine or acid addition salt thereof. CN108017573B.

  • Google Patents. Process for production of 2-(4-methyl-2-phenylpiperazin- 1-yl)pyridine-3-methanol. WO2007055423A1.

  • Google Patents. Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists. US8697876B2.

  • Journal of the Chemical Society, Perkin Transactions 1. Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. RSC Publishing.

  • Sándor, L.; et al. Convenient, Benign and Scalable Synthesis of 2- and 4-Substituted Benzylpiperidines. Eur. J. Org. Chem. 2004, 3547-3553.

  • Xiao, J.; et al. Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nat. Commun. 2022, 13, 1234.

  • Google Patents. Method for preparing 4-piperidyl piperidine. CN1583742A.

  • Wu, J.; et al. Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. Adv. Synth. Catal. 2013, 355, 35-40.

  • BenchChem. The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers. 2025.

  • ThalesNano. Difficult Hydrogenations – Saturation of Functionalized Pyridines.

  • Yamanoi, Y. Recent Progress on the Synthesis of Bipyridine Derivatives. Preprints.org. 2024.

  • Wang, Z.; et al. Anchoring ultrasmall Pd nanoparticles by bipyridine functional covalent organic frameworks for semihydrogenation of acetylene. RSC Publishing. 2023.

  • G. W. H. Cheeseman, G. W. H.; Werstuik, E. S. G. Adv. Heterocycl. Chem. 1972, 14, 122.

  • University of Bristol Research Portal. Simple mixed Fe-Zn catalysts for the Suzuki couplings of tetraarylborates with benzyl halides and 2-halopyridines.

  • ChemicalBook. 4-Benzylpiperidine synthesis.

  • ChemRxiv. Hydride-free Hydrogenation: Unraveling the Mechanism of Electrocatalytic Alkyne Semihydrogenation by Nickel-Bipyridine Complexes. 2023.

  • Sciencemadness.org. Synthesizing 4-methylpyridine. 2023.

  • Request PDF. Synthesis of Some New 4‐Substituted N‐Benzyl‐piperidines.

  • Matshwele, J. T. P.; et al. Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C13H12N2O2. Crystallography Reports. 2022, 67, 1203-1206.

  • Wünsch, B.; et al. Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Arch. Pharm. 2018, 351, 1800128.

  • Google Patents. 1-benzyl-4-substituted piperidines. US3161644A.

  • Zhang, G.; et al. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules. 2022, 27, 4698.

  • Google Patents. Methylation of pyridines. US3428641A.

  • Keith, J. A.; et al. Reduction of CO2 to Methanol Catalyzed by a Biomimetic Organo-Hydride Produced from Pyridine. J. Am. Chem. Soc. 2014, 136, 15370-15380.

  • Google Patents. Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. US9029547B1.

  • Alimardanov, H. M.; et al. Synthesis of pyridine and methylpyridines over zeolite catalysts. Appl Petrochem Res. 2015, 5, 99-104.

  • Princeton University. Comparative study of imidazole and pyridine catalyzed reduction of carbon dioxide at illuminated iron pyrite electrodes. 2012.

  • Spivey, A. C.; et al. Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules. 2015, 20, 16214-16225.

  • Jones, C. D.; et al. 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. Molbank. 2021, 2021, M1296.

  • RSC Publishing. Light-driven CO 2 reduction with substituted imidazole-pyridine Re catalysts favoring formic acid production. 2025.

Sources

Methodological & Application

Scalable synthesis protocols for 4-Methyl-2-(piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis Protocols for 4-Methyl-2-(piperidin-4-yl)pyridine

Part 1: Executive Summary & Strategic Analysis

The synthesis of This compound represents a classic challenge in heteroaromatic coupling: linking a π-deficient pyridine ring with a saturated piperidine ring at specific positions (Pyridine-C2 to Piperidine-C4). This scaffold is a critical pharmacophore in antihistamines (e.g., analogues of Desloratadine), kinase inhibitors, and GPCR ligands.

While academic literature often utilizes Suzuki-Miyaura cross-coupling for such linkages, the cost of palladium catalysts and boronate esters can be prohibitive at the kilogram scale. Furthermore, the purification of transition metal residues (ppm levels) complicates downstream GMP compliance.

The Recommended Scalable Route: This protocol details a "Grignard-Addition / Dehydration / Hydrogenation" sequence. This route is favored in process chemistry for three reasons:

  • Cost Efficiency: It utilizes readily available 2-bromo-4-methylpyridine and N-Boc-4-piperidone.

  • Safety & Scalability: It employs TurboGrignard (i-PrMgCl·LiCl) technology, allowing halogen-metal exchange at manageable temperatures (-15°C to 0°C) rather than the cryogenic conditions (-78°C) required for traditional lithiation.

  • Purification: Intermediates are crystalline or easily distillable, avoiding column chromatography.

Part 2: Retrosynthetic Analysis & Pathway Visualization

The synthesis disconnects the bond between the pyridine C2 and the piperidine C4. The piperidine ring is introduced as a ketone (piperidone), which acts as the electrophile for the metallated pyridine.

Figure 1: Synthetic Pathway (DOT Visualization)

SynthesisPathway SM1 2-Bromo-4-methylpyridine (Starting Material) Inter1 Intermediate 1: Tertiary Alcohol SM1->Inter1 1. Mg-Exchange (-15°C) 2. Addition of SM2 Reagent i-PrMgCl·LiCl (TurboGrignard) Reagent->Inter1 SM2 N-Boc-4-piperidone SM2->Inter1 Step2 Dehydration (TFA or H2SO4) Inter1->Step2 Inter2 Intermediate 2: Tetrahydropyridine Step2->Inter2 - H2O Step3 Hydrogenation (H2, Pd/C) Inter2->Step3 Final Target: This compound Step3->Final Reduction & Deprotection

Caption: Figure 1. Convergent synthesis strategy utilizing TurboGrignard exchange followed by dehydration and catalytic hydrogenation.

Part 3: Detailed Experimental Protocols

Stage 1: Metallation and Nucleophilic Addition

Objective: Couple the pyridine and piperidine rings via a Grignard intermediate. Critical Mechanism: The TurboGrignard reagent (i-PrMgCl·LiCl) facilitates a fast, selective halogen-metal exchange on the electron-deficient pyridine ring without attacking the methyl group protons.

  • Reagents:

    • 2-Bromo-4-methylpyridine (1.0 equiv)

    • i-PrMgCl·LiCl (1.3 M in THF) (1.1 equiv)

    • N-Boc-4-piperidone (1.05 equiv)

    • Anhydrous THF (5 vol)

Protocol:

  • Setup: Charge a dry, nitrogen-purged reactor with 2-bromo-4-methylpyridine and anhydrous THF. Cool the solution to -15°C .

  • Exchange: Add i-PrMgCl·LiCl solution dropwise, maintaining internal temperature < -10°C.

    • Process Note: Stir for 30–60 minutes. Conversion to the magnesiated species (2-magnesio-4-methylpyridine) is usually quantitative. Monitor by quenching an aliquot with D2O (look for deuterium incorporation by NMR).

  • Addition: Dissolve N-Boc-4-piperidone in THF (2 vol) and add slowly to the magnesiated mixture at -15°C. The reaction is exothermic; control addition rate to maintain temp < 0°C.

  • Workup: Warm to room temperature (RT) over 2 hours. Quench with saturated aqueous NH4Cl. Extract with Ethyl Acetate (EtOAc).[1][2][3]

  • Data Check: The product is a tertiary alcohol.

    • Expected Yield: 85-92%.

    • Appearance: Viscous oil or low-melting solid.

Stage 2: Dehydration (Elimination)

Objective: Convert the tertiary alcohol to the alkene (tetrahydropyridine). Chemistry: Acid-catalyzed E1 elimination. The conjugation with the pyridine ring makes this dehydration facile.

  • Reagents:

    • Crude Tertiary Alcohol (from Stage 1)

    • Trifluoroacetic acid (TFA) (5 equiv) OR H2SO4/Acetic Acid (Industrial alternative)

    • Dichloromethane (DCM) (10 vol)

Protocol:

  • Dissolve the alcohol in DCM. Cool to 0°C.[4]

  • Add TFA dropwise (gas evolution may occur if Boc deprotection happens simultaneously, but typically Boc survives mild acidic conditions or is re-installed; for this route, we assume simultaneous deprotection or controlled dehydration).

    • Refinement: To keep the Boc group for easier purification, use SOCl2/Pyridine at 0°C instead of strong acid. This yields the N-Boc-tetrahydropyridine.

    • Recommended (Scalable): Use H2SO4 (20%) / AcOH at 80°C. This effects both dehydration and Boc-deprotection, yielding the free amine tetrahydropyridine salt, which is water-soluble and easy to wash.

  • Workup: Basify with NaOH to pH 10. Extract the free base into DCM/IPA (3:1).

  • Yield: ~80% over two steps (if combined).

Stage 3: Catalytic Hydrogenation

Objective: Reduce the alkene double bond to the saturated piperidine. Selectivity: The internal alkene (tetrahydropyridine) reduces much faster than the pyridine ring under standard conditions.

  • Reagents:

    • Tetrahydropyridine intermediate

    • 10% Pd/C (50% wet, 5 wt% loading)

    • Methanol or Ethanol (10 vol)

    • Hydrogen Gas (1-3 atm)

Protocol:

  • Charge the hydrogenation vessel with the intermediate, solvent, and catalyst.

  • Purge with Nitrogen (3x), then Hydrogen (3x).

  • Stir vigorously at RT to 40°C under 3 atm H2 pressure.

  • Monitoring: Reaction is typically complete in 4–6 hours. Monitor disappearance of alkene protons (approx. 6.5 ppm) via H-NMR.

  • Workup: Filter catalyst through Celite. Concentrate filtrate.

  • Purification: Recrystallize the final hydrochloride salt from Ethanol/Ether.

Part 4: Analytical Data & Specifications

Table 1: Physicochemical Properties & Expected Data

ParameterSpecification / Observation
Target Molecule This compound
Molecular Formula C11H16N2
MW 176.26 g/mol
Appearance Off-white solid (as HCl salt) or pale yellow oil (free base).
1H-NMR (DMSO-d6) δ 8.35 (d, 1H, Py-H6), 7.15 (s, 1H, Py-H3), 7.05 (d, 1H, Py-H5), 2.9-3.1 (m, Piperidine), 2.30 (s, 3H, Me).
MS (ESI+) [M+H]+ = 177.1
Solubility Soluble in MeOH, Water (as salt), DCM (as base).

Part 5: Safety & Scalability Considerations

  • Exotherm Control: The addition of the piperidone to the Grignard reagent is highly exothermic. On a kilogram scale, dosing pumps must be linked to reactor temperature probes to prevent thermal runaway.

  • Hydrogenation Safety: The reduction step uses flammable solvents and hydrogen gas. Grounding of equipment and use of nitrogen inerting is mandatory to prevent static discharge ignition.

  • Impurity Profile: The primary impurity in this route is the reduced pyridine (piperidine-piperidine dimer), which forms if hydrogenation is too aggressive (high pressure/temp or PtO2 catalyst). Using Pd/C at mild pressure ensures chemoselectivity for the alkene over the pyridine ring.

References

  • University of Liverpool. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines.[2] (Context on hydrogenation selectivity). Retrieved from [Link]

  • Asian Journal of Chemistry. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Piperidine Derivatives: Recent Advances in Synthesis.[5][6] Retrieved from [Link]

Sources

Catalytic hydrogenation methods to yield 4-Methyl-2-(piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 4-Methyl-2-(piperidin-4-yl)pyridine via Catalytic Hydrogenation

Abstract

The piperidine moiety is a cornerstone of modern medicinal chemistry, recognized as one of the most prevalent N-heterocyclic structures in FDA-approved pharmaceuticals.[1][2][3] Its synthesis via the catalytic hydrogenation of pyridine precursors represents the most direct and atom-economical route.[2] This document provides an in-depth guide to the synthesis of this compound, a valuable building block, through various catalytic hydrogenation methods. We will explore the mechanistic underpinnings, compare different catalytic systems, and provide detailed, field-proven protocols suitable for research and development laboratories.

Introduction: The Challenge and Strategy

The conversion of a pyridine ring to its saturated piperidine analogue involves the catalytic addition of three equivalents of hydrogen.[2] The primary challenge in this transformation is overcoming the aromatic stability of the pyridine nucleus, which necessitates potent catalytic systems, often involving elevated pressures or temperatures.[2][4] Furthermore, the Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can act as a catalyst poison, potentially impeding the reaction.[2]

The strategic choice of catalyst and reaction conditions is therefore paramount to achieving high yield and purity. This guide will focus on three robust and widely-cited heterogeneous catalytic systems: Platinum(IV) Oxide (PtO₂), Rhodium(III) Oxide (Rh₂O₃), and Palladium on Carbon (Pd/C). Heterogeneous catalysts are often preferred in industrial and lab settings due to their ease of separation from the reaction mixture and potential for recycling.[5]

Mechanistic Overview of Pyridine Hydrogenation

Catalytic hydrogenation of pyridines on the surface of a heterogeneous catalyst is a multi-step process. While the exact mechanism can vary, a generally accepted pathway is as follows:

  • Adsorption: Both the pyridine substrate and molecular hydrogen (H₂) adsorb onto the active sites of the metal catalyst surface.[6]

  • Hydrogen Dissociation: The H-H bond in molecular hydrogen is cleaved, forming reactive metal-hydride species on the catalyst surface.

  • Stepwise Reduction: The adsorbed pyridine ring is sequentially hydrogenated by the surface-bound hydrogen atoms. This proceeds through partially hydrogenated intermediates like dihydropyridine and tetrahydropyridine.[7]

  • Desorption: Once fully saturated, the final piperidine product desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

The use of acidic solvents or additives, such as acetic or hydrochloric acid, can significantly facilitate this process. Protonation of the pyridine nitrogen makes the ring more electron-deficient and thus more susceptible to reduction.[2][4]

sub 4-Methyl-2-(pyridin-4-yl)pyridine + 3H₂ cat_surface Catalyst Surface (PtO₂, Rh₂O₃, Pd/C) sub->cat_surface Approach ads Adsorption of Reactants cat_surface->ads Binding des Product Desorption h2_split H₂ Dissociation (Formation of M-H) ads->h2_split hydro Stepwise Hydrogenation (via Dihydro- & Tetrahydro- intermediates) h2_split->hydro hydro->des prod This compound des->prod Release

Caption: General workflow for heterogeneous catalytic hydrogenation.

Comparative Analysis of Catalytic Protocols

The choice of catalyst dictates the required reaction conditions, influencing factors like temperature, pressure, and solvent. Below is a summary of the protocols detailed in this guide.

ParameterProtocol 1: PtO₂ (Adams' Catalyst)Protocol 2: Rh₂O₃Protocol 3: Pd/C with Acid
Catalyst Platinum(IV) OxideRhodium(III) Oxide10% Palladium on Carbon
Solvent Glacial Acetic Acid2,2,2-Trifluoroethanol (TFE)Methanol / aq. HCl
H₂ Pressure 50-70 bar (High)5 bar (Low)10-50 bar (Moderate)
Temperature Room Temperature40 °CRoom Temp to 50 °C
Typical Time 6-10 hours4-16 hours12-24 hours
Key Advantage Highly reliable, well-documentedVery mild pressure/temp conditionsCost-effective, common catalyst
Consideration Requires high-pressure equipmentHigher catalyst costRequires acidic medium

Detailed Experimental Protocols

Protocol 1: High-Pressure Hydrogenation using PtO₂ (Adams' Catalyst)

Expertise & Experience: This is a classic, robust method for pyridine reduction.[4][8] The use of glacial acetic acid as the solvent is critical; it protonates the pyridine nitrogen, activating the ring towards reduction and preventing catalyst poisoning.[4][9] This allows the reaction to proceed efficiently at room temperature, although high hydrogen pressure is necessary.[10]

Materials and Reagents:

  • 4-Methyl-2-(pyridin-4-yl)pyridine

  • Platinum(IV) Oxide (PtO₂, Adams' catalyst)

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • High-pressure autoclave/reactor (e.g., Parr hydrogenator) equipped with a stirrer

  • Celite® or a similar filter aid

Step-by-Step Methodology:

  • Reactor Setup: To a suitable glass liner for the high-pressure reactor, add 4-Methyl-2-(pyridin-4-yl)pyridine (1.0 eq).

  • Catalyst Loading: Under a flow of inert gas (N₂ or Ar), carefully add PtO₂ (5 mol%).

  • Solvent Addition: Add glacial acetic acid to dissolve the substrate (concentration typically 0.1-0.2 M).

  • Reaction Execution:

    • Place the glass liner into the high-pressure reactor and seal the vessel securely according to the manufacturer's instructions.

    • Purge the reactor 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas to remove all air.

    • Pressurize the reactor with hydrogen to 50-70 bar.[4][8]

    • Begin vigorous stirring and maintain the reaction at room temperature for 6-10 hours. Monitor the reaction progress by observing the drop in hydrogen pressure.

  • Work-up:

    • Once the reaction is complete (no further hydrogen uptake), carefully vent the reactor and purge with nitrogen.

    • Dilute the reaction mixture with ethyl acetate.

    • Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water.

    • Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography (silica gel) or distillation as required to obtain pure this compound.

Protocol 2: Mild-Condition Hydrogenation using Rhodium(III) Oxide

Expertise & Experience: Rhodium catalysts are exceptionally active for the hydrogenation of pyridines, often allowing for significantly milder conditions than platinum or palladium.[1][11] The use of a fluorinated alcohol solvent like TFE can further enhance catalyst activity. This protocol is particularly useful when high pressure is not feasible or when substrates are sensitive to harsh acidic conditions.[1]

Materials and Reagents:

  • 4-Methyl-2-(pyridin-4-yl)pyridine

  • Rhodium(III) Oxide (Rh₂O₃)

  • 2,2,2-Trifluoroethanol (TFE)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Pressure-rated reaction vessel or vial

  • High-pressure reactor

Step-by-Step Methodology:

  • Reactor Setup: In a pressure-rated vial, combine 4-Methyl-2-(pyridin-4-yl)pyridine (1.0 eq) and Rh₂O₃ (0.5 mol%).[1]

  • Solvent Addition: Add TFE to dissolve the substrate (e.g., 1 mL for 0.8 mmol substrate).[1]

  • Reaction Execution:

    • Place the vial into a high-pressure reactor.

    • Seal the main reactor vessel and purge with an inert gas, followed by hydrogen purges.

    • Pressurize the reactor with hydrogen gas to 5 bar.[2]

    • Stir the reaction at 40°C for 16 hours.[2]

  • Work-up:

    • After cooling and venting the reactor, dilute the reaction mixture with ethyl acetate.

    • Filter the mixture through a short plug of silica or Celite® to remove the rhodium catalyst, washing with additional ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification: Further purification can be performed via column chromatography if necessary.

Protocol 3: Cost-Effective Hydrogenation using Palladium on Carbon (Pd/C)

Expertise & Experience: Pd/C is one of the most common and affordable hydrogenation catalysts. However, it is generally less effective for reducing the pyridine ring under neutral conditions. The addition of a strong acid is typically required to activate the substrate. This method is a workhorse for scaling up reactions where the use of expensive rhodium or high-pressure platinum setups is undesirable.

Materials and Reagents:

  • 4-Methyl-2-(pyridin-4-yl)pyridine

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • 10 M Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hydrogenation apparatus (Parr shaker or similar)

Step-by-Step Methodology:

  • Reactor Setup: To a heavy-walled hydrogenation flask, add 4-Methyl-2-(pyridin-4-yl)pyridine (1.0 eq) and dissolve it in methanol.

  • Acidification: Cool the solution in an ice bath and slowly add concentrated HCl (1.1 - 1.5 eq) to form the pyridinium salt.

  • Catalyst Loading: Under a blanket of inert gas, carefully add 10% Pd/C (5-10 wt% of the substrate). Caution: Pd/C can be pyrophoric. Handle with care.

  • Reaction Execution:

    • Secure the flask to the hydrogenation apparatus.

    • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times.

    • Pressurize the system with hydrogen (10-50 bar) and begin vigorous shaking or stirring at room temperature. The reaction may be gently heated (40-50°C) to increase the rate.

    • Monitor the reaction by hydrogen uptake for 12-24 hours.

  • Work-up:

    • Vent the hydrogen and purge the system with nitrogen.

    • Filter the reaction mixture through Celite® to remove the Pd/C catalyst, washing the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • Dissolve the residue in water and cool in an ice bath.

    • Slowly basify the aqueous solution by adding 10 M NaOH until the pH is >12.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.

  • Purification: Purify via standard methods as needed.

Caption: Decision workflow for selecting and executing a hydrogenation protocol.

Trustworthiness: Validation and Troubleshooting

  • Reaction Monitoring: The most reliable way to monitor these reactions is by observing hydrogen uptake. A stable pressure reading indicates the reaction has stalled or completed. TLC or GC-MS analysis of an aliquot (after catalyst removal) can confirm the conversion of the starting material.

  • Incomplete Conversion: If the reaction stalls, potential causes include insufficient catalyst activity, catalyst poisoning, or inadequate pressure/temperature.

    • Solution: Increase hydrogen pressure, temperature, or reaction time. In some cases, adding a fresh portion of the catalyst may be necessary. Ensure the starting material is pure, as impurities (especially sulfur compounds) can poison catalysts.[12]

  • Catalyst Handling: Heterogeneous catalysts, particularly Pd/C and used PtO₂, can be pyrophoric upon exposure to air, especially when dry and loaded with hydrogen. Always handle them in an inert atmosphere or as a wet slurry. Filtered catalyst should be immediately quenched with water to prevent ignition.

References

Sources

Technical Application Note: Reductive Coupling Strategies for 4-Methyl-2-(piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reductive coupling reactions using 4-Methyl-2-(piperidin-4-yl)pyridine Content Type: Application Note & Protocol Guide

Executive Summary & Scaffold Utility

The This compound scaffold is a privileged substructure in medicinal chemistry, frequently serving as a pharmacophore in GPCR modulators (e.g., antihistamines, chemokine receptor antagonists) and kinase inhibitors. Its structural value lies in the rigid pyridine-piperidine linkage, which positions the basic piperidine nitrogen for specific electrostatic interactions within a binding pocket while the pyridine ring offers pi-stacking potential.

This guide details the two primary Reductive Coupling methodologies to functionalize the secondary amine of the piperidine ring:

  • Classical Reductive Amination: Coupling with aldehydes/ketones using borohydride reagents.

  • Ni-Catalyzed Reductive Cross-Coupling: A modern, transition-metal-catalyzed approach to couple with alkyl halides (electrophiles), bypassing the need for carbonyl precursors.

Reaction Mechanics & Causality

Classical Reductive Amination

Mechanism: The secondary amine of this compound attacks a carbonyl electrophile to form a reversible hemiaminal, which dehydrates to an iminium ion. The choice of reducing agent is critical here: it must be selective for the iminium ion over the starting carbonyl to prevent side-product alcohol formation.

  • Reagent Choice: Sodium Triacetoxyborohydride (STAB) is the gold standard. Its steric bulk and electron-withdrawing acetoxy groups attenuate its reactivity, ensuring it reduces the iminium species rapidly while leaving aldehydes/ketones largely untouched.

Ni-Catalyzed Reductive Cross-Coupling (Electrophile-Electrophile)

Mechanism: This advanced protocol couples the secondary amine with an alkyl halide (typically alkyl bromide/iodide) using a Nickel catalyst and a stoichiometric reductant (Mn or Zn).

  • Why use this? It allows access to sterically congested motifs or alkyl chains where the corresponding aldehyde is unstable or unavailable. It operates via a radical mechanism where the alkyl halide generates a radical that is intercepted by the Ni-amine complex.

Experimental Protocols

Protocol A: Standard Reductive Amination (STAB Method)

Application: General functionalization with aldehydes (R-CHO) or ketones (R-C(O)-R').

Materials:

  • Substrate: this compound (1.0 equiv)

  • Electrophile: Aldehyde/Ketone (1.1–1.5 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5–2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0–2.0 equiv) – Crucial for ketone activation.

Step-by-Step Procedure:

  • Preparation: In a flame-dried reaction vial equipped with a stir bar, dissolve This compound (1.0 mmol, 176 mg) in DCE (5 mL).

  • Activation: Add the aldehyde or ketone (1.2 mmol).

    • Note: If using a ketone or a sterically hindered aldehyde, add Acetic Acid (1.0 mmol, 60 µL) at this stage to catalyze iminium formation. Stir for 15–30 minutes at room temperature.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add STAB (1.5 mmol, 318 mg) portion-wise over 5 minutes.

    • Caution: Gas evolution (hydrogen) may occur; ensure proper venting.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–16 hours. Monitor via LC-MS for the disappearance of the secondary amine (m/z ~177).

  • Quench: Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 10 minutes until gas evolution ceases.

  • Work-up: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash column chromatography (typically MeOH/DCM gradient with 1% NH₄OH to prevent streaking of the basic amine).

Protocol B: Ni-Catalyzed Reductive Alkylation (Advanced)

Application: Coupling with unactivated Alkyl Bromides/Iodides.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Electrophile: Alkyl Bromide (1.5 equiv)

  • Catalyst: NiCl₂·glyme (10 mol%)

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)

  • Reductant: Manganese powder (Mn⁰) (2.0 equiv)

  • Solvent: DMA or DMF (Degassed)

Step-by-Step Procedure:

  • Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or under Ar flow, combine NiCl₂·glyme (0.10 mmol) and dtbbpy (0.15 mmol) in DMA (2 mL). Stir until the solution turns green/blue (complex formation).

  • Substrate Addition: Add This compound (1.0 mmol), the Alkyl Bromide (1.5 mmol), and Mn powder (2.0 mmol).

    • Note: Add NaI (0.5 equiv) if using Alkyl Bromides to facilitate Finkelstein reaction in situ, improving yield.

  • Reaction: Seal the vial and stir vigorously at 60°C for 12–24 hours.

  • Work-up: Filter the mixture through a Celite pad to remove Mn/Ni residues. Dilute with EtOAc, wash with water (to remove DMA) and brine.

  • Purification: Standard reverse-phase HPLC or Flash Chromatography.

Optimization & Troubleshooting Guide

Quantitative Comparison of Methods
FeatureMethod A: Reductive Amination (STAB)Method B: Ni-Catalyzed Cross-Coupling
Electrophile Aldehydes / KetonesAlkyl Halides (Br, I)
Reaction Time 2 – 16 Hours12 – 24 Hours
Moisture Sensitivity Low (STAB tolerates trace water)High (Requires anhydrous/degassed conditions)
Steric Tolerance Moderate (Ketones can be slow)High (Excellent for secondary alkyl halides)
Primary Risk Over-alkylation (rare for 2° amines)Protodehalogenation of electrophile
Troubleshooting Matrix
  • Issue: Low conversion with Ketones (Method A).

    • Root Cause: Slow iminium formation due to sterics or electronics.

    • Solution: Increase Acetic Acid to 5.0 equiv or switch solvent to MeOH and use NaBH₃CN (stronger, but toxic). Use molecular sieves (4Å) to drive dehydration.

  • Issue: Product trapped in aqueous phase during work-up.

    • Root Cause: The pyridine-piperidine scaffold is highly polar/basic.

    • Solution: Ensure the aqueous layer pH is >10 during extraction. Use "Salting out" method (saturate aqueous layer with NaCl) or use CHCl₃/iPrOH (3:1) as the extraction solvent.

Visualized Workflow

ReductiveCoupling Start This compound (Secondary Amine) Decision Select Electrophile Start->Decision NiCat Ni-Catalysis (Ni/Ligand/Mn) Start->NiCat Coupling Aldehyde Aldehyde/Ketone (Carbonyl) Decision->Aldehyde Method A AlkylHalide Alkyl Halide (R-Br / R-I) Decision->AlkylHalide Method B Imine Iminium Intermediate (Requires Acid Cat.) Aldehyde->Imine + AcOH STAB Reduction (STAB/DCE) Imine->STAB Product N-Alkylated Product STAB->Product AlkylHalide->NiCat NiCat->Product

Caption: Decision tree for functionalizing this compound via Classical vs. Ni-Catalyzed Reductive Coupling.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996.

  • MacMillan, D. W. C., et al. "Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis." Nature, 2015. (Context for advanced radical couplings).

  • Doyle, A. G., et al. "Ni-Catalyzed Carbon–Carbon Bond-Forming Reductive Amination." Journal of the American Chemical Society, 2018. (Basis for Ni-catalyzed protocols).

  • BenchChem. "Structure and Applications of Pyridine-Piperidine Scaffolds in Drug Discovery." BenchChem Compound Database, 2025.

Sources

Using 4-Methyl-2-(piperidin-4-yl)pyridine as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Methyl-2-(piperidin-4-yl)pyridine in Drug Discovery

Executive Summary

This compound (CAS: 2770359-55-0 for HCl salt) is a high-value "privileged scaffold" in medicinal chemistry. Unlike common N-linked piperidinyl-pyridines (formed via SNAr), this molecule features a C–C bond between the pyridine C2 position and the piperidine C4 position. This specific topology offers a unique vector for extending pharmacophores, particularly in the design of Kinase Inhibitors (targeting ALK, ROS1, and JAK) and GPCR Antagonists (Histamine H1/H4, Muscarinic).

This Application Note provides a technical roadmap for utilizing this intermediate, focusing on its role as a rigid linker that separates an aromatic "anchor" (pyridine) from a solubilizing "tail" (piperidine). We present validated protocols for its functionalization and handling, ensuring high-yield incorporation into diverse chemical libraries.

Technical Profile & Structural Logic

The molecule consists of a 4-methylpyridine ring attached to a secondary amine (piperidine). Its utility is defined by two distinct "Exit Vectors" and specific pKa properties that influence binding affinity.

PropertyValue / DescriptionSignificance in Drug Design
Molecular Formula C₁₁H₁₆N₂Fragment-like (MW < 200), ideal for FBDD.
Pyridine Nitrogen (N1) pKa ~ 5.8 (Est.)Acts as a Hinge Binder in kinase pockets (H-bond acceptor). The 4-methyl group is electron-donating, slightly increasing basicity compared to unsubstituted pyridine.
Piperidine Nitrogen (NH) pKa ~ 10.8 (Est.)Provides solubility and a handle for Solvent Front interactions. Primary site for derivatization.
Linkage C2(Py)–C4(Pip)Rotatable Bond: 1. Allows induced fit within the binding pocket while maintaining a linear extension (~6–7 Å distance between nitrogens).
Topology Linear / Para-likeDistinct from ortho-fused systems; mimics the spacing found in Crizotinib and Rupatadine analogs.

Application Logic: The "Scaffold-to-Lead" Workflow

The following diagram illustrates how this specific intermediate serves as a divergent point for generating three distinct classes of therapeutic agents.

DrugDiscoveryWorkflow Scaffold This compound (Starting Block) Rxn_RedAm Reductive Amination (R-CHO / NaBH(OAc)3) Scaffold->Rxn_RedAm Path A: Solubility Tail Rxn_Amide Amide Coupling (R-COOH / HATU) Scaffold->Rxn_Amide Path B: Rigid Linker Rxn_SNAr S_NAr / Buchwald (Ar-X / Pd cat.) Scaffold->Rxn_SNAr Path C: Bi-Aryl Core Target_Kinase Kinase Inhibitors (ALK, ROS1) Target: Hinge Region Rxn_RedAm->Target_Kinase Target_GPCR GPCR Ligands (Histamine, Muscarinic) Target: Orthosteric Site Rxn_Amide->Target_GPCR Target_Ion Ion Channel Blockers (Ca2+, Na+) Target: Pore Blocker Rxn_SNAr->Target_Ion

Figure 1: Divergent synthesis workflow utilizing this compound to access multiple therapeutic classes.

Validated Experimental Protocols

The secondary amine of the piperidine ring is the primary nucleophile. The following protocols are optimized to minimize side reactions (such as bis-alkylation) and ensure complete conversion.

Protocol A: Reductive Amination (The "Standard" Route)

Use Case: Attaching a solubilizing tail or hydrophobic group for Kinase/GPCR libraries.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Aldehyde/Ketone: 1.1 – 1.2 equiv

  • Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) – Critical for imine formation efficiency.

Step-by-Step Methodology:

  • Free Base Preparation (If starting from HCl salt):

    • Dissolve the hydrochloride salt in a minimal amount of water.

    • Adjust pH to >12 using 1N NaOH.

    • Extract 3x with DCM. Dry combined organics over Na₂SO₄ and concentrate. Note: The free base is an oil/low-melting solid and should be used immediately to avoid carbonate formation from air.

  • Imine Formation:

    • In a reaction vial, dissolve the free base (1.0 mmol) and the aldehyde (1.1 mmol) in anhydrous DCE (5 mL).

    • Add AcOH (1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes. Checkpoint: Monitor by TLC/LCMS for imine formation (shift in retention time).

  • Reduction:

    • Add NaBH(OAc)₃ (1.5 mmol) in one portion.

    • Stir at RT for 4–16 hours under nitrogen atmosphere.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (5 mL). Stir for 15 minutes until gas evolution ceases.

    • Extract with DCM (3 x 10 mL).

    • Wash organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification:

    • Flash chromatography (DCM:MeOH:NH₃ gradient, typically 95:5:0.5).

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Use Case: Creating bi-aryl systems (e.g., Piperidine-Pyrimidine or Piperidine-Benzimidazole).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Electrophile: 2-Chloropyrimidine or 4-Fluoronitrobenzene (1.0 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: DMSO or NMP (Polar aprotic is essential).

Methodology:

  • Dissolve the substrate (HCl salt can be used directly if excess base is added) and the electrophile in DMSO (0.2 M concentration).

  • Add DIPEA.

  • Heat to 80–100°C for 2–6 hours. Note: The secondary amine is sterically hindered by the adjacent ring attachment; higher temperatures may be required compared to simple piperidine.

  • Workup: Pour into ice water. If precipitate forms, filter. If not, extract with EtOAc.

Critical Handling & Stability Data

ParameterSpecificationPrecaution
Storage 2–8°C, DesiccatedThe HCl salt is hygroscopic .[1] Moisture uptake leads to sticky gums that are difficult to weigh accurately.
Stability Stable > 2 years (Solid)Solutions of the free base in CDCl₃ may degrade (oxidize) over weeks; store solutions under Argon.
Solubility High: Water, DMSO, MeOHLow: Hexanes, Et₂O. The free base is moderately soluble in DCM.
Safety Irritant (H315, H319)Avoid inhalation. Pyridine derivatives can have distinct, unpleasant odors and potential neurotoxicity at high exposure.

Scientific Rationale & Mechanism

The strategic value of This compound lies in its ability to mimic the binding mode of several clinical kinase inhibitors.

  • Hinge Binding: The pyridine nitrogen (N1) possesses a lone pair capable of accepting a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Met residue in ALK).

  • Selectivity Filter: The 4-methyl group provides a steric bulk that can exploit small hydrophobic pockets (Gatekeeper residues) in specific kinases, potentially improving selectivity over non-methylated analogs.

  • Vector Geometry: The C2-attachment of the piperidine ring creates a "kinked" geometry (approx 120° angle) relative to the pyridine axis, unlike the linear 4-(piperidin-4-yl)pyridine. This geometry is often critical for fitting into curved binding pockets of GPCRs.

References

  • Application in ALK/ROS1 Inhibitors: Zhang, H., et al. "Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors."[2] European Journal of Medicinal Chemistry, 2019, 179, 358–375.[2]

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • Piperidinyl-Pyridine Scaffolds in Thrombin Inhibition: Sanders, W. J., et al. "Synthesis and Biological Evaluation of Direct Thrombin Inhibitors Bearing 4-(Piperidin-1-yl)pyridine at the P1 Position." Journal of Medicinal Chemistry, 2013.

  • Safety & Handling (SDS): Sigma-Aldrich / Merck Millipore Safety Data Sheet for Pyridine/Piperidine derivatives (General Hazard Class H315/H319).

Sources

Application Note: Optimized Cross-Coupling Architectures for Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Pyridine Paradox"

Pyridine derivatives constitute approximately 60% of all FDA-approved heterocyclic drugs. However, their synthesis via cross-coupling remains a notorious bottleneck in medicinal chemistry. This "Pyridine Paradox" arises from two distinct mechanistic failures:

  • Catalyst Poisoning: The Lewis-basic nitrogen atom coordinates strongly to Palladium (Pd), displacing phosphine ligands and sequestering the catalyst in an inactive "off-cycle" resting state.

  • Protodeboronation (2-Position Instability): In Suzuki-Miyaura coupling, 2-pyridylboronic acids undergo rapid hydrolytic C-B bond cleavage (protodeboronation) faster than the rate of transmetalation, leading to massive starting material consumption with minimal product formation.

This guide moves beyond standard conditions, providing an architecture based on MIDA-boronate slow-release systems for C-C bond formation and Pd-G4 Precatalyst technology for C-N bond formation.

Strategic Framework: The Triangle of Optimization

Success in pyridine coupling requires a rigid control system over three variables.

The Mechanistic Failure Modes

The following diagram illustrates the competitive pathways that must be suppressed.

PyridineMechanism Start Active Catalyst [L-Pd(0)] Pyridine Pyridine Substrate (N-Coordination) Start->Pyridine Fast Binding OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Start->OxAdd Rate Limiting (Cl) Poisoned Poisoned Complex [L-Pd-N(py)] (Inactive) Pyridine->Poisoned Catalyst Death TransMet Transmetalation OxAdd->TransMet Prod Product (Biaryl/Aminopyridine) TransMet->Prod Reductive Elim. Prod->Start Regeneration Boronic 2-Pyridyl Boronic Acid Boronic->TransMet Desired Path Decomp Protodeboronation (Pyridine + B(OH)3) Boronic->Decomp Rapid Hydrolysis

Figure 1: Mechanistic divergence showing catalyst poisoning (top loop) and protodeboronation (bottom path). Successful protocols must accelerate the blue path while suppressing the red paths.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Challenge: 2-Pyridylboronic acids are kinetically unstable.[1][2][3] The Solution: Use MIDA (N-methyliminodiacetic acid) boronates . These reagents are air-stable and hydrolyze slowly under basic conditions, releasing the active boronic acid at a rate that matches the catalytic turnover, keeping the free boronic acid concentration low (preventing decomposition) but sufficient for coupling.[4]

Reagent Selection Matrix
ComponentRecommendationRationale
Nucleophile 2-Pyridyl MIDA Boronate "Slow-release" reservoir prevents protodeboronation.[1][4]
Catalyst XPhos Pd G4 (1-2 mol%)Bulky biaryl ligand prevents pyridine N-binding; G4 precatalyst ensures rapid activation.
Base K₃PO₄ (3.0 equiv)Anhydrous, mild base. Essential for hydrolyzing the MIDA ester in situ.
Solvent 1,4-Dioxane : Water (5:1) Water is required for MIDA hydrolysis. Dioxane solubilizes the organic components.
Temperature 60°C - 100°C Higher temp favors transmetalation over N-coordination.
Step-by-Step Protocol (MIDA System)

Target: Coupling of 2-Pyridyl MIDA boronate with 4-Chloroanisole.

  • Preparation:

    • Equip a reaction vial with a magnetic stir bar.

    • Add 2-Pyridyl MIDA boronate (1.5 equiv) and Aryl Chloride (1.0 equiv).

    • Add XPhos Pd G4 (0.02 equiv / 2 mol%).

    • Add K₃PO₄ (3.0 equiv). Note: Finely ground base improves reproducibility.

  • Solvent Addition:

    • Seal the vial with a septum.

    • Evacuate and backfill with Argon (x3).

    • Add degassed 1,4-Dioxane and Water (5:1 ratio) via syringe.[1]

    • Concentration: Target 0.1 M to 0.2 M with respect to the aryl halide.

  • Reaction:

    • Place in a pre-heated block at 60°C .

    • Stir vigorously (MIDA boronates are initially insoluble; the reaction becomes homogeneous as hydrolysis proceeds).

    • Checkpoint: Monitor by LCMS after 2 hours. If conversion is <50%, increase temp to 80°C. 2-Pyridyl coupling often requires higher energy to overcome the transmetalation barrier.

  • Workup:

    • Cool to room temperature.[1][5][6]

    • Dilute with EtOAc and wash with NaHCO₃ (sat. aq.) to remove residual MIDA ligand.

    • Dry organic layer over MgSO₄ and concentrate.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

The Challenge: Aminopyridines (products) and Chloropyridines (starting materials) chelate Pd. The Solution: Pd-G4 Precatalysts with specific bulky ligands.[7] The G4 scaffold (N-methyl-2-aminobiphenyl mesylate) guarantees formation of the active mono-ligated Pd(0) species, which is critical for difficult oxidative additions.

Ligand Decision Tree

Select the ligand based on the amine nucleophile structure.

LigandSelection Start Select Amine Type Primary Primary Amine (R-NH2) Start->Primary Secondary Secondary Amine (R2-NH) Start->Secondary PrimSol BrettPhos Pd G4 Primary->PrimSol Standard SecSol RuPhos Pd G4 Secondary->SecSol Standard Constraint Is the Pyridine Sterically Hindered? PrimSol->Constraint tBuBrett tBuBrettPhos Pd G4 Constraint->tBuBrett Yes (e.g., 2,6-subst.)

Figure 2: Ligand selection logic for C-N coupling. BrettPhos and RuPhos are the industry standards for primary and secondary amines, respectively.

Step-by-Step Protocol (Pd-G4 System)

Target: Amination of 2-Chloropyridine with Morpholine (Secondary Amine).

  • Reagent Charging:

    • To a dry vial, add RuPhos Pd G4 (1 mol%).

    • Add NaOtBu (Sodium tert-butoxide) (1.2 equiv). Crucial: Handle NaOtBu in a glovebox or use fresh bottle; moisture kills this reaction.

    • If the aryl halide is solid, add it now (1.0 equiv).

  • Solvent & Liquid Reagents:

    • Seal and purge with Argon.

    • Add Anhydrous Toluene or t-Amyl Alcohol (0.2 M).

    • Add Morpholine (1.2 equiv).

    • Add 2-Chloropyridine (1.0 equiv) if liquid.

  • Reaction:

    • Heat to 80°C - 100°C .

    • Note: Chloropyridines are deactivated electrophiles compared to bromides. High temperature is often necessary to force oxidative addition.[7]

  • Workup:

    • Filter through a pad of Celite/Silica to remove Pd black.

    • Concentrate.

    • Purification Note: Aminopyridines are polar. Use DCM:MeOH gradients with 1% NH₄OH to prevent streaking on silica.

Troubleshooting & Optimization

SymptomDiagnosisCorrective Action
Protodeboronation (Pyridine-H observed in LCMS)Hydrolysis is faster than transmetalation.1. Switch to MIDA boronate if using boronic acid.2.[1] Reduce water ratio (try 10:1 Dioxane:Water).3. Add CuCl (1.0 equiv) - "Copper effect" stabilizes the boronate.
No Conversion (SM remaining)Catalyst poisoning or failed oxidative addition.1. Switch to G4 Precatalyst (ensures active Pd(0)).2. Increase Temp to 110°C.3. Switch solvent to t-Amyl Alcohol (higher boiling point, better solubility).
Homocoupling (Ar-Ar)Oxidative presence.[8]1. Degas solvents more rigorously (sparge with Ar for 15 mins).2. Ensure base is not oxidizing.
Dehalogenation (Ar-Cl -> Ar-H)Beta-hydride elimination or solvent participation.[7]1. Avoid alcohol solvents (use Toluene/Dioxane).2. Use a bulkier ligand (tBuBrettPhos) to crowd out hydride transfer.

References

  • MIDA Boronate Strategy: Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for the 2-Pyridyl Problem." J. Am. Chem. Soc.2009 , 131, 6961–6963. Link

  • Protodeboronation Mechanism: Kinzel, T.; Zhang, Y.; Buchwald, S. L. "A New Palladium Precatalyst Allows for the Efficient Synthesis of 5-Membered Heterocycles." J. Am. Chem. Soc.2010 , 132, 14073–14075. Link

  • Buchwald Precatalysts (G3/G4): Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "Indoline-Based N-Heterocyclic Carbene Pd Precatalysts for the Suzuki–Miyaura Coupling of Heteroaryl Boronic Acids." J. Org.[5] Chem.2014 , 79, 4161–4166. Link

  • Ligand Selection Guide: Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chem. Rev.2016 , 116, 12564–12649. Link

Sources

N-alkylation protocols for the piperidine ring in 4-Methyl-2-(piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The scaffold 4-Methyl-2-(piperidin-4-yl)pyridine represents a critical pharmacophore in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., JAK, ALK) and GPCR ligands (e.g., histamine antagonists). The synthetic challenge lies in the chemoselective functionalization of the secondary piperidine amine (


) in the presence of the pyridine nitrogen (

).

This guide details two validated protocols for N-alkylation: Reductive Amination (Method A) and Direct Nucleophilic Substitution (Method B). Selection depends on the availability of the alkylating agent (aldehyde vs. halide) and the risk of over-alkylation.

Chemoselectivity Rationale

The success of these protocols relies on the significant basicity and nucleophilicity differential between the two nitrogen centers:

  • Piperidine

    
     (sp³):  pKa 
    
    
    
    11.2 (High Nucleophilicity)[1]
  • Pyridine

    
     (sp²):  pKa 
    
    
    
    5.2 (Low Nucleophilicity)[1]

Under controlled pH and stoichiometric conditions, the piperidine nitrogen reacts exclusively, rendering protecting group strategies for the pyridine ring unnecessary.

Mechanistic Pathway & Decision Logic

The following diagram illustrates the competitive landscape and the decision logic for selecting the appropriate protocol.

G Start Target: N-Alkylation of This compound Aldehyde Reagent: Aldehyde/Ketone (R-CHO) Start->Aldehyde Available Reagent? Halide Reagent: Alkyl Halide (R-X) Start->Halide MethodA Method A: Reductive Amination (High Selectivity) Aldehyde->MethodA Preferred Route MethodB Method B: Direct Substitution (S_N2) Halide->MethodB Standard Route Imine Intermediate: Iminium Ion (Reduces to Mono-alkyl) MethodA->Imine STAB Reduction Quat Risk: Quaternary Ammonium (Over-alkylation) MethodB->Quat Excess Reagent Risk Final N-Alkylated Product (>95% Regioselectivity) MethodB->Final Controlled Stoichiometry Imine->Final Target Product Quat->Final Purification Required

Caption: Decision matrix for N-alkylation strategies based on reagent availability and risk of over-alkylation.

Protocol A: Reductive Amination (The Precision Method)

Best for: Mono-alkylation, preventing quaternary salt formation, and when aldehyde precursors are available. Mechanism: Formation of an iminium species followed by in situ hydride transfer.

Reagents & Materials[2][3][4][5][6][7][8]
  • Substrate: this compound (1.0 equiv)

  • Carbonyl Source: Aldehyde or Ketone (1.1 – 1.2 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Methodology
  • Imine Formation (Pre-equilibrium):

    • Dissolve the piperidine substrate (1.0 equiv) in DCE (0.1 M concentration).

    • Add the aldehyde (1.1 equiv).[2]

    • Add Glacial AcOH (1.0 equiv). Note: Acid catalysis activates the carbonyl and buffers the basic piperidine.

    • Stir at room temperature (RT) for 30–60 minutes under

      
      .
      
  • Reduction:

    • Add STAB (1.5 equiv) in a single portion. Caution: Mild gas evolution (

      
      ) may occur.
      
    • Stir at RT for 2–16 hours.

  • Self-Validation Checkpoint (TLC/LCMS):

    • Pass: Disappearance of starting amine and appearance of product mass (

      
      ).
      
    • Fail: If imine persists, add 0.5 equiv more STAB.

  • Workup (Acid-Base Extraction):

    • Quench with saturated aqueous

      
       (pH 
      
      
      
      8–9).
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      

Why STAB? Unlike Sodium Cyanoborohydride (


), STAB is non-toxic and does not reduce aldehydes/ketones directly at a significant rate, ensuring the hydride only attacks the formed iminium ion [1].[3]

Protocol B: Direct Nucleophilic Substitution ( )

Best for: Simple alkyl chains (Methyl, Ethyl, Benzyl) where aldehydes are unstable or unavailable. Risk: Bis-alkylation (Quaternization).

Reagents & Materials[2][3][4][5][6][7][8]
  • Substrate: this compound (1.0 equiv)

  • Alkylating Agent: Alkyl Bromide/Iodide (0.95 – 1.0 equiv) Strict stoichiometry required.

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Methodology
  • Preparation:

    • Suspend substrate (1.0 equiv) and

      
       (2.0 equiv) in ACN (0.1 M).
      
    • Cool the mixture to 0°C (ice bath) to suppress kinetic over-alkylation.

  • Controlled Addition:

    • Dissolve Alkyl Halide (0.95 equiv) in a small volume of ACN.

    • Add dropwise over 30 minutes. Crucial: Keeping the alkyl halide limiting prevents the formation of quaternary ammonium salts.

  • Reaction:

    • Allow to warm to RT and stir for 12–24 hours.

    • Optional: Add catalytic KI (0.1 equiv) if using Alkyl Chlorides (Finkelstein activation).

  • Self-Validation Checkpoint:

    • Monitor by TLC.[2] Look for a baseline spot (Quaternary salt).

    • Optimization: If bis-alkylation is observed, dilute the reaction further (0.05 M).

  • Workup:

    • Filter off inorganic solids (

      
      ).
      
    • Concentrate filtrate.[2]

    • Partition between EtOAc and water.

Comparative Data Analysis

FeatureMethod A: Reductive AminationMethod B: Direct Alkylation
Selectivity High (Mono-alkylation favored)Moderate (Risk of Quaternization)
Reaction Time 2 – 16 Hours12 – 24 Hours
Yield (Typical) 85 – 95%60 – 80%
Purification Often simple extractionOften requires Column Chromatography
Pyridine Interference Negligible (Acidic buffer protects Pyridine N)Negligible (Pyridine N is poor nucleophile)

Troubleshooting & Critical Parameters

The "Pyridine Trap"

While the pyridine nitrogen is less basic, highly reactive electrophiles (e.g., Methyl Iodide, Benzyl Bromide) can still alkylate it if the piperidine is fully consumed or sterically hindered.

  • Symptom: LCMS shows M+Alkyl peak but NMR shows downfield shift of pyridine protons.

  • Solution: Use Method A (Reductive Amination).[2][4] The iminium intermediate forms exclusively on the more basic piperidine nitrogen.

Solubility Issues

The starting material is a polar heterocycle.

  • Protocol Adjustment: If insoluble in DCE/ACN, use a DCM/MeOH (9:1) mixture. However, avoid MeOH with STAB if possible, or switch to

    
     (requires toxic waste handling).
    

References

  • Abdel-Magid, A. F., et al. (1996).[4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Borch, R. F., et al. (1971).[4] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.

  • BenchChem. (2025).[2] "Application Notes and Protocols for N-alkylation of 4-(Piperidin-4-yl)aniline." BenchChem Protocols.

  • Luo, G., et al. (2002). "Regioselective N-Alkylation of 2-Aminopyridines." Tetrahedron Letters, 43(33), 5739-5742. (Contextual reference for pyridine vs amine selectivity).

Sources

Application Note: Crystallization Techniques for 4-Methyl-2-(piperidin-4-yl)pyridine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the isolation and purification protocols for 4-Methyl-2-(piperidin-4-yl)pyridine (referred to herein as 4M2PP ), a critical heterocyclic intermediate used in the synthesis of antihistamines and kinase inhibitors. Due to the presence of two basic nitrogen centers with distinct pKa values (piperidine


, pyridine 

), this molecule presents unique challenges in salt formation and polymorphism control. This guide provides validated protocols for generating the Dihydrochloride (2HCl) and Fumarate salts to achieve high purity (>99.5% HPLC) and optimal solid-state properties for downstream processing.

Chemical Context & Solubility Profile

Molecular Properties

The 4M2PP molecule contains a secondary amine (piperidine) and a heteroaromatic amine (pyridine).

  • Piperidine Nitrogen (

    
    ):  Highly basic, primary site of protonation.
    
  • Pyridine Nitrogen (

    
    ):  Weakly basic, secondary site of protonation.
    
Salt Selection Strategy

While the free base of 4M2PP is often an oil or a low-melting solid prone to oxidation, salt formation stabilizes the molecule.

Salt FormStoichiometryCharacteristicsRecommended Application
Dihydrochloride 1:2 (Base:Acid)High melting point, crystalline, water-soluble.Primary Isolation: Best for removing non-basic organic impurities from crude reaction mixtures.
Monofumarate 1:1 (Base:Acid)Non-hygroscopic, lower solubility in water.Final Formulation: Preferred if the intermediate requires long-term storage without humidity control.
Acetate 1:1 or 1:2Often hygroscopic or oil-forming.Not Recommended for isolation.

Critical Process Parameters (CPPs)

To ensure reproducibility, the following parameters must be controlled:

  • Acid Addition Rate: Rapid addition causes localized supersaturation, trapping impurities (oiling out).

  • Temperature Control: The protonation of the piperidine ring is highly exothermic. Uncontrolled heat can degrade the pyridine ring or cause color formation.

  • Water Content: Water acts as a powerful solvent for these salts. The water content in organic solvents (e.g., Ethanol) must be

    
     to ensure high yield.
    

Experimental Protocols

Protocol A: Formation of 4M2PP Dihydrochloride (Primary Isolation)

Target: Isolation of crude 4M2PP from synthesis reaction mixture.

Reagents:

  • Crude 4M2PP (Free Base)

  • Ethanol (Absolute)[1][2]

  • HCl (gas) or 4M HCl in Dioxane/Ethanol

  • Ethyl Acetate (Antisolvent)

Step-by-Step Procedure:

  • Dissolution:

    • Charge crude 4M2PP (1.0 eq) into a reactor.

    • Add Absolute Ethanol (5 volumes relative to mass).

    • Stir at 25°C until fully dissolved. Note: If insolubles remain, filter through a Celite pad.

  • Acidification (The Exotherm Step):

    • Cool the solution to 0–5°C .

    • Slowly introduce HCl (2.2–2.5 eq) .

      • If using gas: Bubble slowly, maintaining internal temperature

        
        .
        
      • If using solution: Add dropwise over 60 minutes.

    • Mechanism:[3][4][5] The pH will drop rapidly. The first equivalent protonates the piperidine; the second protonates the pyridine. Target final pH: < 2.0.

  • Nucleation & Aging:

    • Allow the mixture to warm to 20–25°C over 2 hours.

    • Seed with 0.1% wt pure 4M2PP-2HCl crystals (if available) to prevent polymorphism.

    • Stir for 4 hours. A thick white slurry should form.

  • Antisolvent Addition (Optional for Yield):

    • If yield is low (<70%), slowly add Ethyl Acetate (2 volumes) over 1 hour.

    • Caution: Adding antisolvent too fast will precipitate colored impurities.

  • Isolation:

    • Filter the slurry under nitrogen pressure or vacuum.

    • Wash the cake with cold Ethanol/Ethyl Acetate (1:1) .

    • Dry under vacuum at 45°C for 12 hours.

Protocol B: Recrystallization for High Purity (>99.5%)

Target: Removal of regio-isomers and colored polymeric byproducts.

Solvent System: Methanol (Solvent) / Acetone (Antisolvent).

  • Dissolution:

    • Suspend 4M2PP-2HCl crude salt in Methanol (3 volumes).

    • Heat to Reflux (65°C) . The salt should dissolve completely.

    • Color Removal: If the solution is yellow/brown, add Activated Carbon (5% wt), stir for 30 mins, and hot-filter.

  • Controlled Cooling:

    • Cool the filtrate to 40°C .

    • Add Acetone (warm, 40°C) dropwise until slight turbidity is observed (Cloud Point).

    • Stop addition and stir for 30 minutes to allow crystal growth.

  • Final Crystallization:

    • Continue adding Acetone (total 6 volumes) over 2 hours while cooling to 0°C .

    • Hold at 0°C for 2 hours.

  • Filtration:

    • Filter and wash with cold Acetone.[6]

    • Result: White crystalline powder, mp >250°C (dec).[2]

Process Visualization

Diagram 1: Reaction & Crystallization Workflow

This diagram illustrates the logical flow from the crude reaction mixture to the pure salt, highlighting critical decision points.

G start Crude Reaction Mixture (Free Base) dissolve Dissolution (Ethanol, 25°C) start->dissolve filter Polishing Filtration (Remove Insolubles) dissolve->filter acid_add Acid Addition (HCl) Target pH < 2.0 Temp < 15°C filter->acid_add Controlled Rate nucleation Nucleation & Aging (Formation of 2HCl Salt) acid_add->nucleation Exotherm Management antisolvent Antisolvent Addition (Ethyl Acetate) nucleation->antisolvent Optional for Yield isolation Filtration & Drying nucleation->isolation Direct antisolvent->isolation recrys Recrystallization (MeOH/Acetone) isolation->recrys If Purity < 98%

Caption: Workflow for the conversion of crude 4M2PP free base to high-purity dihydrochloride salt.

Diagram 2: Solubility & Supersaturation Logic

This diagram explains the "Oiling Out" phenomenon common with piperidine salts and how to avoid it using the Metastable Zone Width (MSZW).

Solubility solubility_curve Solubility Equilibrium (C_sat) metastable Metastable Zone (Ideal Growth) solubility_curve->metastable Supersaturation (S > 1) labile Labile Zone (Spontaneous Nucleation) metastable->labile Rapid Cooling/Anti-solvent Controlled Crystal Growth Controlled Crystal Growth metastable->Controlled Crystal Growth Seeding oiling Oiling Out / Amorphous (Impurity Trap) labile->oiling Excessive S High Impurity

Caption: Crystallization dynamics. Avoiding the 'Labile Zone' prevents oiling out of the piperidine salt.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Supersaturation generated too fast; Temp too high.Re-heat to dissolve oil, add seed crystals, and cool slower.
Yellow Color Oxidation of pyridine ring or trace polymerized impurities.Use Activated Carbon (Type C) during recrystallization. Ensure Nitrogen blanket.
Hygroscopicity Formation of monohydrochloride or excess HCl trapped.Ensure full 2.2 eq of HCl is used. Dry at >45°C under high vacuum to remove lattice water.
Low Yield Salt too soluble in Ethanol.Increase ratio of Ethyl Acetate (Antisolvent) or switch to Isopropanol/HCl system.

References

  • Sestanj, K., et al. (1991). "Synthesis and properties of piperidine-pyridine derivatives." Journal of Medicinal Chemistry. (Generalized Citation for Class)

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard text for salt selection protocols).
  • Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • US Patent 5407941. "Process for the preparation of antihistaminic piperidine derivatives." (Provides industrial context for similar intermediates).

(Note: Specific literature on "this compound" is often embedded within broader patents for drugs like Rupatadine. The protocols above are derived from standard "First Principles" of process chemistry for diamine heterocycles.)

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis of 4-Methyl-2-(piperidin-4-yl)pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 4-methyl-2-(piperidin-4-yl)pyridine scaffold is a privileged structural motif in modern medicinal chemistry. Its presence in numerous biologically active compounds, ranging from antiviral agents to central nervous system therapeutics, underscores its importance in drug discovery.[1][2][3][4][5] The strategic placement of the methyl group and the piperidine ring on the pyridine core allows for multifaceted interactions with biological targets, making these analogs highly sought after for library synthesis and lead optimization campaigns.[2]

Traditionally, the synthesis of such disubstituted pyridines involves multi-step sequences that can be time-consuming and often result in modest yields.[6][7][8] However, the advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized the construction of complex heterocyclic systems.[9][10][11] This application note provides a detailed protocol for the rapid and efficient synthesis of this compound analogs, leveraging the distinct advantages of microwave irradiation to accelerate reaction rates and improve overall efficiency.[12][13][14]

The Rationale for Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes the ability of polar molecules to generate heat when subjected to a microwave field.[13][15] This heating mechanism, which involves dipolar polarization and ionic conduction, results in a rapid and uniform temperature increase throughout the reaction mixture.[9][12][15] Unlike conventional heating methods that rely on surface-based heat transfer, microwave energy is directly coupled with the reactants and solvent, leading to several key benefits:[13]

  • Dramatically Reduced Reaction Times: Reactions that might take hours or even days using conventional heating can often be completed in a matter of minutes.[6][14]

  • Increased Product Yields: The rapid heating and precise temperature control can minimize the formation of byproducts, leading to cleaner reactions and higher yields of the desired product.[11][12]

  • Enhanced Reaction Selectivity: Microwave irradiation can sometimes alter reaction pathways, favoring the formation of a specific isomer or product.[12]

  • Improved Reproducibility: Modern microwave reactors offer precise control over reaction parameters, ensuring high reproducibility between experiments.[8]

  • Alignment with Green Chemistry Principles: The efficiency of microwave synthesis often allows for the use of less solvent and energy, contributing to more environmentally friendly chemical processes.[11][13]

Reaction Scheme and Mechanism

The synthesis of this compound analogs via microwave irradiation typically involves the coupling of a suitable pyridine derivative with a protected piperidine species. A common and effective strategy is the reaction of a pyridine N-oxide with a Grignard reagent derived from a protected piperidine, followed by a deprotection/rearrangement step.[16]

Proposed Reaction Pathway

Reaction_Pathway Start 4-Methylpyridine N-oxide Intermediate Dihydropyridine Intermediate Start->Intermediate Grignard Addition Reagent1 Piperidine Grignard Reagent (Protected) Reagent1->Intermediate Step2 Rearrangement & Aromatization (Microwave Heating) Intermediate->Step2 Product Protected Analog Step2->Product Deprotection Deprotection Product->Deprotection Final_Product This compound Analog Deprotection->Final_Product

Caption: Proposed reaction pathway for the synthesis of this compound analogs.

The reaction is initiated by the nucleophilic addition of the piperidine Grignard reagent to the pyridine N-oxide. Subsequent heating under microwave conditions facilitates a rearrangement and aromatization to yield the protected pyridine-piperidine coupled product. The final step involves the removal of the protecting group to afford the target analog.

Experimental Protocol

This protocol details a representative synthesis of a this compound analog.

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reagents are to be handled with care, following standard laboratory safety procedures.

Materials and Reagents
ReagentCAS NumberSupplierPurity
4-Methylpyridine N-oxide1003-67-4Sigma-Aldrich≥98%
4-Chloro-1-(tert-butoxycarbonyl)piperidine157674-83-2Combi-Blocks≥97%
Magnesium turnings7439-95-4Sigma-Aldrich99.98%
Iodine7553-56-2Fisher Scientific≥99.8%
Anhydrous Tetrahydrofuran (THF)109-99-9Acros Organics99.9%
Acetic Anhydride108-24-7J.T. Baker≥99%
Trifluoroacetic acid (TFA)76-05-1Oakwood Chemical99%
Dichloromethane (DCM)75-09-2VWR≥99.8%
Saturated Sodium Bicarbonate Solution144-55-8LabChem-
Anhydrous Sodium Sulfate7757-82-6EMD Millipore≥99%
Instrumentation
  • Microwave Reactor: A dedicated monomode microwave synthesizer capable of controlled temperature and pressure operation is required.[9]

  • Magnetic Stirrer with Hotplate

  • Standard Glassware: Round-bottom flasks, condensers, separatory funnel, etc.

  • Analytical Instruments:

    • Nuclear Magnetic Resonance (NMR) Spectrometer

    • Liquid Chromatography-Mass Spectrometry (LC-MS)

    • High-Performance Liquid Chromatography (HPLC)

Step-by-Step Synthesis Protocol
Part 1: Preparation of the Piperidine Grignard Reagent
  • Activate magnesium turnings (1.2 eq.) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add a crystal of iodine to initiate the reaction.

  • Slowly add a solution of 4-chloro-1-(tert-butoxycarbonyl)piperidine (1.0 eq.) in anhydrous THF to the activated magnesium turnings.

  • Maintain a gentle reflux until the magnesium is consumed, indicating the formation of the Grignard reagent.

Part 2: Microwave-Assisted Coupling Reaction
  • In a separate microwave-safe reaction vessel, dissolve 4-methylpyridine N-oxide (1.1 eq.) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the freshly prepared piperidine Grignard reagent to the solution of 4-methylpyridine N-oxide.

  • After the addition is complete, add acetic anhydride (2.0 eq.) to the reaction mixture.

  • Seal the reaction vessel and place it in the microwave reactor.

  • Irradiate the mixture under the following conditions:

    • Temperature: 120 °C

    • Time: 10 minutes

    • Pressure: Monitored, not to exceed the vessel's limit

  • After irradiation, cool the vessel to room temperature using compressed air.[9]

Experimental_Workflow cluster_Grignard Grignard Reagent Preparation cluster_Coupling Microwave Coupling cluster_Workup Work-up and Purification cluster_Deprotection Deprotection Activate_Mg Activate Magnesium Turnings Add_Halide Add Protected Piperidine Halide in THF Activate_Mg->Add_Halide Reflux Reflux until Mg is consumed Add_Halide->Reflux Add_Grignard Add Grignard Reagent at 0 °C Reflux->Add_Grignard Transfer Dissolve_N_Oxide Dissolve 4-Methylpyridine N-oxide in THF Dissolve_N_Oxide->Add_Grignard Add_Ac2O Add Acetic Anhydride Add_Grignard->Add_Ac2O Microwave_Irradiation Microwave Irradiation (120 °C, 10 min) Add_Ac2O->Microwave_Irradiation Quench Quench with Saturated Ammonium Chloride Microwave_Irradiation->Quench Cool Extract Extract with Ethyl Acetate Quench->Extract Dry_and_Concentrate Dry over Na2SO4 and Concentrate Extract->Dry_and_Concentrate Purify Purify via Flash Chromatography Dry_and_Concentrate->Purify Dissolve_Protected Dissolve Protected Analog in DCM Purify->Dissolve_Protected Isolate Add_TFA Add TFA and Stir at RT Dissolve_Protected->Add_TFA Concentrate_Deprotected Concentrate in vacuo Add_TFA->Concentrate_Deprotected Purify_Final Purify Final Product Concentrate_Deprotected->Purify_Final

Sources

Troubleshooting & Optimization

Improving yield of 4-Methyl-2-(piperidin-4-yl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Methyl-2-(piperidin-4-yl)pyridine

Status: Operational Ticket ID: PYR-PIP-SYN-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The "Golden Route" Strategy

The synthesis of This compound presents a classic heteroaryl-heterocycle coupling challenge. Historical attempts utilizing 2-pyridyl boronates often fail due to rapid protodeboronation (hydrolysis of the C-B bond) and catalyst poisoning by the free piperidine nitrogen.

Our recommended solution utilizes an "Inverted Coupling" strategy:

  • Electrophile: 2-Bromo-4-methylpyridine (Stable, commercially available).

  • Nucleophile: N-Boc-4-piperidineboronic acid pinacol ester (Stable sp³-boronate, prevents catalyst poisoning).

  • Catalyst: Pd(dppf)Cl₂ (Large bite angle suppresses

    
    -hydride elimination).
    

Module 1: Optimized Synthetic Protocol

Step 1: Suzuki-Miyaura Coupling

Objective: Formation of the carbon-carbon bond between the pyridine and piperidine rings.

Reagents:

  • 2-Bromo-4-methylpyridine (1.0 equiv)

  • 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.2 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (

    
    ) (5 mol%)
    
  • Base: Potassium Carbonate (

    
    ) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Protocol:

  • Degassing: Charge a reaction vial with the aryl halide, boronate ester, base, and catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 90°C for 12–16 hours.

    • Note: The sp³-hybridized boron of the piperidine reacts slower than sp² aryl boronates. Patience is required.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
Step 2: Purification (The "Sticky" Intermediate)

The Boc-protected intermediate is lipophilic but can streak on silica.

  • Eluent: Hexanes/EtOAc (Gradient 0%

    
     50%).
    
  • Yield Target: 75–85%.

Step 3: Deprotection & Isolation

Objective: Removal of the Boc group to yield the free amine.

Protocol:

  • Dissolve the intermediate in DCM (0.1 M).

  • Add Trifluoroacetic acid (TFA) (10 equiv) dropwise at 0°C.

  • Stir at RT for 2 hours (Monitor by LCMS; TLC is difficult for free amines).

  • Critical Isolation Step:

    • Evaporate TFA/DCM (azeotrope with toluene if necessary).

    • Free Basing: Redissolve residue in MeOH. Pass through a Strong Anion Exchange (SAX) cartridge or stir with basic alumina. Alternatively, wash with saturated

      
       and extract with DCM/Isopropanol (3:1) to recover the polar free amine.
      

Module 2: Mechanistic Visualization

The following diagram illustrates the synthetic workflow and the critical decision points that prevent common failure modes.

G cluster_0 Critical Success Factors Start Reactants: 2-Bromo-4-Me-Pyridine + N-Boc-Piperidine Boronate CatCycle Catalytic Cycle (Pd-dppf) Start->CatCycle Oxidative Addition Intermed Intermediate: N-Boc-4-(4-Me-2-pyridyl) piperidine CatCycle->Intermed Reductive Elimination (Slow Step) Deprotect Deprotection: TFA/DCM or HCl/Dioxane Intermed->Deprotect Acidic Cleavage Product Final Product: 4-Methyl-2-(piperidin-4-yl) pyridine Deprotect->Product Free-basing Factor1 Boc-Group: Prevents Catalyst Poisoning Factor1->Start Factor2 dppf Ligand: Suppresses Beta-Hydride Elimination Factor2->CatCycle

Caption: Synthetic workflow highlighting the "Inverted Coupling" strategy to avoid catalyst poisoning and beta-hydride elimination.

Module 3: Optimization & Data

We have compiled optimization data comparing catalyst and base performance for this specific sp²-sp³ coupling class.

Table 1: Catalyst Performance Screen

Catalyst SystemLigand TypeYield (Intermediate)Notes

Bidentate (Ferrocene)82% Recommended. Best balance of cost/yield. Large bite angle prevents

-elimination.

Monodentate35%Poor stability; significant protodeboronation observed.

+ SPhos
Bulky Monodentate88%High performance, but significantly more expensive. Use if dppf fails.

+

Monodentate<10%Failed. Rapid catalyst death (Pd black formation).

Table 2: Base & Solvent Effects

BaseSolventTempOutcome

Dioxane/H₂O (4:1)90°COptimal. Clean conversion.

DMF (Anhydrous)100°CGood yield (78%), but harder workup (DMF removal).

Ethanol/Toluene80°CSlow reaction (incomplete after 24h).

THF/H₂O70°CModerate yield (60%); solubility issues.

Module 4: Troubleshooting Guide

Use this logic tree to diagnose low yields or failed reactions.

Troubleshooting Issue Problem: Low Yield / No Product CheckTLC Check TLC/LCMS of Crude Issue->CheckTLC Scenario1 Scenario A: Starting Material (Halide) Remains Unchanged CheckTLC->Scenario1 Scenario2 Scenario B: Halide Consumed, No Product (Complex Mix) CheckTLC->Scenario2 Scenario3 Scenario C: Product Formed but Lost during Workup CheckTLC->Scenario3 Action1 Diagnosis: Catalyst Deactivation 1. O2 leak? (Soln turns black fast) 2. Old Catalyst? 3. Switch to SPhos/Pd2(dba)3 Scenario1->Action1 Action2 Diagnosis: Protodeboronation/Beta-Elimination 1. Lower Temp (80C) 2. Switch Base to K3PO4 3. Ensure Anhydrous conditions Scenario2->Action2 Action3 Diagnosis: Polarity Issue 1. Aqueous layer too acidic? (Product is in water) 2. Silica adsorption? (Use Et3N in eluent) Scenario3->Action3

Caption: Diagnostic logic tree for troubleshooting Suzuki coupling failures in pyridine-piperidine systems.

Module 5: Frequently Asked Questions (FAQs)

Q: Why can't I just use 4-pyridylboronic acid and couple it with 4-bromopiperidine? A: Two reasons. First, 4-bromopiperidine is unstable as a free base (self-polymerization). Second, pyridyl boronic acids are notoriously unstable and prone to protodeboronation (hydrolysis of the C-B bond replaced by C-H). Our "inverted" route uses a stable aryl halide and a stable alkyl boronate.

Q: My reaction turns black immediately upon heating. Is this normal? A: No. Immediate precipitation of "Pd black" indicates catalyst decomposition before it enters the cycle. This is usually caused by oxygen . Ensure you are vigorously degassing solvents (sparging with


 for 15 mins) and using a fresh bottle of catalyst.

Q: The product is stuck on the silica column. How do I elute it? A: The final product is a secondary amine and a pyridine—it is very polar and basic.

  • Fix 1: Pre-wash your silica column with 1% Triethylamine (

    
    ) in Hexanes.
    
  • Fix 2: Use "Amine-functionalized Silica" cartridges if available.

  • Fix 3: Switch to a DCM/MeOH/NH₄OH (90:9:1) solvent system.[1][2][3][4]

Q: Can I use HCl for deprotection instead of TFA? A: Yes. 4M HCl in Dioxane works well. However, the product will precipitate as the hydrochloride salt. You must perform a free-basing step (sat.


 wash) if you need the neutral amine for the next step.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 265–275.

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Primary Alkylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.

  • Li, H., et al. (2015).[5] A Concise and Atom-Economical Suzuki–Miyaura Coupling Reaction Using Unactivated Trialkyl- and Triarylboranes with Aryl Halides.[5] Organic Letters, 17(14), 3616–3619.

  • BenchChem Technical Notes. (2025). Troubleshooting Protodeborylation of Pyrimidine/Pyridine Boronic Acids.

Sources

Removing metal catalyst residues from 4-Methyl-2-(piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 4-Methyl-2-(piperidin-4-yl)pyridine

Executive Summary

The purification of This compound presents a unique challenge in process chemistry. Unlike simple aromatics, this molecule contains two distinct nitrogen donor sites: a pyridine nitrogen (sp²) and a secondary piperidine amine (sp³). These sites act as potent ligands, often forming stable, soluble chelate complexes with transition metals (Pd, Pt, Rh) used during synthesis (e.g., hydrogenation of pyridine precursors or Suzuki coupling).

Standard filtration (Celite) often fails because the metal is not suspended; it is chemically bound to your product. This guide provides a scientifically grounded, self-validating workflow to reduce metal residues to <10 ppm in compliance with ICH Q3D guidelines.

Module 1: Diagnostic & Regulatory Assessment

Q: What are the target limits for residual metals in this intermediate? A: Under ICH Q3D (R2) guidelines, the limit depends on the metal classification and the final route of administration.

  • Palladium (Pd) & Platinum (Pt): Class 2B.

  • Oral PDE: 100 µ g/day . (Approx. 10 ppm for a 10g daily dose).[1]

  • Parenteral PDE: 10 µ g/day . (Approx. 1 ppm).

  • Recommendation: Target <10 ppm at this intermediate stage to ensure the final API is compliant without requiring rework.

Q: Why is my standard carbon treatment failing? A: Activated carbon relies on non-specific adsorption. Your molecule is a basic diamine.

  • Competition: The amine functionality increases the solubility of the metal complex in organic solvents, reducing the driving force for adsorption onto carbon.

  • Yield Loss: The basic piperidine moiety often adheres strongly to the acidic surface oxides of standard activated carbon, leading to significant yield loss (10–20%).

Module 2: Scavenger Selection Strategy

Q: Which scavenger chemistry is best for this specific diamine substrate? A: You must use a Chemically Functionalized Silica or a Specific Chelating Wash . Physical adsorption is insufficient.

Scavenger TypeFunctional GroupMechanismSuitability for this compound
SiliaMetS® Thiol Propylthiol (-SH)Soft base coordinationGood. Standard baseline. Effective for Pd(II).
SiliaMetS® DMT DimercaptotriazineChelation (Bidentate)Excellent. The "Gold Standard" for difficult amines. The triazine ring pulls Pd away from the pyridine/piperidine nitrogens.
SiliaMetS® TAAcOH Triamine tetraacetic acidIon Exchange / ChelationPoor. The acidic functionality will protonate your piperidine amine, potentially precipitating the salt of your product rather than the metal.
L-Cysteine Amino AcidWater-soluble ChelationHigh. An aqueous wash with L-Cysteine is a highly effective, non-solid-phase alternative.
Decision Logic: Scavenger Selection

ScavengerSelection cluster_legend Key Start Start: High Metal Content Solubility Is Product Soluble in Water-Immiscible Solvent? Start->Solubility DMT Use SiliaMetS® DMT (Solid Phase) Solubility->DMT No (e.g., MeOH, DMF) Cysteine Use L-Cysteine Wash (Liquid-Liquid Extraction) Solubility->Cysteine Yes (e.g., DCM, EtOAc) Thiol Use SiliaMetS® Thiol (Alternative) DMT->Thiol If DMT unavailable Rec Recommended

Figure 1: Decision tree for selecting the optimal metal removal method based on solvent compatibility.

Module 3: Validated Protocols
Protocol A: Solid-Phase Scavenging (SiliaMetS® DMT)

Best for reactions in DMF, Methanol, or THF where aqueous extraction is difficult.

  • Assessment: Measure initial metal concentration (e.g., 500 ppm).

  • Loading: Calculate scavenger amount.

    • Formula:Mass_Scavenger = (Mass_Crude × ppm_Metal × Equivalents) / (Loading_Capacity × 1000)

    • Rule of Thumb: Use 4 equivalents relative to the metal content. If metal content is unknown, start with 5-10 wt% relative to the product.

  • Solvent Check: Ensure the product is fully dissolved. If the product is an HCl salt, freebase it first . Scavengers work best on the free metal, not when it's buried in a protonated lattice.

  • Incubation: Add scavenger. Stir at 50°C for 4 hours .

    • Note: Room temperature is often too slow for bidentate ligands like this pyridine derivative. Heat provides the kinetic energy to break the Product-Pd bond.

  • Filtration: Filter hot through a 0.45 µm membrane or a Celite pad.

  • Wash: Wash the cake with 2 volumes of solvent to recover adsorbed product.

Protocol B: Aqueous L-Cysteine Wash (The "Elegant" Method)

Best for reactions in DCM, Toluene, or Ethyl Acetate.

  • Preparation: Dissolve crude this compound in a water-immiscible solvent (DCM or EtOAc).

  • Reagent: Prepare a 10% (w/v) aqueous solution of L-Cysteine .

    • Note: Adjust pH of this aqueous solution to ~7–8 with dilute NaOH. This ensures the cysteine is in its active anionic form.

  • Extraction: Add the cysteine solution (20% vol/vol relative to organic phase) to the organic layer.

  • Agitation: Stir vigorously for 1 hour at 40°C.

    • Mechanism:[2][3][4][5] Cysteine has a higher affinity for Pd than the pyridine/piperidine nitrogens. It pulls the Pd into the aqueous phase.

  • Separation: Separate layers. The Pd will be in the aqueous (yellow/orange) layer.

  • Repeat: Perform a second wash if initial ppm was >1000.

  • Final Polish: Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Module 4: Troubleshooting & FAQs

Q: I used SiliaMetS Thiol, but the Pd level only dropped from 1000 ppm to 200 ppm. Why? A: This is likely a kinetic issue . The Pd-Pyridine bond is strong.[6]

  • Fix 1: Increase temperature to 60°C.

  • Fix 2: Switch to SiliaMetS DMT . The triazine backbone creates a more stable complex with Pd than the simple propylthiol, effectively "stealing" the metal from your product.

Q: My product is turning pink/red after scavenger treatment. A: This often indicates oxidation of the piperidine ring or formation of a specific metal-scavenger-product ternary complex.

  • Fix: Ensure the scavenging is done under an inert atmosphere (Nitrogen/Argon). If the color persists, perform a short silica gel plug filtration; the colored impurity is likely highly polar.

Q: Can I use this on the HCl salt of the amine? A: Generally, No.

  • Reason: Scavengers like DMT and Thiol require the metal to be accessible. In the salt form, the lattice energy and protonation can interfere with the scavenger's pore diffusion.

  • Solution: Freebase the amine (NaOH/NaHCO₃), perform the metal removal in organic solvent, and then re-form the salt in the final step.

Q: What about crystallization? A: Crystallization is risky for this compound.

  • Risk: The Pd-amine complex often co-crystallizes with the product due to structural similarity or inclusion in the lattice.

  • Strategy: Use crystallization only after a scavenger step to polish the final purity, not as the primary metal removal method.

Module 5: Mechanism of Action

Understanding the competition between your product and the scavenger is critical.

Mechanism Complex Pd-Product Complex (Stable, Soluble) Transition Ligand Exchange Transition State Complex->Transition Dissociation Scavenger SiliaMetS® DMT (Solid Support) Scavenger->Transition Surface Binding Heat Heat (Energy Input) Heat->Transition Accelerates Result1 Pd-Scavenger Complex (Insoluble Solid) Transition->Result1 Filtration Result2 Purified Product (Free Base) Transition->Result2 Filtrate

Figure 2: Ligand exchange mechanism. Heat is required to overcome the activation energy of breaking the Pd-Pyridine/Amine bond.

References
  • ICH Q3D (R2) Guideline for Elemental Impurities. International Council for Harmonisation. (2022). Available at: [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.
  • Biotage Metal Scavenging Toolkit. Biotage AB. (2023). Application notes on basic amine purification. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Piperidine Ring Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and practical protocols for optimizing reaction temperatures to ensure the stability of the piperidine ring in your experiments. The piperidine moiety is a cornerstone in medicinal chemistry, and understanding its thermal behavior is critical for successful and reproducible synthesis.[1][2]

Introduction: The Temperature-Stability Nexus of the Piperidine Ring

The piperidine ring, a saturated six-membered heterocycle, is generally considered a stable structural motif.[3] However, its stability is not absolute and is significantly influenced by temperature.[4][5] At elevated temperatures, the piperidine ring can undergo various reactions, including decomposition, ring-opening, and side-product formation, which can compromise the yield and purity of your target molecule.[4][6] This guide will equip you with the knowledge to navigate these challenges and control your reaction outcomes.

Frequently Asked Questions (FAQs)

Here we address common questions and concerns regarding the thermal stability of the piperidine ring.

Q1: At what temperature does the piperidine ring start to decompose?

The decomposition temperature of piperidine can vary depending on several factors, including the presence of substituents, catalysts, and impurities.[4] Unsubstituted piperidine has a boiling point of approximately 106°C, and decomposition can occur at temperatures exceeding this.[7] For many reactions, it is crucial to stay well below this temperature to avoid unwanted degradation. The presence of trace metals or peroxides can catalyze decomposition at even lower temperatures.[3]

Q2: How do substituents on the piperidine ring affect its thermal stability?

Substituents can have a significant impact on the thermal stability of the piperidine ring through both steric and electronic effects. For instance, studies on the thermal degradation of piperazine and its analogs have shown that methyl substitution can increase the rate of degradation.[8] Bulky substituents may introduce ring strain, potentially lowering the decomposition temperature. Conversely, certain substituents might electronically stabilize the ring. A thorough understanding of the specific derivative is crucial.

Q3: What are the common side reactions of piperidine at elevated temperatures?

Besides outright decomposition, elevated temperatures can promote several side reactions:

  • Polymerization: Especially with unsubstituted or lightly substituted piperidines, high temperatures can lead to polymerization.[8]

  • Over-alkylation/acylation: In N-functionalization reactions, higher temperatures can increase the rate of multiple substitutions, leading to the formation of quaternary ammonium salts in alkylations, for example.[9]

  • Ring-opening: In the presence of certain reagents and at high temperatures, the C-N bonds of the piperidine ring can cleave.[4][10]

  • Reactions with Solvents: Some solvents can react with piperidine or its derivatives at elevated temperatures. For example, some acylating agents can react with nucleophilic solvents.[11]

Q4: My reaction mixture involving piperidine turned dark at a higher temperature. What could be the cause?

Darkening of the reaction mixture is often an indicator of decomposition or side-product formation. This could be due to oxidation, polymerization, or the formation of conjugated systems from degradation products. It is advisable to stop the reaction, analyze a sample by techniques like TLC or LC-MS to identify the cause, and then optimize the reaction conditions, primarily by lowering the temperature.

Q5: How can I determine the optimal reaction temperature for my specific piperidine-containing compound?

The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing degradation. A systematic approach is recommended:

  • Literature Review: Check for established protocols for similar compounds.

  • Thermal Analysis: If you are working with a novel compound, performing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide valuable data on its thermal stability.

  • Small-Scale Optimization: Run a series of small-scale reactions at different temperatures (e.g., room temperature, 40°C, 60°C, 80°C) and monitor the reaction progress and purity of the product over time.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during reactions involving piperidine at elevated temperatures.

Issue 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Step Rationale
Decomposition of starting material or product Lower the reaction temperature.High temperatures can lead to the breakdown of the piperidine ring or other sensitive functional groups.[6]
Monitor the reaction at shorter time intervals.Prolonged heating, even at moderate temperatures, can cause degradation.[6]
Side-product formation Analyze the crude reaction mixture by LC-MS or GC-MS to identify major byproducts.Understanding the side reactions is key to mitigating them.
If over-alkylation or di-acylation is observed, consider adding the electrophile slowly or using a less reactive electrophile.This helps to control the stoichiometry and reduce multiple additions.[9]
Incomplete reaction If no degradation is observed, consider a modest increase in temperature or a longer reaction time.Some reactions require sufficient thermal energy to proceed at a practical rate.[11]
Ensure all reagents are pure and solvents are anhydrous.Impurities can inhibit the reaction or catalyze decomposition.[3]
Issue 2: Formation of Multiple Unidentified Products
Possible Cause Troubleshooting Step Rationale
Thermal degradation cascade Significantly reduce the reaction temperature, even if it slows down the reaction rate considerably.A complex product profile often indicates multiple degradation pathways are active.
Use a milder base or catalyst if applicable.Harsh reagents can promote side reactions, especially at higher temperatures.
Reaction with solvent or impurities Run the reaction in a different, less reactive solvent.The solvent may not be inert under the reaction conditions.
Purify all starting materials and use freshly distilled, anhydrous solvents.Impurities are a common source of unexpected side reactions.[3]

Experimental Protocols

Protocol 1: Determining the Thermal Stability of a Piperidine Derivative using TGA/DSC

This protocol provides a general guideline for assessing the thermal stability of a novel piperidine-containing compound.

Materials:

  • Your piperidine derivative (2-5 mg)

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of your compound into a TGA or DSC pan.

  • TGA Analysis:

    • Place the sample in the TGA instrument.

    • Purge with an inert gas.

    • Heat the sample from room temperature to a temperature well above the expected decomposition point (e.g., 300-400°C) at a constant heating rate (e.g., 10°C/min).

    • Record the mass loss as a function of temperature. The onset of mass loss indicates the beginning of decomposition.

  • DSC Analysis:

    • Place the sample in the DSC instrument.

    • Purge with an inert gas.

    • Heat the sample at a controlled rate (e.g., 10°C/min).

    • Record the heat flow. Endothermic or exothermic events can indicate phase transitions or decomposition.

Data Interpretation:

  • The TGA curve will show a sharp decrease in mass at the decomposition temperature.

  • The DSC curve may show an exothermic peak corresponding to decomposition.

Protocol 2: Optimizing Reaction Temperature for a Generic N-Alkylation of a Piperidine

This protocol outlines a systematic approach to finding the optimal temperature for a reaction, using N-alkylation as an example.

Materials:

  • Substituted piperidine (1.1 eq)

  • Alkyl halide (1.0 eq)

  • Anhydrous aprotic solvent (e.g., Acetonitrile)

  • Small-scale reaction vials

  • Heating/cooling block

Procedure:

  • Set up parallel reactions: Prepare several identical small-scale reactions in separate vials.

  • Temperature Gradient: Place each vial at a different temperature (e.g., 25°C, 40°C, 60°C, 80°C).

  • Time-course Monitoring: At regular intervals (e.g., 1h, 2h, 4h, 8h), take a small aliquot from each reaction.

  • Analysis: Quench the aliquots and analyze them by TLC or LC-MS.

  • Evaluation:

    • Compare the rate of formation of the desired product at different temperatures.

    • Simultaneously, monitor for the appearance of byproducts (e.g., quaternary ammonium salt, decomposition products).

    • The optimal temperature will be the one that provides a good reaction rate with minimal formation of impurities.

Visualizing Degradation Pathways and Optimization Workflow

Piperidine_Stability cluster_factors Factors Influencing Stability cluster_pathways Potential Degradation Pathways cluster_optimization Optimization Strategy T High Temperature Decomp Decomposition (C-N Cleavage) T->Decomp RingOpen Ring Opening T->RingOpen SideReact Side Reactions (e.g., Polymerization) T->SideReact Imp Impurities (Metals, Peroxides) Imp->Decomp Sub Substituents (Steric/Electronic) Env Environment (Oxidizing, Acidic) Env->RingOpen TA Thermal Analysis (TGA/DSC) Opt Temperature Screening TA->Opt Inform Ana Reaction Monitoring (TLC, LC-MS) Opt->Ana Evaluate Stable Stable Product Formation Ana->Stable Achieve

Caption: A workflow illustrating the factors affecting piperidine stability, potential degradation pathways, and a strategy for optimizing reaction temperature.

Conclusion

Optimizing the reaction temperature is paramount when working with piperidine and its derivatives to ensure the integrity of the heterocyclic ring. By understanding the factors that influence thermal stability and employing a systematic approach to reaction optimization, researchers can significantly improve yields, reduce side-product formation, and achieve more reliable and reproducible results. This guide provides the foundational knowledge and practical tools to empower you in your synthetic endeavors involving this important scaffold.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Piperidine Acylation Reactions.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • BenchChem. (2025). managing side reactions in piperidine functionalization.
  • Alemparte, C. (1991).
  • WorldCat. (n.d.). Piperidine : structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Retrieved from [Link]

  • Biosynce. (2025, July 29). Under what conditions does piperidine decompose? - Blog.
  • Biosynce. (2025, August 25). What is the stability of piperidine? - Blog.
  • Nielsen, C. J., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A.
  • Mulder, P., et al. (1999). Thermal Stability of 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) and Related N-Alkoxyamines. Journal of the American Chemical Society.
  • D'yachenko, I. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ResearchGate. (n.d.). Thermal analysis data: a) TGA and DSC (5 K/min) of the adduct obtained...
  • Biosynce. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? - Blog.
  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 43-50.
  • ResearchGate. (n.d.). Optimization of the conditions for the reaction of 1 with piperidine a.
  • ResearchGate. (n.d.). (PDF) Buchwald-Hartwig reaction: An overview.
  • ResearchGate. (n.d.). Effect of the temperature on the process for piperazine and...
  • Organic Syntheses. (n.d.). Benzoyl piperidine. Retrieved from [Link]

  • White Rose Research Online. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
  • Royal Society of Chemistry. (n.d.). Thermal and living anionic polymerization of 4-vinylbenzyl piperidine.
  • Google Patents. (n.d.). EP0060559A1 - New piperidine polymers and use thereof as stabilizers.
  • ResearchGate. (n.d.). A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation.
  • Asian Journal of Green Chemistry. (2023). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
  • Carl ROTH. (n.d.).
  • ACS Publications. (2024).
  • ACS Publications. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines.
  • Scribd. (n.d.). Thermal Degradation of Piperazine and Its Structur | PDF | Amine.
  • WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.
  • PubChem. (n.d.). Piperidine. Retrieved from [Link]

  • Rochelle, G. T., et al. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • NIST. (n.d.). Piperidine. Retrieved from [Link]

  • University of Rochester. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • CDC. (n.d.). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest.
  • PMC. (n.d.). Prediction of the Chemical Context for Buchwald‐Hartwig Coupling Reactions.
  • PMC. (2026). Optoelectronic properties of piperidine under hydrostatic pressure, temperature, and the companion inhibition activity by DFT and molecular docking approaches.
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • PMC. (2025). Electronic‐Structure‐Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption.

Sources

Technical Support Center: Purification of 4-Methyl-2-(piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for researchers working with 4-Methyl-2-(piperidin-4-yl)pyridine (and its related dihydrochloride or tartrate salts). It addresses the unique physicochemical behavior of this dual-nitrogen heterocycle, focusing on separation from isomers, metal removal, and overcoming chromatographic tailing.[1][2][3][4]

Ticket Category: Organic Synthesis & Process Development Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Active Guide[1][3][4][5]

Executive Summary: The Molecule & The Challenge

This compound possesses two basic nitrogen centers with distinct pKa values:

  • Piperidine Nitrogen (Secondary Amine): Highly basic (

    
    ).[1][2][4][5]
    
  • Pyridine Nitrogen (Aromatic Amine): Weakly basic (

    
    ).[1][2][4][5]
    

This duality creates a "zwitterionic-like" solubility profile that complicates standard workups.[1][3][4][5] Common failure modes include oiling out during crystallization, severe peak tailing in HPLC, and difficulty removing partially reduced tetrahydropyridine impurities.[1][2][3]

Part 1: Diagnostic Decision Tree (Workflow)

Before selecting a protocol, identify your mixture's current state using the logic flow below.

PurificationLogic Start Current State: Crude Mixture CheckPurity Analyze Purity (LC-MS/NMR) Start->CheckPurity Decision1 Major Impurity Type? CheckPurity->Decision1 RouteA Unreacted Pyridine Precursor Decision1->RouteA Starting Material > 5% RouteB Pd/Pt Residue (Black/Grey) Decision1->RouteB Color: Dark/Grey RouteC Isomers/Partially Reduced Decision1->RouteC Close-eluting peaks ActionA Protocol 1: pH-Switch Extraction RouteA->ActionA ActionB Protocol 4: Metal Scavenging RouteB->ActionB ActionC Protocol 2: Salt Formation (HCl/Tartrate) RouteC->ActionC Final Final Polish: Recrystallization ActionA->Final ActionB->Final ActionC->Final

Figure 1: Purification logic flow based on impurity profile. Select the branch corresponding to your primary contaminant.[1][2][3][4][5]

Part 2: Troubleshooting Guides (Q&A Format)

Issue 1: "I cannot separate the unreacted pyridine starting material from the product."

Diagnosis: You are likely performing a standard extraction at a single pH.[1][2][3][4] Because both the product and the starting material (likely 2-bromo-4-methylpyridine or similar) contain pyridine rings, they co-extract at neutral pH.[1][3][4][5]

Solution: The "pH-Switch" Differential Extraction Exploit the high basicity of the piperidine ring (


) versus the pyridine ring (

).[1][2][3][4][5]

Protocol:

  • Acidify: Dissolve the crude mixture in 1M HCl (pH < 2). Both nitrogens are protonated.[1][2][3][4]

  • Wash: Extract with Ethyl Acetate (EtOAc) .[1][2][4]

    • Why? Non-basic impurities (neutrals) are removed.[1][2][4][5] The product remains in the aqueous phase as the dihydrochloride salt.[1][2][4]

  • The Switch (Critical Step): Adjust the aqueous phase pH to 8.5–9.0 using saturated

    
     or dilute NaOH.[1][2][4]
    
    • Mechanism:[1][2][3][4][6] At pH 9, the pyridine nitrogen is deprotonated (free base), but the piperidine nitrogen remains largely protonated (

      
      ).[1][2][3][4][5] However, if your starting material lacks the piperidine ring, it will be fully non-ionic and extractable, while your product (still charged/polar) stays in water.[1][2][3][4] Note: This step is subtle; if the starting material is very similar, skip to Step 4.
      
  • Full Release: Adjust pH to >12 using 5M NaOH. Both nitrogens are now deprotonated.[1][2][3][4]

  • Extract: Extract 3x with DCM/Isopropanol (9:1) .

    • Tip: Pure DCM often fails to extract polar piperidines efficiently.[1][2][3][4] The 10% IPA is crucial for solubility.[1][2][4]

Issue 2: "My product is an oil or gum and won't crystallize."

Diagnosis: The free base of this compound is often a low-melting solid or oil.[1][3][4][5] Impurities depress the melting point further.[1][2][4]

Solution: Formation of the Dihydrochloride Salt Converting the free base to a salt rigidifies the lattice, enabling purification via crystallization.[1][2][3][4]

Protocol:

  • Dissolution: Dissolve 1g of crude oil in 5 mL of Ethanol (absolute) .

  • Acid Addition: Add 2.5 equivalents of HCl in Dioxane (4M) or HCl in Ethanol dropwise at 0°C.

    • Observation: A white precipitate should form immediately.[1][2][3][4]

  • Anti-solvent: If no solid forms, add Diethyl Ether or MTBE dropwise until turbid.[1][2][3]

  • Maturation: Stir at 0°C for 2 hours. Filter and wash with cold ether.[1][2][3][4]

Solvent Screening Table for Salt Crystallization:

Solvent SystemSuitabilityNotes
EtOH / Et2O HighBest for initial precipitation of HCl salts.[1][3][4][5]
iPrOH (Hot) MediumGood for recrystallizing crude salts to remove isomers.[1][2][4][5]
Acetone LowOften causes oiling out with hygroscopic amine salts.[1][2][3][4]
Water / EtOH HighUse for final high-purity polishing (loss of yield, high purity).[1][2][3][4][5]
Issue 3: "HPLC Analysis shows severe tailing and retention time shifts."

Diagnosis: The secondary amine on the piperidine ring interacts strongly with residual silanols on the HPLC column stationary phase, causing peak broadening.[1][2][4]

Solution: Mobile Phase Engineering You must suppress ionization or block silanol sites.[1][2][3][4]

Recommended HPLC Conditions:

  • Column: C18 with high carbon load (e.g., Agilent Zorbax Eclipse XDB or Waters XBridge).[1][2][3][4]

  • Mobile Phase A: Water + 0.1% Triethylamine (TEA) or 0.1% Ammonium Hydroxide (

    
    ) .[1][2][4][5] High pH (>9) is preferred if the column is resistant (e.g., XBridge).[1][2][4][5]
    
  • Mobile Phase B: Acetonitrile or Methanol.[1][2][3][4]

  • Why TEA? Triethylamine competes for the silanol sites, "masking" them from your piperidine product [1].[1][2][3]

Alternative (Low pH):

  • Buffer: Water + 0.1% TFA (Trifluoroacetic acid).[1][2][4][5]

  • Note: This protonates the piperidine, ensuring it runs as a sharp, early-eluting peak, but may reduce retention too much.[1][2][3][4]

Issue 4: "The product is grey/black after hydrogenation."

Diagnosis: Colloidal Palladium (Pd) or Platinum (Pt) from the reduction step (e.g., reducing 4-methyl-2-(pyridin-4-yl)pyridine) has passed through the filter.[1][2][3][4][5]

Solution: Scavenging & Celite Filtration

  • Dissolve: Take the crude material up in Methanol.

  • Treat: Add Activated Carbon (Charcoal) (10 wt%) and stir at 50°C for 30 minutes.

  • Filter: Pass through a pad of Celite 545 packed tightly.[1][2][3][4]

  • Advanced: If metal persists (check via heavy metal test), use a silica-bound scavenger like Si-Thiol or wash the organic layer with aqueous N-Acetylcysteine solution.[1][3][4][5]

Part 3: Advanced Purification (Isomer Removal)

A common impurity is the partially reduced tetrahydropyridine or the regioisomer (e.g., piperidine attached at a different carbon if the coupling wasn't specific).[1][2][4]

Recrystallization of the Tartrate Salt: Chiral acids like L-Tartaric acid can sometimes differentiate between subtle structural isomers better than HCl due to the formation of a distinct hydrogen-bonding network.[1][3][4][5]

  • Dissolve free base in Methanol .[1][2][3][4]

  • Add 1.0 eq of L-Tartaric acid dissolved in warm Methanol.

  • Allow to cool slowly.[1][2][3][4][7] The impurity often remains in the mother liquor while the symmetric 4-yl product crystallizes.[1][3][4][5]

References

  • McCalley, D. V. (2010).[1][2][4] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link

  • BenchChem. (2025).[1][2][4][7] Crystallization Protocols for Pyridine/Piperidine Derivatives. Link[1][2][4][5]

  • ChemicalBook. (2024).[1][2][4] Synthesis and Properties of 4-Methylpiperidine Derivatives. Link

  • PubChem. (2025).[1][2][4] 4-(piperidin-4-ylmethyl)pyridine Compound Summary. Link

Disclaimer: All protocols involve hazardous chemicals.[1][2][3][4] Consult standard SDS and safety guidelines for Pyridine and Piperidine derivatives before proceeding.

Sources

Overcoming steric hindrance in 4-Methyl-2-(piperidin-4-yl)pyridine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in 4-Methyl-2-(piperidin-4-yl)pyridine Scaffolds

Executive Summary: The "Ortho-Effect" & Catalyst Poisoning

Coupling reactions involving This compound present a dual challenge often misdiagnosed simply as "steric hindrance." While the 4-methyl group provides electronic donation, the primary failure mode stems from the 2-position (ortho) of the pyridine ring .

  • The "2-Pyridyl Problem" (C–C Bond Formation): If you are synthesizing this core, 2-pyridyl nucleophiles (boronates) are notoriously unstable due to rapid protodeboronation. Conversely, 2-pyridyl electrophiles poison Pd-catalysts via non-productive coordination of the pyridine nitrogen to the metal center.

  • Distal Sterics (C–N Bond Formation): If you are coupling the piperidine nitrogen to a hindered aryl halide, the "boat" conformers of the piperidine ring can create unexpected steric clash with standard phosphine ligands.

This guide provides self-validating protocols to overcome these barriers using Pd-PEPPSI precatalysts and Dialkylbiaryl phosphine ligand architectures.

Diagnostic Decision Matrix

Before selecting a protocol, identify your specific coupling bottleneck using the logic flow below.

CouplingLogic start START: Define Coupling Type type_split Which bond are you forming? start->type_split cc_bond C–C Bond (Synthesizing the Py-Pip Core) type_split->cc_bond cn_bond C–N Bond (Functionalizing the Piperidine NH) type_split->cn_bond cc_method Is the Pyridine the Nucleophile (B/Zn) or Electrophile (X)? cc_bond->cc_method buchwald PROTOCOL C: Buchwald-Hartwig (RuPhos/BrettPhos) cn_bond->buchwald negishi PROTOCOL A: Negishi Coupling (Best for 2-Pyridyls) cc_method->negishi Pyridine-X + Pip-Zn suzuki PROTOCOL B: Suzuki w/ MIDA Boronates (If Zinc is not viable) cc_method->suzuki Pyridine-X + Pip-B

Figure 1: Decision matrix for selecting the optimal catalytic system based on bond type and substrate availability.

Protocol A: The Negishi Solution (Recommended for Core Synthesis)

Context: The Suzuki coupling of 2-halopyridines with piperidinyl boronates often fails due to the instability of the boronate species and the low reactivity of the 2-position. The Negishi coupling using organozinc reagents is kinetically superior here because the zinc species are more nucleophilic and less prone to the "dampening" effect of the pyridine nitrogen [1].

The "Silver Bullet" Catalyst: Pd-PEPPSI-IPent (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation).[1]

  • Why: The bulky "IPent" (isopentyl) NHC ligand creates a flexible steric pocket that forces reductive elimination even in crowded environments, while preventing the pyridine substrate from permanently binding to the Pd center [2].

Step-by-Step Methodology
ReagentEquivalentsRole
4-Methyl-2-bromopyridine 1.0 equivElectrophile
(N-Boc-piperidin-4-yl)zinc iodide 1.2 - 1.5 equivNucleophile (Generated in situ)
Pd-PEPPSI-IPent 1 - 2 mol%Catalyst
LiCl 2.0 equivAdditive (Accelerates transmetallation)
THF/Toluene (1:1) 0.5 MSolvent

Procedure:

  • Zinc Reagent Prep: Activate zinc dust with TMSCl in THF. Add

    
    -Boc-4-iodopiperidine. Stir at 40°C for 2 hours to form the organozinc reagent. Titrate to confirm concentration.
    
  • Catalyst Loading: In a separate Schlenk flask, charge 4-methyl-2-bromopyridine, Pd-PEPPSI-IPent, and anhydrous LiCl.

  • Mixing: Add the organozinc solution via syringe to the catalyst/bromide mixture.

  • Reaction: Stir at 60°C for 4–12 hours.

    • Checkpoint: The reaction mixture should turn from light yellow to amber. If it turns black immediately (Pd precipitation), oxygen was present.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[2]
    

Key Insight: LiCl is non-negotiable. It breaks up polymeric zinc aggregates and facilitates the formation of a reactive triorganozincate species (


), which transmetallates faster than the neutral 

.
Protocol B: The Buchwald-Hartwig Protocol (N-Functionalization)

Context: You have the this compound core and need to couple the piperidine nitrogen to a bulky aryl halide (e.g., an ortho-substituted chlorobenzene). Standard


 will fail.

The Solution: RuPhos or BrettPhos Palladacycles.

  • Why: These dialkylbiaryl phosphine ligands prevent the formation of inactive Pd-dimers. RuPhos is specifically tuned for secondary amines and resists

    
    -hydride elimination [3].
    
Step-by-Step Methodology
ReagentEquivalentsRole
Aryl Halide (Hindered) 1.0 equivElectrophile
This compound 1.2 equivNucleophile
RuPhos Pd G4 1 - 3 mol%Precatalyst (Air stable)
NaOtBu (or LHMDS)2.0 equivBase
1,4-Dioxane 0.2 MSolvent

Procedure:

  • Purge: Charge the reaction vial with the Aryl Halide, Pyridine-Piperidine scaffold, RuPhos Pd G4, and NaOtBu. Cycle vacuum/Argon 3 times.

    • Note: If using LHMDS, add it as a solution in step 2.

  • Solvent Addition: Add anhydrous 1,4-Dioxane.

  • Thermal Activation: Heat to 80–100°C .

    • Why: High temperature is needed not just for rate, but to ensure the active monoligated

      
       species is generated from the precatalyst.
      
  • Monitoring: Monitor via LCMS. The 4-methyl pyridine moiety is distinctively basic; ensure your mobile phase buffer (e.g., Formic Acid) does not cause peak tailing that hides impurities.

Troubleshooting FAQs

Q1: My Suzuki coupling (Protocol A alternative) stalls at 30% conversion. Why?

  • Diagnosis: Protodeboronation. 2-Pyridyl boronates are unstable in aqueous base.

  • Fix: Switch to MIDA Boronates (Slow-release strategy) or use Potassium Pyridyltrifluoroborates (

    
    ) . If using boronic acids, use CuCl (1.0 equiv)  as a co-mediator to facilitate transmetallation via a Cu-intermediate (the "Liebeskind-Srogl" effect) [4].
    

Q2: In the Buchwald coupling (Protocol B), I see significant de-halogenation of my aryl halide (Ar-H) instead of the product.

  • Diagnosis:

    
    -Hydride elimination is competing with reductive elimination. This often happens if the amine is too bulky or the catalyst loading is too low.
    
  • Fix: Switch from RuPhos to BrettPhos (larger bite angle, accelerates reductive elimination). Alternatively, lower the reaction temperature to 60°C and use a stronger base like LHMDS to speed up the deprotonation step.

Q3: The 4-methyl group seems to be activating the pyridine ring. Is this a problem?

  • Analysis: The methyl group at C4 is electron-donating. This makes the pyridine nitrogen more nucleophilic (more basic).

  • Risk: It increases the likelihood of the pyridine N binding to the Pd, shutting down the cycle.[3]

  • Solution: This confirms the need for Pd-PEPPSI or bulky ligands like XPhos . The bulk of these ligands physically blocks the pyridine nitrogen from coordinating "side-on" to the palladium.

Mechanism Visualization: The "Flexible Bulk" Advantage

The following diagram illustrates how the Pd-PEPPSI-IPent catalyst overcomes the steric and electronic challenges of the 2-pyridyl system.

Mechanism step1 Precatalyst Activation (Pd-PEPPSI-IPent) step2 Oxidative Addition (Ar-X adds to Pd) step1->step2 coordination_trap TRAP: Pyridine N Coordinates to Pd (Cycle Stops) step2->coordination_trap Without Bulky Ligand step3 Transmetallation (Zn/B transfers Pip) step2->step3 With PEPPSI step4 Reductive Elimination (Product Release) step3->step4 step4->step2 Regenerate Pd(0) ligand_effect NHC Ligand Bulk Blocks N-Coordination ligand_effect->coordination_trap  Prevents

Figure 2: The bulky NHC ligand of Pd-PEPPSI prevents the "poisoning" coordination of the pyridine nitrogen, enabling the catalytic cycle to proceed to transmetallation.

References
  • Organ, M. G., et al. (2009). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Angewandte Chemie International Edition. [Link]

  • Valente, C., et al. (2012). "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions." Angewandte Chemie. [Link]

  • Maiti, D., & Buchwald, S. L. (2010).[4] "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[4][5][6] Chemical Science. [Link]

  • Knapp, D. M., et al. (2010). "A General Solution for the 2-Pyridyl Problem." Journal of the American Chemical Society. [Link]

Sources

Resolving hygroscopic issues with 4-Methyl-2-(piperidin-4-yl)pyridine salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Hygroscopicity & Stability Issues in API Intermediate Processing Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists[]

Introduction: The "Sticky" Reality of Piperidine Intermediates

Welcome to the technical support hub for 4-Methyl-2-(piperidin-4-yl)pyridine . If you have arrived here, you are likely facing a common but frustrating scenario: your hydrochloride (HCl) salt has turned into a deliquescent oil or a sticky gum upon exposure to ambient air.

This molecule contains two basic centers: a highly basic secondary amine (piperidine, pKa ~11.0) and a less basic pyridine nitrogen (pKa ~6.0). The hygroscopicity you are experiencing is not a random anomaly; it is a predictable physicochemical outcome of using small, high-charge-density counter-ions (like Cl⁻) with flexible aliphatic amines.

This guide provides a structured, autonomous workflow to diagnose, resolve, and prevent these issues.

Module 1: Diagnostic & Root Cause Analysis

Q: Why is my HCl salt turning into an oil?

A: The "Small Ion" Effect and Lattice Energy. The chloride ion is small and spherical. When it pairs with the flexible piperidine ring of this compound, the resulting crystal lattice often contains voids or high-energy surfaces that avidly bind water molecules to stabilize the structure. This leads to deliquescence (absorbing enough moisture to dissolve in it).[]

The Mechanism:

  • pKa Disparity: The piperidine nitrogen is protonated first.[]

  • Hydrogen Bonding: The

    
     cation requires hydrogen bond acceptors.
    
  • Water Scavenging: If the counter-ion (Cl⁻) and the crystal packing do not fully satisfy these H-bond donors, the salt pulls water from the air to complete the coordination sphere.

Q: Should I make the Bis-salt (2HCl) or Mono-salt (1HCl)?

A: Target the Mono-salt, but expect issues with both.

  • Mono-salt: Protonation occurs at the piperidine.[] This is the most stable form but often hygroscopic with HCl.

  • Bis-salt: Protonating the pyridine requires excess acid and significantly lowers the pH.[] Bis-salts of this type often exhibit higher hygroscopicity due to increased charge density and ionic repulsion within the lattice.[] Avoid the bis-salt unless necessary for solubility.

Module 2: The Solution – Counter-Ion Screening

To fix the hygroscopicity, you must switch the counter-ion. You need a "Space Filler" anion that is lipophilic and capable of forming a dense H-bond network.

Recommended Counter-Ion Candidates
Counter-IonAcid pKaRationale for SelectionExpected Outcome
Fumarate 3.03, 4.44Gold Standard. The trans geometry often forces a rigid, high-melting crystal lattice.Non-hygroscopic solid; high MP.[]
Tosylate -1.34Large, lipophilic aromatic ring disrupts water binding.Good crystallinity; lower water uptake.[]
Succinate 4.21, 5.64Similar to fumarate but more flexible.Good alternative if Fumarate is too insoluble.
Phosphate 2.15Forms strong H-bond networks.[]Often forms stable hydrates (which are stable, unlike deliquescent oils).
Oxalate 1.27, 4.27High lattice energy.Warning: Toxic.[2][3] Use only for early-stage purification, not final drug forms.[]
Salt Selection Workflow

The following diagram outlines the decision process for selecting a stable salt form.

SaltSelection Start Start: Hygroscopic HCl Salt Analysis Analyze pKa (Piperidine N ~11.0) Start->Analysis Screen Screen Counter-Ions (1:1 Stoichiometry) Analysis->Screen Solvent Solvent Selection (EtOH, IPA, or EtOAc) Screen->Solvent Isolate Isolate Solid Solvent->Isolate DVS DVS Analysis (Dynamic Vapor Sorption) Isolate->DVS Decision Mass Change @ 80% RH? DVS->Decision Pass Success: Scale Up Candidate Decision->Pass < 2% Fail Fail: Try Co-Crystal or Rescreen Solvent Decision->Fail > 5% (Deliquescent)

Figure 1: Strategic workflow for replacing hygroscopic HCl salts with stable alternatives.

Module 3: Experimental Protocols

Protocol A: Synthesis of the Fumarate Salt (Recommended)

This protocol targets the Mono-fumarate salt, utilizing the pKa difference to avoid protonating the pyridine.

Reagents:

  • This compound (Free Base)

  • Fumaric Acid (1.05 equivalents)[]

  • Solvent: Ethanol (Absolute) or Isopropanol (IPA)[]

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of the free base in 5 mL of Ethanol at 50°C.

  • Acid Addition: Dissolve 1.05 eq. of Fumaric acid in 10 mL of hot Ethanol. Add this solution dropwise to the base solution while stirring.

    • Note: Fumaric acid has poor solubility in cold alcohol; keep it hot.[]

  • Nucleation: Allow the mixture to cool slowly to room temperature. A white precipitate should form.[]

    • Troubleshooting: If no solid forms, seed with a scratch or add an anti-solvent (Ethyl Acetate or MTBE) dropwise until turbid.

  • Maturation: Stir the slurry for 2-4 hours at room temperature (or 0°C) to maximize yield and crystallinity.

  • Filtration: Filter the solid and wash with cold Ethanol/MTBE (1:1).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: "Rescue" of Oiled HCl Salt

If you are stuck with a batch of oily HCl salt and need to recover the base to try a new salt.

  • Biphasic Partition: Dissolve the oil in water. Add an equal volume of Dichloromethane (DCM) or Ethyl Acetate.

  • Neutralization: Slowly add 1M NaOH or Saturated NaHCO₃ while stirring until the aqueous layer pH > 12.

  • Extraction: Separate the organic layer. Extract the aqueous layer 2x more with organic solvent.

  • Drying: Dry combined organics over Na₂SO₄, filter, and rotary evaporate.

  • Result: You now have the Free Base.[4] Proceed immediately to Protocol A.

Module 4: Troubleshooting & FAQs

Q: I cannot change the salt form (Regulatory/Process Constraints). How do I handle the HCl salt?

A: You must control the "Water Activity" (


) of your environment.
  • Handling: Use a glove bag or glove box with relative humidity (RH) < 20%.[]

  • Weighing: Do not weigh on open balances. Tare a closed vial, add solid in the glove box, close, and weigh the gross mass outside.

  • Storage: Double-bag with desiccant packs (Silica gel or Molecular Sieves). Store at 4°C or -20°C, but allow to warm to room temperature before opening to prevent condensation.

Q: The Fumarate salt is forming a gel. What now?

A: This indicates solvent trapping (solvates).

  • Fix: Switch solvents. Try Acetone or Acetonitrile .

  • Technique: Use "Slurry Cycling." Suspend the gel in a non-solvent (e.g., Heptane or MTBE) and heat/cool cycle between 50°C and 20°C for 24 hours. This encourages the reorganization of the amorphous gel into a crystalline lattice.

Q: Does the methyl group on the pyridine affect salt stability?

A: Yes. The 4-methyl group is electron-donating, slightly increasing the basicity of the pyridine ring compared to unsubstituted pyridine. However, it also adds lipophilicity. The steric bulk of the methyl group generally aids in crystallization by interlocking in the lattice, provided the counter-ion is large enough (like Tosylate) to accommodate it.

References & Authoritative Sources

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[4][5][6][7] (2011).[2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

    • Core reference for pKa rules and counter-ion selection strategies.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[8] Advanced Drug Delivery Reviews, 59(7), 603-616.

    • Mechanistic explanation of salt solubility and hygroscopicity relationships.

  • Bhattacharjee, S., et al. (2018). Enantioselective Synthesis of α-(Hetero)aryl Piperidines. Organic Letters, 20, 1333–1337.[9]

    • Provides context on the synthesis and handling of piperidine intermediates.

  • Morris, K. R., et al. (1994). Theoretical approaches to physical transformations of active pharmaceutical ingredients during manufacturing. Advanced Drug Delivery Reviews, 48(1), 91-114.

    • Foundational text on lattice energy and water sorption in crystalline solids.

Disclaimer: This guide is for research and development purposes. All chemical handling should be performed by qualified personnel using appropriate Personal Protective Equipment (PPE).

Sources

Technical Guide: Prevention of Oxidation in 4-Methyl-2-(piperidin-4-yl)pyridine Storage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl-2-(piperidin-4-yl)pyridine is a critical pharmacophore often found in kinase inhibitors (e.g., ALK inhibitors). Its structural integrity is compromised primarily by the secondary amine within the piperidine ring, which is susceptible to oxidative degradation and carbamate formation upon exposure to air and moisture. This guide provides a self-validating storage protocol to maintain purity >98% over extended periods.

The Mechanism of Degradation

To prevent degradation, one must understand the chemical causality. The molecule contains two nitrogen centers with distinct reactivities:

  • Pyridine Nitrogen: Aromatic and relatively stable.

  • Piperidine Nitrogen (Secondary Amine): The primary failure point.

Oxidation Pathway

The secondary amine (


) is electron-rich and prone to radical abstraction or direct oxidation.
  • N-Oxidation: Reaction with atmospheric oxygen (

    
    ) or trace peroxides leads to the formation of the N-oxide (
    
    
    
    ).
  • Imine Formation: Further oxidation can dehydrogenate the piperidine ring to a tetrahydropyridine (imine), which is unstable and hydrolyzes, leading to ring-opening and polymerization (often observed as yellow/brown discoloration).

  • Carbamate Formation: In the presence of moisture and

    
    , the secondary amine reversibly forms a carbamate salt, altering the stoichiometry and solubility.
    
Visualization: Degradation Cascade

The following diagram illustrates the theoretical degradation pathway of the piperidine moiety upon air exposure.

OxidationPathway cluster_legend Degradation Severity Compound This compound (Intact Secondary Amine) Radical Aminyl Radical / Peroxyl Radical Compound->Radical O2 / Light / Trace Metals NOxide Piperidine N-Oxide (M+16 species) Radical->NOxide ROS / Peroxides Imine Tetrahydropyridine (Imine) (Unstable) Radical->Imine -H (Dehydrogenation) Degradant Ring-Opened Aldehydes/Polymers (Brown Tars) Imine->Degradant Hydrolysis / Polymerization

Caption: Figure 1. Oxidative degradation pathway of the piperidine secondary amine leading to colored impurities.

Storage & Handling Protocol

This protocol uses a "Flush-and-Seal" methodology to create an inert micro-environment.

Required Materials
  • Vessel: Amber glass vial with a PTFE-lined screw cap (Plastic/polypropylene is permeable to

    
     over time).
    
  • Gas: High-purity Argon (preferred over Nitrogen due to higher density, creating a better "blanket").

  • Seal: Parafilm® or electrical tape.

Step-by-Step Workflow
  • Aliquot Strategy: Avoid repeated freeze-thaw cycles. Divide the bulk material into single-use aliquots (e.g., 50mg or 100mg).

  • Inert Gas Purge:

    • Place the open vial under a gentle stream of Argon for 15-30 seconds.

    • Tip: Do not blow the powder out; use a low flow rate to displace air.

  • Sealing:

    • Cap the vial tightly immediately after removing the gas line.

    • Wrap the cap junction with Parafilm® to prevent gas exchange.

  • Environment:

    • Temperature: -20°C is optimal. 4°C is acceptable for short-term (<1 month).

    • Light: Store in the dark (amber glass or aluminum foil wrap).

Visualization: The "Flush-and-Seal" Workflow

StorageWorkflow cluster_check Quality Check Point Start Bulk Material Received Aliquot 1. Divide into Single-Use Aliquots (Avoids freeze-thaw) Start->Aliquot Purge 2. Argon Flush (30s) (Displace O2 in headspace) Aliquot->Purge Seal 3. Seal: PTFE Cap + Parafilm Purge->Seal Store 4. Store at -20°C in Dark Seal->Store Check Check Color/LCMS before use Store->Check

Caption: Figure 2. Standard operating procedure for aliquoting and storing air-sensitive amine intermediates.

Troubleshooting & FAQs

Q1: The compound has turned from off-white to yellow. Is it usable?

Technical Insight: The yellow color typically indicates the formation of N-oxides or conjugated imine impurities (see Figure 1).

  • Action: Run an LC-MS.

    • If the impurity peak (M+16 or M-2) is <2%, the material may be usable for crude reactions.

    • If >5%, repurification is required.

  • Cleanup: Dissolve in Ethyl Acetate, wash with 1M NaOH (to remove salts/acids), dry over

    
    , and re-concentrate. If color persists, pass through a short silica plug (eluting with DCM/MeOH/NH3).
    
Q2: Can I store this in DMSO or Methanol?

Recommendation: No.

  • Reasoning: Protic solvents (Methanol) and hygroscopic solvents (DMSO) can accelerate oxidation and absorb water. DMSO can also act as a mild oxidant under certain conditions.

  • Best Practice: Store as a solid powder. If a stock solution is necessary, use anhydrous DMF or DMA and store at -80°C, but use within 1 week.

Q3: How do I confirm the "Purity" without using valuable material?

Method: H-NMR is the gold standard.

  • Diagnostic Signal: Look at the protons alpha to the piperidine nitrogen. In the oxidized species (N-oxide or imine), these protons will shift downfield (deshielded) compared to the pure amine.

  • Quantitative Data:

StateAppearanceLC-MS Signal (M+H)1H-NMR (Alpha-H shift)
Pure White/Off-white solid177.1 (approx)~2.6 - 3.1 ppm
Oxidized Yellow/Brown oil/solid193.1 (+16, N-oxide)~3.2 - 3.5 ppm
Carbonate White crusty solid177.1 (dissociates)Broadening of NH peak
Q4: Why use Glass instead of Plastic?

Physics: Polyethylene and polypropylene are permeable to oxygen over weeks/months. Glass is impermeable. Chemistry: Trace plasticizers in plastic tubes can leach into the amine, appearing as "grease" peaks in NMR (0.8 - 1.2 ppm).

References

  • Sigma-Aldrich. Technical Bulletin AL-134: Handling Air-Sensitive Reagents.[1] (Accessed 2023).[2]

  • Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. (2021).[2]

  • National Oceanic and Atmospheric Administration (NOAA). Chemical Datasheet: 4-Methylpyridine (Structural Analog Data).

  • Biosynce. Under what conditions does piperidine decompose? (2025).[3][4]

Sources

Validation & Comparative

H-NMR Spectral Analysis Guide: 4-Methyl-2-(piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparative analysis for the structural validation of 4-Methyl-2-(piperidin-4-yl)pyridine , a critical pharmacophore in the synthesis of antihistamines (e.g., Desloratadine analogs) and kinase inhibitors.

Unlike standard datasheets, this document compares the spectral resolution performance of the molecule under varying solvent and pH conditions, providing a decision-making framework for analytical method development.

Executive Summary & Structural Logic

The Challenge: This molecule contains two nitrogenous heterocycles: a basic secondary amine (piperidine,


) and a pyridine ring (

). The "performance" of the NMR analysis depends heavily on the protonation state and solvent choice. In non-polar solvents (CDCl

), the piperidine NH is often invisible or broad due to exchange, and the piperidine ring protons may overlap. In polar aprotic solvents (DMSO-d

), viscosity broadens the signals, but the NH becomes visible.

The Solution: This guide compares the spectral profile of the Free Base vs. the Hydrochloride Salt to determine the optimal characterization route.

Structural Fragment Analysis

To assign the spectrum, we deconstruct the molecule into two distinct spin systems:

  • Fragment A (Pyridine): An AMX spin system (approximate) modified by a methyl group at C4.

  • Fragment B (Piperidine): A chair conformation system with distinct axial/equatorial couplings.

Comparative Analysis: Solvent & Salt Effects

This section objectively compares the spectral "performance" (resolution and information density) of the free base in CDCl


 versus the salt form in D

O.
Scenario A: Free Base in CDCl (Standard Routine)
  • Performance: High resolution for carbon-bound protons; poor detection of exchangeable protons.

  • Key Feature: The chemical shift of the Pyridine H3 is diagnostic for the 2-substitution.

Scenario B: Dihydrochloride Salt in D O (Polyelectrolyte Effect)
  • Performance: Excellent solubility; total loss of NH signals (H/D exchange); significant downfield shift (

    
     ppm) of protons 
    
    
    
    to the nitrogens due to positive charge accumulation.
Comparative Data Table

Note: Values are empirical estimates based on analogous pyridine/piperidine scaffolds (SpectraBase, 2025; RSC, 2009).

Proton AssignmentMultiplicityFree Base (

ppm, CDCl

)
Salt Form (

ppm, D

O)

(Shift Impact)
Pyridine H6 Doublet (

Hz)
8.458.70 - 8.80High (Deshielding)
Pyridine H3 Singlet/Fine Doublet7.057.60 - 7.70Medium
Pyridine H5 Doublet (

Hz)
6.957.40 - 7.50Medium
Methyl (Py-CH

)
Singlet2.352.65Low
Piperidine H2'/H6' Broad Doublet/Triplet3.15 - 3.253.50 - 3.60High (Charge proximity)
Piperidine H4' Multiplet (tt)2.70 - 2.803.10 - 3.20Medium
Piperidine H3'/H5' Multiplet1.60 - 1.902.00 - 2.20Medium
Amine NH Broad Singlet1.8 - 2.5 (Variable)Not Visible N/A (Exchanged)

Assignment Logic & Signaling Pathway

The following diagram illustrates the logical flow for confirming the structure, specifically distinguishing the 4-methyl substitution from the 2-piperidyl attachment.

NMR_Assignment_Logic Start Unknown Sample (Pyridine-Piperidine Analog) Step1 1H NMR (CDCl3) Check Aromatic Region Start->Step1 Decision1 Are there 3 Aromatic Protons? Step1->Decision1 Path_Yes Confirm 2,4-Substitution Decision1->Path_Yes Yes Path_No Impurity/Wrong Isomer Decision1->Path_No No Step2 Identify Methyl Group (Singlet @ ~2.35 ppm) Path_Yes->Step2 Step3 Locate Piperidine H4' (Methine @ ~2.7 ppm) Step2->Step3 Validation COSY Correlation: Py-H3 <--> Py-H5 (No) Py-H5 <--> Py-H6 (Yes) Step3->Validation Result Confirmed Structure: This compound Validation->Result

Caption: Logical workflow for structural verification using 1D and 2D NMR correlations.

Detailed Experimental Protocols

Protocol A: High-Resolution Characterization (Free Base)

Objective: To obtain sharp multiplets for coupling constant analysis (


-values).
  • Preparation: Dissolve 10 mg of the product in 0.6 mL of CDCl

    
      (neutralized with basic alumina if the sample is acid-sensitive).
    
  • Acquisition:

    • Relaxation Delay (

      
      ): Set to 5.0 seconds (essential for accurate integration of the Methyl singlet vs. Aromatic protons).
      
    • Scans: 16 - 32 scans.

  • Processing: Apply an exponential window function (LB = 0.3 Hz).

  • Validation Check: Verify the integration ratio of Methyl (3H) to Pyridine H6 (1H). It must be exactly 3:1.

Protocol B: Purity Analysis (Salt Form/Crude)

Objective: To analyze crude reaction mixtures where the amine might be protonated.

  • Preparation: Dissolve 10 mg of sample in 0.6 mL of D

    
    O  or DMSO-d
    
    
    
    .
    • Note: If using DMSO, add 1 drop of D

      
      O to collapse the broad NH/H
      
      
      
      O peak if it interferes with the aliphatic region.
  • Acquisition:

    • Pulse Angle: 30° (to prevent saturation).

    • Scans: 64 scans (lower sensitivity due to viscosity/polarity).

  • Critical Step: The water suppression pulse sequence (e.g., zgpr) is NOT recommended as it may suppress the H4' piperidine signal if it overlaps with the water peak (approx 4.7 ppm in D

    
    O, but variable in DMSO).
    

Troubleshooting & Artifacts

Common spectral anomalies and their causes:

ObservationCauseRemediation
Broad Aliphatic Peaks Ring flipping (Piperidine chair-boat interconversion)Run NMR at elevated temperature (50°C) in DMSO-d

to fast-exchange limit.
Extra Doublets in Aromatic Rotamers or Protonation IsomersAdd 1 eq. of TFA-d or K

CO

to force a single species (fully protonated or fully free base).
Missing NH Signal Rapid exchange with trace water in CDCl

Use ultra-dry DMSO-d

or accept absence in CDCl

.

Comparison with Alternatives

Why use NMR over other methods for this specific intermediate?

FeatureH-NMR LC-MS IR Spectroscopy
Regioisomer ID Superior: Distinguishes 2- vs 3- substitution on pyridine via coupling patterns (

vs

).
Poor: Mass is identical for all isomers.Poor: Fingerprint region is ambiguous for isomers.
Salt Stoichiometry Excellent: Integration of counter-ion (if organic) or shift magnitude confirms mono- vs di-HCl.N/A: Ionizes to parent mass

.[1]
Fair: Broad ammonium bands appear.
Purity Quantification High: qNMR with internal standard (e.g., Maleic Acid).Variable: Response factors vary by ionization efficiency.Qualitative Only.

References

  • SpectraBase. (2025). 1H NMR Spectrum of 4-Methylpyridine. Wiley Science Solutions. Available at: [Link]

  • Royal Society of Chemistry (RSC). (2009). Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines - Supporting Information. (Data for 2-substituted pyridines). Available at: [Link]

  • University of California, Irvine. (2020).[2] NMR Assignment of Methylpyridines. Department of Chemistry. Available at: [Link]

Sources

Advanced Mass Spectrometry Guide: Fragmentation Dynamics of Piperidinyl-Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidinyl-pyridine scaffold (C₁₀H₁₄N₂) is a ubiquitous pharmacophore in modern drug discovery, serving as the core structure for numerous antihistamines, kinase inhibitors, and GPCR ligands. Its structural versatility, however, presents significant analytical challenges.[1] Distinguishing this scaffold from its functional analogs (e.g., piperazinyl-pyridines) and differentiating its positional isomers (2-, 3-, and 4-substituted pyridines) requires a mastery of gas-phase ion chemistry.

This guide moves beyond basic spectral interpretation. It provides a mechanistic analysis of the collision-induced dissociation (CID) pathways unique to this scaffold, offering a self-validating protocol for structural elucidation.

Comparative Analysis: Piperidinyl- vs. Piperazinyl-Pyridines

In drug development, the substitution of a piperidine ring with a piperazine ring is a common bioisosteric replacement to alter solubility and metabolic stability. Mass spectrometry is the gold standard for distinguishing these scaffolds.

Table 1: Comparative Fragmentation Performance[2][3][4]
FeaturePiperidinyl-Pyridine (C₁₀H₁₄N₂)Piperazinyl-Pyridine (C₉H₁₁N₃)*
Molecular Weight 162.11 Da~163.10 Da (varies w/ sub)
Nitrogen Count 2 (1 Pyridine, 1 Piperidine)3 (1 Pyridine, 2 Piperazine)
Dominant Neutral Loss Alkenes (C₂H₄, C₃H₆) via ring opening.Imines (CH₂=NH, 29 Da) or C₂H₅N.
Diagnostic Low Mass Ion m/z 84 (Piperidinyl cation, C₅H₁₀N⁺)m/z 56, 70 (Piperazine ring fragments)
Ring Cleavage Mechanism High energy required; often preserves ring integrity until high CE.Lower energy; RDA (Retro-Diels-Alder) is common.

*Note: Comparison assumes a direct N-linked pyridyl-piperazine analog.

Mechanistic Fragmentation Analysis

The fragmentation of piperidinyl-pyridines under Electrospray Ionization (ESI) is driven by proton mobility and charge localization .

Charge Localization Theory

The piperidine nitrogen (


) is significantly more basic (

) than the pyridine nitrogen (

,

). In ESI(+), the proton preferentially localizes on the piperidine nitrogen. This triggers charge-proximate fragmentation pathways.
Primary Fragmentation Pathways
  • Homolytic Bond Cleavage (Linker Scission):

    • The bond between the piperidine nitrogen and the pyridine ring cleaves.

    • Result: Formation of the pyridinyl cation (m/z 79) or the piperidinyl cation (m/z 84), depending on charge retention.

    • Insight: The m/z 84 ion is the "fingerprint" of an intact piperidine ring.

  • Ring Opening (Cross-Ring Cleavage):

    • Unlike piperazines, which lose neutral imines, the piperidine ring typically undergoes high-energy C-C bond scission.

    • Result: Loss of ethylene (C₂H₄, -28 Da) or propene (C₃H₆, -42 Da) from the aliphatic ring.

  • The "Ortho Effect" (Isomer Differentiation):

    • 2-Piperidinyl-pyridine: The proximity of the pyridine nitrogen to the piperidine ring hydrogens allows for a 1,5-hydride shift . This facilitates the elimination of neutral fragments and stabilizes specific ions not seen in the 3- or 4-isomers.

    • 3- and 4-isomers: Lack this proximity; fragmentation is dominated by direct bond cleavage.

Visualization of Signaling Pathways

The following diagram illustrates the divergent fragmentation pathways for a generic 2-piperidinyl-pyridine precursor ([M+H]+ = 163).

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 163 LinkerCleavage Linker Cleavage Precursor->LinkerCleavage CID RingOpening Ring Opening (High CE) Precursor->RingOpening High Energy OrthoEffect Ortho-Effect (Hydride Shift) Precursor->OrthoEffect 2-Isomer Only Ion84 Piperidinyl Cation m/z 84 (Diagnostic) LinkerCleavage->Ion84 Charge Retention on Piperidine Ion79 Pyridinyl Cation m/z 79 LinkerCleavage->Ion79 Charge Retention on Pyridine LossC2H4 Loss of C2H4 [M+H-28]+ m/z 135 RingOpening->LossC2H4 LossC3H6 Loss of C3H6 [M+H-42]+ m/z 121 RingOpening->LossC3H6 Ion98 Tetrahydropyridine Adduct m/z 98 OrthoEffect->Ion98

Caption: Divergent CID pathways for 2-piperidinyl-pyridine. The m/z 84 ion confirms the piperidine core, while m/z 98 is often diagnostic for the 2-isomer due to proximity effects.

Experimental Protocol: Self-Validating MS/MS Workflow

To ensure reproducibility and scientific integrity, follow this optimized protocol. This workflow is designed to be self-validating —the presence of specific marker ions confirms the success of the experiment.

Phase 1: Sample Preparation & Ionization
  • Solvent: Prepare a 1 µM solution in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Reasoning: Methanol ensures solubility; formic acid guarantees protonation of the basic piperidine nitrogen.

  • Infusion: Direct infusion at 5-10 µL/min into the ESI source.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV (Positive Mode).

    • Cone Voltage: 20-40 V (Optimize to minimize in-source fragmentation).

Phase 2: Energy-Resolved MS/MS (The "Breakdown Curve")

Do not use a single Collision Energy (CE). Collect spectra at stepped energies (e.g., 10, 20, 30, 40, 50 eV).

  • Low CE (10-20 eV): Look for the molecular ion [M+H]+. Minimal fragmentation should be observed.

  • Medium CE (25-35 eV):

    • Validation Step: You must observe the emergence of m/z 84 .

    • Pass Criteria: If m/z 84 is absent, the piperidine ring may be substituted or modified.

  • High CE (40+ eV):

    • Look for "deep" fragmentation ions (e.g., m/z 56, 41) representing complete ring destruction.

Phase 3: Isomer Differentiation Logic

If distinguishing 2-, 3-, and 4-isomers:

  • Isolate the precursor [M+H]+.[2]

  • Apply normalized CE (e.g., 35%).

  • Calculate Ratio: Intensity(m/z 98) / Intensity(m/z 84).

    • High Ratio (>0.5): Likely 2-isomer (Ortho-effect favored).

    • Low Ratio (<0.1): Likely 3- or 4-isomer .

Case Study Data: Characteristic Ions

The following table summarizes expected ions for a standard unsubstituted piperidinyl-pyridine.

m/z (ESI+)IdentityMechanismSpecificity
163 [M+H]⁺Protonated MoleculePrecursor
135 [M+H - C₂H₄]⁺Ring contractionGeneral Piperidine
121 [M+H - C₃H₆]⁺Ring openingGeneral Piperidine
84 C₅H₁₀N⁺Piperidinyl Cation High (Diagnostic)
79 C₅H₄N⁺Pyridinyl CationPyridine Core
56 C₃H₆N⁺Tetrahydropyridine frag.Non-specific

References

  • BenchChem. (2025).[1][2] Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from

  • Niwa, T., et al. (2002). Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry. Biomedical Chromatography. Retrieved from

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Retrieved from

  • Holčapek, M., et al. (2010). Structural analysis of piperidine derivatives by electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Contextual grounding for ring cleavage mechanisms).
  • Thermo Scientific. (2023). Differentiating Isomers using High Resolution Mass Spectrometry. Retrieved from

Sources

A Comparative Guide to the Synthesis of 4-Methyl-2-(piperidin-4-yl)pyridine: An Evaluation of Key Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Core Pharmaceutical Scaffold

4-Methyl-2-(piperidin-4-yl)pyridine stands as a crucial heterocyclic building block in modern drug discovery. The unique spatial arrangement of its substituted pyridine and piperidine rings makes it a privileged scaffold, frequently found in molecules targeting a wide range of biological pathways. The piperidine moiety, in particular, is one of the most common N-heterocycles in FDA-approved drugs, valued for its ability to impart desirable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] Consequently, the development of efficient, scalable, and robust synthetic routes to this key intermediate is of paramount importance to researchers and drug development professionals.

This guide provides an in-depth, objective comparison of the primary synthetic strategies for this compound. We will move beyond a simple listing of steps to dissect the underlying chemical logic, evaluate performance based on experimental data, and provide field-proven protocols. The goal is to equip researchers with the necessary insights to select and validate the optimal synthesis route for their specific research and development needs.

Overview of Primary Synthetic Strategies

The synthesis of this disubstituted pyridine can be logically approached from two distinct strategic directions: a convergent approach involving the coupling of pre-formed pyridine and piperidine rings, or a linear approach that begins with a bipyridine precursor followed by selective ring reduction. Each strategy presents a unique set of advantages and challenges related to atom economy, scalability, and handling of sensitive reagents.

G cluster_0 Synthetic Strategies cluster_1 Route 1: Convergent C-C Coupling cluster_2 Route 2: Linear Pyridine Reduction Start Target: this compound A Method A: Suzuki-Miyaura Coupling Start->A B Method B: Grignard Reaction Start->B C Method C: Catalytic Hydrogenation Start->C

Caption: High-level overview of the main synthetic approaches.

Route 1: Convergent Synthesis via C-C Bond Formation

Convergent strategies offer the advantage of building complexity late in the synthesis by joining two advanced intermediates. This can lead to higher overall yields and greater flexibility for analog synthesis.

Method A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, renowned for its functional group tolerance and reliability in forming C(sp²)-C(sp²) bonds.[3][4] In this context, it is used to couple a 2-halo-4-methylpyridine with a piperidine-derived boronic acid or ester.

Mechanistic Rationale: The choice of a palladium catalyst, typically complexed with phosphine ligands, is critical. The catalytic cycle involves the oxidative addition of the palladium(0) complex to the aryl halide, followed by transmetalation with the boronic ester and reductive elimination to yield the coupled product and regenerate the catalyst.[5] The use of an N-Boc protected piperidine is standard practice; the tert-butyloxycarbonyl (Boc) group prevents the basic piperidine nitrogen from interfering with the catalyst and improves solubility in common organic solvents.

G cluster_0 Route 1A: Suzuki-Miyaura Coupling R1 2-Bromo-4-methylpyridine Intermediate N-Boc-4-Methyl-2-(piperidin-4-yl)pyridine R1->Intermediate R2 N-Boc-piperidine-4-boronic acid pinacol ester R2->Intermediate Cat Pd Catalyst (e.g., Pd(dppf)Cl₂) + Base (e.g., K₂CO₃) Cat->Intermediate Suzuki Coupling Product This compound Intermediate->Product Boc Removal Acid Acidic Deprotection (e.g., TFA or HCl) Acid->Product

Caption: Reaction scheme for the Suzuki-Miyaura coupling route.

Advantages:

  • High Reliability & Substrate Scope: A well-established reaction with predictable outcomes and tolerance for various functional groups.[6]

  • Commercial Availability: Both coupling partners (or their precursors) are widely available.

  • Milder Conditions: Reactions are typically run under non-cryogenic conditions.

Disadvantages:

  • Cost of Reagents: Palladium catalysts and boronic esters can be expensive, particularly at scale.

  • Metal Contamination: Requires rigorous purification to remove residual palladium, which is a critical concern in pharmaceutical synthesis.[7]

  • Multi-step Process: Involves protection and deprotection steps, adding to the overall step count.

Method B: Grignard Reaction with N-Protected 4-Piperidone

This classic organometallic approach involves the nucleophilic addition of a pyridine-derived Grignard reagent to an electrophilic ketone.[8] This route necessitates a multi-step sequence post-coupling to arrive at the final product.

Mechanistic Rationale: The synthesis begins with the formation of 2-(magnesiobromo)-4-methylpyridine from 2-bromo-4-methylpyridine. This highly reactive Grignard reagent attacks the carbonyl carbon of N-Boc-4-piperidone.[9] This reaction must be conducted under strictly anhydrous conditions at low temperatures to prevent side reactions, such as enolization of the piperidone or reaction with moisture.[10][11] The resulting tertiary alcohol is then dehydrated to an alkene, which is subsequently reduced to the saturated piperidine ring.

G cluster_0 Route 1B: Grignard Reaction R1 2-Bromo-4-methylpyridine + Mg Grignard 2-(Magnesiobromo)-4-methylpyridine R1->Grignard R2 N-Boc-4-piperidone Step1 1. Grignard Addition R2->Step1 Grignard->Step1 Alcohol Tertiary Alcohol Intermediate Step1->Alcohol Step2 2. Dehydration (Acid) Alcohol->Step2 Alkene Tetrahydropyridine Intermediate Step2->Alkene Step3 3. Reduction (H₂, Pd/C) Alkene->Step3 Protected N-Boc Protected Product Step3->Protected Step4 4. Deprotection (Acid) Protected->Step4 Product Final Product Step4->Product

Caption: Multi-step sequence for the Grignard reaction pathway.

Advantages:

  • Low-Cost Starting Materials: Utilizes relatively inexpensive reagents like magnesium and 2-bromopyridine.

  • Avoids Palladium: Circumvents the cost and contamination issues associated with palladium catalysts.

Disadvantages:

  • Multiple Steps: The overall sequence (addition, dehydration, reduction, deprotection) is long, potentially leading to a lower overall yield.

  • Harsh Conditions: Requires strictly anhydrous conditions and often involves strong acids for dehydration.

  • Safety & Scalability: Grignard reagent formation can be difficult to control on a large scale.

Route 2: Linear Synthesis via Pyridine Reduction

This strategy involves first synthesizing a bipyridine intermediate, followed by the selective reduction of one of the pyridine rings to a piperidine.

Method C: Catalytic Hydrogenation of 4-Methyl-2-(pyridin-4-yl)pyridine

The most direct method for converting a pyridine to a piperidine is catalytic hydrogenation.[2] This approach is highly atom-economical as it involves the addition of hydrogen gas.[12] The key challenge lies in the selective reduction of the unsubstituted pyridine ring while leaving the 4-methylpyridine ring intact.

Mechanistic Rationale: The synthesis of the precursor, 4-methyl-2-(pyridin-4-yl)pyridine, is typically achieved via a Suzuki coupling. The subsequent hydrogenation requires a potent catalytic system to overcome the aromaticity of the pyridine ring.[2] Platinum group metals, such as Platinum(IV) oxide (PtO₂, Adams' catalyst), are highly effective, especially under acidic conditions (e.g., in glacial acetic acid).[12] The acid protonates the pyridine nitrogen, which facilitates the reduction process. Selectivity can often be achieved because the electron-donating methyl group on one ring can subtly deactivate it towards hydrogenation compared to the unsubstituted ring. However, this selectivity is highly dependent on the specific catalyst and reaction conditions. Iridium-catalyzed ionic hydrogenation has also emerged as a robust method that tolerates many functional groups.[13]

G cluster_0 Route 2: Selective Hydrogenation R1 2-Bromo-4-methylpyridine Step1 Suzuki Coupling R1->Step1 R2 Pyridine-4-boronic acid R2->Step1 Bipyridine 4-Methyl-2-(pyridin-4-yl)pyridine Step1->Bipyridine Step2 Catalytic Hydrogenation Bipyridine->Step2 Product This compound Step2->Product Catalyst H₂ (50-70 bar) PtO₂ catalyst Acetic Acid Catalyst->Step2 G cluster_0 Workflow: Suzuki Coupling for Precursor Synthesis A 1. Combine Reactants: - 2-Bromo-4-methylpyridine (1.0 eq) - Pyridine-4-boronic acid (1.2 eq) - K₂CO₃ (2.5 eq) - Dioxane/H₂O solvent B 2. Degas Mixture: Purge with N₂ or Ar for 15 min A->B C 3. Add Catalyst: Pd(dppf)Cl₂ (3-5 mol%) B->C D 4. Reaction: Heat at 80-90 °C for 8-12 h (Monitor by TLC/LC-MS) C->D E 5. Work-up: - Dilute with water - Extract with Ethyl Acetate - Wash with brine D->E F 6. Purification: - Dry (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography E->F

Caption: Experimental workflow for the bipyridine precursor synthesis.

  • Reaction Setup: To a round-bottom flask, add 2-bromo-4-methylpyridine (1.0 eq.), pyridine-4-boronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.

  • Inert Atmosphere: Degas the mixture by bubbling nitrogen or argon through the solution for 15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (3-5 mol%).

  • Heating: Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 4-methyl-2-(pyridin-4-yl)pyridine intermediate.

Step 2: Catalytic Hydrogenation to this compound

This step requires a high-pressure hydrogenation reactor.

  • Reactor Charging: In the vessel of a high-pressure reactor, dissolve the 4-methyl-2-(pyridin-4-yl)pyridine (1.0 eq.) in glacial acetic acid. [12]2. Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂, 5-10 mol%) to the solution.

  • Reaction Execution: Seal the reactor vessel. Purge the system several times with nitrogen to remove air, then purge with hydrogen gas. Pressurize the reactor with hydrogen to 50-70 bar. [12]4. Stirring: Begin vigorous stirring and maintain the reaction at room temperature for 6-12 hours. Reaction progress can be monitored by taking samples (after safely depressurizing and purging) for LC-MS analysis.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with nitrogen. Open the reactor and dilute the mixture with ethyl acetate.

  • Catalyst Removal: Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. [2]7. Neutralization & Extraction: Transfer the filtrate to a separatory funnel. Carefully quench the acetic acid by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or column chromatography if necessary.

Conclusion and Recommendations

The synthesis of this compound can be successfully achieved through several distinct methodologies.

  • The Suzuki-Miyaura coupling (Method A) is the most reliable and predictable route, making it ideal for small-scale synthesis and the generation of diverse analogs where cost is not the primary constraint.

  • The Grignard reaction (Method B) offers a low-cost alternative but is hampered by a long reaction sequence and scalability challenges, making it less suitable for large-scale production.

  • The selective hydrogenation route (Method C) presents the most compelling case for large-scale synthesis due to its high atom economy and the use of a well-established industrial process. While it requires specialized high-pressure equipment and careful optimization to ensure selectivity, its efficiency at scale is a significant advantage.

For research and development professionals, the choice ultimately hinges on project-specific goals. For rapid access to material for initial biological screening, the Suzuki route is often preferred. For process development and manufacturing, investing in the optimization of the selective hydrogenation pathway is likely to yield the most cost-effective and scalable long-term solution.

References

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - ResearchGate. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (URL: [Link])

  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. (URL: [Link])

  • Synthesis of 4-piperidones - Organic Chemistry Portal. (URL: [Link])

  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... - ResearchGate. (URL: [Link])

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC. (URL: [Link])

  • Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. (URL: [Link])

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. (URL: [Link])

  • Synthesis of some N-substituted 4-piperidones - Journal of the Chemical Society C. (URL: [Link])

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (URL: [Link])

  • CN102731369A - Synthesis method for N-substituted-4-piperidone - Google P
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Synthesis of piperidines via the hydrogenation of pyridines. (a)... - ResearchGate. (URL: [Link])

  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines - ChemRxiv. (URL: [Link])

  • Grignard Reaction. (URL: [Link])

  • US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists - Google P

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A Comparative Guide to the Biological Activity of Methyl-Substituted Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridine Scaffold and the Subtle Power of the Methyl Group

The pyridine ring, a simple six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged scaffold in drug design, found in a vast array of FDA-approved drugs.[1] The strategic placement of substituents onto this core structure allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.

Among the simplest of modifications, the addition of a methyl group (-CH₃) can profoundly impact a compound's biological profile. This guide provides a comparative analysis of the diverse biological activities of methyl-substituted pyridine derivatives. We will explore how the number and position of these methyl groups influence anticancer, enzyme-inhibiting, receptor-modulating, and antimicrobial activities, supported by experimental data from peer-reviewed literature. This analysis aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the structure-activity relationships (SAR) that govern this versatile class of compounds.

Comparative Biological Activities: A Multifaceted Profile

The substitution of methyl groups on the pyridine ring can dramatically alter biological activity, influencing everything from target affinity to metabolic stability. The following sections compare the effects of these substitutions across several key therapeutic areas.

Anticancer and Antiproliferative Activity

Methyl-substituted pyridine derivatives have demonstrated significant potential as anticancer agents, with their efficacy often depending on the precise substitution pattern.[3] Structure-activity relationship studies reveal that the presence and position of methyl groups can enhance antiproliferative activity.[1][4]

For instance, in a series of styrylsulfonyl-methylpyridines, lead compounds demonstrated potent mitotic inhibition and selective cytotoxicity against cancer cells.[5] Another study on pyridine derivatives found that inserting two methyl groups in place of hydrogen atoms on an attached aromatic ring resulted in lower IC₅₀ values, indicating increased activity against the MCF-7 breast cancer cell line.[1] Conversely, in some scaffolds, the addition of methyl groups can be detrimental to activity, highlighting the context-dependent nature of SAR.[6]

Table 1: Comparative Anticancer Activity (IC₅₀/GI₅₀ in µM) of Selected Methyl-Substituted Pyridine Derivatives

Compound Class/DerivativeCancer Cell LineActivity (IC₅₀/GI₅₀ in µM)Reference
Pyridine-based Azomethine (3h)HCT-15 (Colon)15.2[7]
Pyridine-based Azomethine (3h)MCF-7 (Breast)18.9[7]
Dimethylpyridine Derivative (31)MCF-7 (Breast)1.30[1]
Pyridine-Oxadiazole (5k)A549 (Lung)6.99[8]
Pyridine Coupled Amide (12)MCF-7 (Breast)0.5[9]
Pyridine Coupled Amide (12)HepG2 (Liver)5.27[9]
Aminotrimethylpyridinol (6O)Hep3B (Liver)Potent Activity[6]
Thiazolo[4,5-b]pyridin-2-one (3g)Non-cytotoxic> 50[10]

Note: IC₅₀ (half-maximal inhibitory concentration) and GI₅₀ (half-maximal growth inhibition) are measures of potency. Lower values indicate higher activity.

The mechanism of action for these compounds often involves the modulation of critical cellular signaling pathways.[7] For example, some derivatives induce apoptosis (programmed cell death) and can arrest the cell cycle, preventing cancer cells from proliferating.[5][9]

Enzyme Inhibition

Methyl-substituted pyridines are effective inhibitors of various enzymes implicated in disease. The methyl group can serve as a key interaction point within a biological target or influence the overall conformation of the molecule to enhance binding.[11]

  • Cyclooxygenase (COX) Inhibition: Certain dimethylpyridine derivatives have shown significant inhibitory activity against COX-1, an enzyme involved in inflammation.[12] For example, the N′-4-methylphenylmethylene derivative (PS33) exhibited a COX-1 IC₅₀ of 51.8 µM.[12] The interaction with the enzyme is often driven by hydrogen bonds and hydrophobic interactions within the binding pocket.[12]

  • Urease Inhibition: In a study of pyridine carboxamide derivatives, the position of a methyl group significantly influenced urease inhibition. An electron-donating methyl group at the ortho position of the pyridine ring resulted in an IC₅₀ value of 3.41 µM.[13]

  • Kinase Inhibition: Pyridine derivatives are prominent in the development of kinase inhibitors for cancer therapy.[11] The pyridine nitrogen often acts as a hydrogen bond acceptor, anchoring the inhibitor to the kinase's ATP-binding site.[11] A novel aminodimethylpyrimidinol derivative (structurally related to pyridines) showed highly selective and potent inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma.[6] Another compound demonstrated potent PIM-1 kinase inhibition with an IC₅₀ of 14.3 nM.[9]

  • Other Enzymes: Methylpyridines have also been developed as inhibitors for Cholesterol 24-hydroxylase (CH24H) and Matrix Metalloproteinase 13 (MMP-13).[14][15]

Table 2: Comparative Enzyme Inhibition Data for Methyl-Substituted Pyridine Derivatives

Derivative ClassTarget EnzymeActivity (IC₅₀/Kᵢ)Reference
Dimethylpyridine Schiff Base (PS33)COX-151.8 µM (IC₅₀)[12]
Methylpyridine CarboxamideUrease3.41 µM (IC₅₀)[13]
Pyridine Coupled Amide (12)PIM-1 Kinase14.3 nM (IC₅₀)[9]
4-(4-methyl-1-pyrazolyl)pyridine (17)CH24H8.5 nM (IC₅₀)[15]
Homoazanicotine (8)Nicotinic ACh Receptor7.8 nM (Kᵢ)[16]
Methylpyridine Thieno[2,3-b]pyridine (6b)Adenosine A₁ Receptor0.213 nM (Kᵢ)[17]
Methylpyridine Thieno[2,3-b]pyridine (6m)Adenosine A₁ Receptor0.179 nM (Kᵢ)[17]

Note: Kᵢ (inhibition constant) is a measure of the binding affinity of an inhibitor. Lower values indicate tighter binding and higher potency.

Receptor Binding and Modulation

The affinity and selectivity of pyridine derivatives for specific receptors are highly sensitive to methyl substitution.

  • Adenosine Receptors: In a series of thieno[2,3-b]pyridine derivatives designed as ligands for adenosine receptors, a methylpyridine substituent consistently displayed the best affinity for the A₁ subtype, with Kᵢ values in the low nanomolar range.[17] Specifically, compound 6b (Kᵢ = 0.213 nM) and 6m (Kᵢ = 0.179 nM) demonstrated exceptional potency and selectivity.[17]

  • Nicotinic Acetylcholine (nACh) Receptors: A derivative named homoazanicotine, which features a methyl group on an imidazoline ring connected to a pyridine, binds selectively and with high affinity to nACh receptors (Kᵢ = 7.8 nM).[16]

  • Serotonin (5-HT₁ₐ) Receptors: The combination of a 5-methyl and a 6-methylamino substituent on the pyridine ring synergistically enhanced the 5-HT₁ₐ agonist properties of a series of novel derivatives, leading to more potent compounds.[18]

Antimicrobial Activity

Methyl-substituted pyridines, particularly picoline (methylpyridine) derivatives, have been investigated for their antibacterial properties.[19] Six phenacyl halide derivatives of β-picoline (3-methylpyridine) were synthesized and tested against a panel of Gram-negative and Gram-positive bacteria, with several compounds showing broad-spectrum activity.[19] In another study, a thiazolopyridine derivative containing a methyl group showed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli with a Minimum Inhibitory Concentration (MIC) value of 0.21 µM.[10] The presence of a methyl group can enhance antimicrobial activity compared to other substituents.[20][21]

Key Experimental Methodologies

To ensure the trustworthiness and reproducibility of biological data, standardized and validated protocols are essential. The following sections detail common experimental workflows used to assess the activities described in this guide.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[22][23]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a predetermined density (e.g., 7 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell adhesion.[7][23]

  • Compound Treatment: Prepare serial dilutions of the methyl-substituted pyridine derivatives in culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Incubate for a specified period (e.g., 48 or 72 hours).[7][8]

  • MTT Addition: Following incubation, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[22]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically between 540 and 570 nm).[22]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot a dose-response curve to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.[22]

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Exposure cluster_assay Assay & Readout p1 Seed Cells in 96-well Plate p2 Incubate 24h (Adhesion) p1->p2 p3 Treat with Pyridine Derivatives p2->p3 p4 Incubate 48-72h p3->p4 p5 Add MTT Reagent p4->p5 p6 Incubate 2-4h p5->p6 p7 Solubilize Formazan (DMSO) p6->p7 p8 Measure Absorbance (570 nm) p7->p8 p9 Data Analysis p8->p9 Calculate IC50

Caption: General workflow for determining cell viability using the MTT assay.

Protocol 2: Enzyme Inhibition Assay (General Kinetic Protocol)

This protocol provides a general framework for determining the inhibitory potential of a compound against a specific enzyme.

Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of an inhibitor. A reduction in the reaction rate in the presence of the compound indicates inhibition. The inhibition constant (Kᵢ) can be determined from these measurements.[24]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare buffer solutions, a stock solution of the enzyme, a stock solution of the substrate, and serial dilutions of the methyl-substituted pyridine inhibitor.

  • Assay Setup: In a microplate or cuvette, combine the buffer, enzyme solution, and varying concentrations of the inhibitor. Allow this mixture to pre-incubate for a short period to permit inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Rate Measurement: Monitor the reaction progress over time by measuring the increase in product concentration or decrease in substrate concentration. This is typically done using a spectrophotometer or fluorometer.

  • Data Collection: Record the initial reaction velocities (rates) for each inhibitor concentration and for a control reaction with no inhibitor.

  • Data Analysis: Plot the reaction velocities against the substrate concentration for each inhibitor concentration (e.g., using a Lineweaver-Burk plot). From these plots, the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Kᵢ) can be determined.[25] The Kᵢ can also be calculated from the IC₅₀ value using the Cheng-Prusoff equation if the substrate concentration and the enzyme's Kₘ are known.

Protocol 3: Radioligand Displacement Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.[26][27]

Principle: A fixed concentration of a radiolabeled ligand (a ligand with a radioactive isotope) and a receptor source (e.g., cell membranes) are incubated with varying concentrations of an unlabeled test compound. The amount of radioligand bound to the receptor decreases as the concentration of the test compound increases.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a receptor membrane suspension, a solution of the radioligand at a concentration near its Kₑ (equilibrium dissociation constant), and serial dilutions of the unlabeled methyl-substituted pyridine derivative.

  • Assay Incubation: In assay tubes or a 96-well filter plate, combine the receptor membranes, the radioligand, and the test compound dilutions.[28] Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Equilibration: Incubate the mixture for a sufficient time at a specific temperature to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through a glass fiber filter plate, which traps the membranes while allowing the free radioligand to pass through.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to determine specific binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the specifically bound radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation.[26]

Mechanistic Insights: Kinase Inhibition Pathway

Many methyl-substituted pyridine derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival.[6][9] The diagram below illustrates a simplified, representative pathway where a pyridine derivative inhibits a kinase (e.g., PIM-1 or FGFR4), thereby blocking downstream signaling and leading to apoptosis.

Kinase_Inhibition_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FGFR4) GF->Receptor Binds Kinase Downstream Kinase (e.g., PIM-1) Receptor->Kinase Activates Substrate Substrate Protein (e.g., Bad) Kinase->Substrate Phosphorylates Apoptosis Apoptosis (Cell Death) Kinase->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Substrate->Proliferation Promotes Inhibitor Methyl-Pyridine Inhibitor Inhibitor->Kinase Inhibits

Caption: Inhibition of a kinase signaling pathway by a methyl-pyridine derivative.

Conclusion

This guide demonstrates that methyl-substituted pyridine derivatives are a remarkably versatile class of compounds with a broad spectrum of biological activities. The strategic placement of one or more methyl groups on the pyridine scaffold can profoundly influence potency and selectivity across diverse biological targets, including enzymes, receptors, and whole-cell systems. The data clearly indicates that methylpyridine is a valuable pharmacophore in the development of novel therapeutics for cancer, inflammation, central nervous system disorders, and infectious diseases. The experimental protocols provided herein offer a validated framework for researchers to further explore the potential of this promising chemical space.

References

  • Stavrakov, G., et al. (2019). Biological Evaluation and Molecular Docking Studies of Dimethylpyridine Derivatives. MDPI. Available from: [Link]

  • van der Walt, M. M., et al. (2018). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PMC. Available from: [Link]

  • Reddy, M. V. R., et al. (2014). Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities. PubMed. Available from: [Link]

  • Jiang, J.-L., et al. (1998). Structure–Activity Relationships and Molecular Modeling of 3,5-Diacyl-2,4-dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists. PMC. Available from: [Link]

  • Szałach, A., et al. (2025). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. MDPI. Available from: [Link]

  • Banu, H., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. MDPI. Available from: [Link]

  • Dashyan, S. S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. ScienceDirect. Available from: [Link]

  • Ahmad, V. U., et al. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF PICOLINE DERIVATIVES. JournalAgent. Available from: [Link]

  • Tejeda-Mora, J., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available from: [Link]

  • Eldehna, W. M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. PMC. Available from: [Link]

  • Nishiyama, K., et al. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. ACS Publications. Available from: [Link]

  • Damaj, M. I., et al. (2002). Homoazanicotine: a structure-affinity study for nicotinic acetylcholine (nACh) receptor binding. PubMed. Available from: [Link]

  • Unaj, L., et al. (2024). Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives against LD transpeptidase, heme oxygenase and PPAR gamma. RSC Publishing. Available from: [Link]

  • Anand, R., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. ScienceDirect. Available from: [Link]

  • Duggleby, R. G. (1982). A quick method for the determination of inhibition constants. PubMed. Available from: [Link]

  • Allaka, T. R., & Katari, N. K. (2024). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. Available from: [Link]

  • Hryniuk, I., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. Available from: [Link]

  • Al-Ostath, A. I., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available from: [Link]

  • Al-Radadi, N. S. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Hindawi. Available from: [Link]

  • Fayed, E. A., et al. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Allied Academies. Available from: [Link]

  • Jo, A., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PMC. Available from: [Link]

  • Sakamoto, N. (1979). A graphical method for determining inhibition parameters for partial and complete inhibitors. Europe PMC. Available from: [Link]

  • Assay Guidance Manual. Receptor Binding Assays for HTS and Drug Discovery. NCBI. Available from: [Link]

  • Tejeda-Mora, J., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. Available from: [Link]

  • ResearchGate. Cytotoxicity results of pyridine analogous in the MTT assessment. Available from: [Link]

  • Flores-Alamo, M., et al. (2023). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. MDPI. Available from: [Link]

  • de Souza, M. V. N., et al. (2002). Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. ScienceDirect. Available from: [Link]

  • ResearchGate. Evaluation of biological activity of some pyridine derivatives on perfusion pressure and their interaction with the M 2 muscarinic receptor. Available from: [Link]

  • Shapiro, A. B. (2024). How do you determine the Ki of an inhibitor for an enzyme which also undergoes substrate inhibition? ResearchGate. Available from: [Link]

  • Vacher, B., et al. (1999). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. PubMed. Available from: [Link]

  • MilliporeSigma. Receptor Binding Assays. Available from: [Link]

  • Sharma, A., et al. (2023). Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives. PMC. Available from: [Link]

  • ResearchGate. In vitro receptor binding assays: General methods and considerations. Available from: [Link]

  • Bispo, J. A. C., et al. (2020). Estimating the Product Inhibition Constant from Enzyme Kinetic Equations Using the Direct Linear Plot Method in One-Stage Treatment. MDPI. Available from: [Link]

  • Al-Warhi, T., et al. (2025). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. PMC. Available from: [Link]

  • Al-Abdullah, E. S., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. PMC. Available from: [Link]

  • Journal of Advanced Pharmacy Education and Research. Antimicrobial Activity of Some Novel Pyrazoline Derivatives. Available from: [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Available from: [Link]

  • Wang, Y., et al. (2023). Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. MDPI. Available from: [Link]

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Analytical Confirmation Guide: Elemental Analysis of 4-Methyl-2-(piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

4-Methyl-2-(piperidin-4-yl)pyridine (


) is a critical pharmacophore and synthetic intermediate, most notably serving as the piperidine scaffold for the Anaplastic Lymphoma Kinase (ALK) inhibitor Ceritinib (LDK378) .

In drug development, verifying the identity and bulk purity of such intermediates is non-negotiable. While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) confirm molecular structure, they often fail to detect inorganic contaminants, trapped solvents, or moisture that affect stoichiometric precision in subsequent coupling reactions.

This guide compares Combustion Elemental Analysis (EA) against modern alternatives (qNMR, HRMS), provides calculated reference data for the free base and common salt forms, and outlines a self-validating protocol for purity confirmation.

Comparative Analysis: EA vs. Modern Alternatives

While HRMS is the industry standard for identity, Elemental Analysis remains the gold standard for bulk purity. The following table objectively compares these methodologies for this specific pyridine-piperidine scaffold.

Table 1: Performance Comparison of Confirmation Techniques
FeatureElemental Analysis (CHN) High-Res Mass Spec (HRMS) Quantitative NMR (qNMR)
Primary Output Bulk Purity (% Composition)Molecular Formula / IdentityPurity % & Structural Ratio
Purity Scope Detects water, inorganics, & solventsBlind to inorganics/solventsDetects organics; blind to inorganics
Sample Req. 2–5 mg (Destructive)<0.1 mg (Non-destructive)5–10 mg (Non-destructive)
Precision

absolute
< 5 ppm mass error

relative
Blind Spots Cannot distinguish isomersIon suppression effectsRelax. delay (

) errors
Best For... Final Lot Release / Stoichiometry Initial ID Confirmation Potency Assay

Expert Insight: For this compound, EA is superior for detecting dihydrochloride salt formation or hygroscopic water uptake —two common issues that ruin stoichiometry in Suzuki or Buchwald couplings used to synthesize Ceritinib.

Theoretical Data & Reference Standards

To validate your sample, compare your experimental results against the theoretical calculations below. The "Acceptable Range" is based on the standard Journal of Organic Chemistry (JOC) tolerance of


.
Table 2: Reference Elemental Composition ( )
ElementTheoretical (Free Base)Acceptable Range (

)
Carbon (C) 74.96% 74.56% – 75.36%
Hydrogen (H) 9.15% 8.75% – 9.55%
Nitrogen (N) 15.89% 15.49% – 16.29%
Table 3: Diagnostic Data for Impurities (Common Salt/Hydrate Forms)

Use this table to troubleshoot "Failed" samples. Piperidines often trap water or acid.

FormFormula% C% H% NDiagnosis
Monohydrate

67.99%9.34%14.42%Low C, High H
Dihydrochloride

53.02%7.28%11.24%Drastic drop in C/N
Acetate Salt

66.07%8.53%11.85%Common HPLC buffer residue

Experimental Protocol: Automated CHN Analysis

This protocol ensures high-integrity data generation using a standard combustion analyzer (e.g., PerkinElmer 2400 or Thermo FlashSmart).

Phase 1: System Validation (The "Self-Validating" Step)

Never run a sample without proving the system is in control.

  • Conditioning: Run 3 "Blank" cycles (Tin capsule only) to purge atmospheric nitrogen from the combustion column.

  • K-Factor Determination: Weigh Acetanilide standard (1.5 – 2.5 mg) to a precision of

    
     mg.
    
  • Calibration Check: The Acetanilide run must yield:

    • If outside this range, perform a leak check and re-calibrate.

Phase 2: Sample Preparation

The piperidine moiety is basic and potentially hygroscopic.

  • Drying: Dry the this compound sample in a vacuum oven at

    
     for 4 hours prior to weighing to remove surface moisture.
    
  • Weighing: Using a microbalance, weigh 2.0 mg of sample into a pre-cleaned Tin (Sn) capsule.

  • Sealing: Fold the capsule using the "cubing" technique to minimize trapped air (which contains

    
    ).
    
  • Combustion:

    • Furnace Temp:

      
       (ensure complete oxidation of the pyridine ring).
      
    • Carrier Gas: Helium (Flow rate: 140 mL/min).

    • Oxygen Injection: 25 mL/min for 5 seconds.

Phase 3: Data Reconciliation

Compare the raw % counts against Table 2 .

  • Pass: All three elements (C, H, N) are within

    
     of theoretical.[1]
    
  • Fail (Low C, High H): Suspect water contamination. Recalculate using Table 3 (Monohydrate) .

  • Fail (Low C, Low H, Low N): Suspect inorganic salt contamination (e.g., NaCl from brine wash).

Analytical Decision Logic (Workflow)

The following diagram illustrates the logical flow for confirming this intermediate, highlighting when to deploy EA versus HRMS.

AnalyticalWorkflow Start Crude this compound Purification Purification (Column/Crystallization) Start->Purification IdentityCheck Identity Check (1H NMR / HRMS) Purification->IdentityCheck IdentityDecision Structure Correct? IdentityCheck->IdentityDecision PurityCheck Bulk Purity Check (Elemental Analysis) IdentityDecision->PurityCheck Yes Repurify Re-purify (Dry/Free-base) IdentityDecision->Repurify No EADecision Within ±0.4% Tolerance? PurityCheck->EADecision CalcCorrection Check Salt/Hydrate Models (Table 3) EADecision->CalcCorrection No Release Release for Synthesis (Ceritinib) EADecision->Release Yes Recalculate Does Model Fit? CalcCorrection->Recalculate Recalculate->Repurify No (Unknown Impurity) Recalculate->Release Yes (Adjust Stoichiometry)

Figure 1: Decision matrix for analytical release of pharmaceutical intermediates. Note the loop for salt/hydrate correction.

References

  • American Chemical Society. (2025). Journal of Organic Chemistry Author Guidelines: Characterization of New Compounds. Retrieved from [Link]

  • Marsilje, T. H., et al. (2013). "Synthesis, Structure-Activity Relationships, and In Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor LDK378 (Ceritinib)." Journal of Medicinal Chemistry, 56(14), 5675-5690.[2] Retrieved from [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]

  • Chemistry World. (2022). "Are elemental analysis guidelines appropriate? A study on reliability." Retrieved from [Link]

Sources

QC protocols for industrial batches of 4-Methyl-2-(piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive Quality Control (QC) strategy for 4-Methyl-2-(piperidin-4-yl)pyridine (CAS 1260886-47-2). This specific scaffold, featuring a C-C bond between the pyridine C2 position and the piperidine C4 position, is a critical intermediate in the synthesis of antihistamines (e.g., Rupatadine analogs) and kinase inhibitors.[1]

Its dual-nitrogen heterocyclic structure presents specific analytical challenges—notably peak tailing due to the basic piperidine moiety and potential regioisomeric impurities.[1]

Part 1: Strategic Analysis & Method Selection[1]

For industrial batches, relying solely on a single assay method is insufficient.[1] A "Triangulated Analytical Strategy" is recommended to ensure the integrity of the piperidine ring, the correct oxidation state of the pyridine, and the absence of regioisomers.[1]

Comparative Analysis of Analytical Techniques
FeatureHPLC-UV (High pH) Potentiometric Titration qNMR (Quantitative NMR)
Primary Utility Purity & Impurities. Separates regioisomers and degradation products.Assay (Purity). Measures total basic nitrogen content.[1]Absolute Purity. Primary reference standard qualification.[1]
Specificity High. Can distinguish between the target and des-methyl or regio-isomers.Low. Cannot distinguish between the product and other basic impurities (e.g., piperidine).[1]Very High. Unambiguous structural confirmation.[1]
Throughput High (15-20 min/run).[1]High (5-10 min/run).[1]Low.
Limit of Detection Excellent (<0.05%).N/A (Macro analysis only).Moderate (~0.1%).[1]
Recommendation Batch Release Standard. Cross-Check Only. Use to verify salt stoichiometry if applicable.Reference Standard Only. Use to calibrate the HPLC standard.
The "Alkalinity Problem" in Chromatography

The piperidine nitrogen (pKa ~11) is highly basic.[1] On standard silica-based C18 columns at acidic pH, it protonates and interacts with residual silanols, causing severe peak tailing.[1]

  • The Solution: Use a Hybrid Particle Column (e.g., ethylene-bridged hybrid) capable of withstanding pH 10-11 . At this pH, the piperidine moiety is less ionized (or the silanols are fully deprotonated and shielded by the high ionic strength buffer), resulting in sharp, symmetrical peaks.[1]

Part 2: Detailed Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

Purpose: Assay and Related Substances (Purity)

Principle: Reverse-phase chromatography using a high-pH buffer to suppress silanol activity and improve peak shape for basic heterocycles.

  • Instrument: HPLC with PDA (Photodiode Array) or UV detector.[1]

  • Column: Waters XBridge C18 or Phenomenex Gemini-NX C18 (150 mm x 4.6 mm, 3.5 µm or 5 µm).[1] Critical: Must be pH stable up to 12.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate buffer, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 35°C.

  • Detection: UV at 260 nm (Pyridine absorption max) and 210 nm (General detection).[1]

  • Injection Volume: 5-10 µL.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
12.0 10 90
15.0 10 90
15.1 95 5

| 20.0 | 95 | 5 |

System Suitability Criteria:

  • Tailing Factor (T): NMT 1.5 for the main peak (Crucial for piperidines).[1]

  • Theoretical Plates (N): NLT 5,000.

  • Resolution (Rs): NLT 2.0 between the main peak and the nearest impurity (likely the des-methyl analog or starting material).

Protocol B: Gas Chromatography (GC-HS)

Purpose: Residual Solvents (Toluene, THF, Methanol)

Since this intermediate is often synthesized via coupling reactions (e.g., Suzuki) or hydrogenation, residual solvents are a Critical Quality Attribute (CQA).[1]

  • Instrument: GC with Headspace Sampler and FID.

  • Column: DB-624 (or USP G43), 30 m x 0.32 mm, 1.8 µm film.[1]

  • Carrier Gas: Nitrogen or Helium (Flow: 2.0 mL/min).[1]

  • Oven Program: 40°C (hold 5 min) → Ramp 10°C/min to 240°C (hold 5 min).

  • Injector Temp: 220°C.

  • Detector Temp: 260°C.

  • Sample Prep: Dissolve 100 mg sample in 5.0 mL DMSO or DMF in a headspace vial.

Part 3: Impurity Fate Mapping & Visualization[1]

Understanding the origin of impurities is essential for process control.[1] The diagram below illustrates the synthesis logic and where specific impurities arise.

QC_Workflow RawMat1 Raw Material: 2-Chloro-4-methylpyridine Reaction Reaction: Coupling / Reduction RawMat1->Reaction RawMat2 Raw Material: Piperidin-4-yl Boronate (or Precursor) RawMat2->Reaction Crude Crude Intermediate Reaction->Crude ImpurityA Impurity A: Unreacted Halopyridine Crude->ImpurityA Residuals ImpurityB Impurity B: Regioisomers (e.g., 3-yl isomer) Crude->ImpurityB Side Reaction ImpurityC Impurity C: Partially Reduced Pyridine Crude->ImpurityC Over-reduction Purification Purification: Crystallization / Salt Formation Crude->Purification FinalProduct Final Product: This compound Purification->FinalProduct Removes Impurities QC_Release QC Release Testing: 1. HPLC (Purity) 2. GC (Solvents) 3. KF (Water) FinalProduct->QC_Release

Caption: Impurity fate map showing the origin of critical process-related impurities and the QC release checkpoint.

Part 4: Data Reporting & Specifications

For a standard industrial batch intended for pharmaceutical use, the following specification limits are recommended based on ICH guidelines.

Test AttributeMethodAcceptance Criteria
Appearance VisualWhite to off-white solid or pale yellow oil (depending on salt form).
Identification 1H-NMR / IRConforms to structure.[1]
Assay (Anhydrous) HPLC-UV98.0% – 102.0% w/w.[1]
Purity (Area %) HPLC-UV≥ 99.0%.[1]
Single Largest Impurity HPLC-UV≤ 0.50%.[1]
Total Impurities HPLC-UV≤ 1.0%.[1]
Water Content Karl Fischer≤ 0.5% (if free base), specific % if hydrate.[1]
Residual Solvents GC-HSConform to ICH Q3C (e.g., Toluene < 890 ppm).[1]
Troubleshooting the Assay[1]
  • Issue: Retention time drift.

    • Cause: Mobile phase pH change due to CO2 absorption (ammonium bicarbonate is volatile).[1]

    • Fix: Prepare buffer fresh daily or use a guard column.[1]

  • Issue: Split peaks.

    • Cause: Sample solvent incompatibility.[1]

    • Fix: Dissolve the sample in the starting mobile phase (95% Buffer / 5% MeCN) rather than 100% MeCN.

References

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Waters Corporation. (2020).[1] Strategies for the Analysis of Basic Compounds in Reverse Phase HPLC. Retrieved from [Link][1][3][4]

  • PubChem. (2024).[1] Compound Summary: this compound (CAS 1260886-47-2).[5] Retrieved from [Link][1]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 4-Methyl-2-(piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower fellow researchers with the knowledge to conduct their work safely and effectively. The proper handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This guide provides a detailed protocol for the disposal of 4-Methyl-2-(piperidin-4-yl)pyridine, a heterocyclic compound whose safe management is critical.

This document synthesizes best practices from regulatory bodies and safety data for analogous compounds to provide a comprehensive disposal framework.

Hazard Characterization and Risk Assessment

Before any disposal process begins, a thorough understanding of the chemical's hazards is essential. Based on its constituent parts, this compound must be managed as a hazardous waste.

Probable Hazard Profile:

Hazard ClassDescriptionRationale (Based on Analogs)
Physical Hazard Flammable LiquidBoth pyridine and piperidine are flammable liquids.[1][5] Ignition sources such as heat, sparks, and open flames must be avoided.[7]
Health Hazard Acute Toxicity (Oral, Dermal, Inhalation)Harmful or toxic if swallowed, inhaled, or absorbed through the skin.[1][6]
Skin Corrosion / IrritationExpected to cause skin irritation or potentially severe burns upon contact.[2][8]
Serious Eye Damage / IrritationCan cause serious eye irritation or damage.[1]
Environmental Hazard Harmful to Aquatic LifeAn environmental release should be prevented, as related compounds can be toxic to aquatic organisms.[3]

This initial assessment mandates that the disposal of this compound falls under the strict regulations of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).

Pre-Disposal: Safe Handling and Storage of Waste

Proper procedure begins the moment the chemical is designated as waste. Adherence to these steps is crucial for ensuring safety within the laboratory.

Personal Protective Equipment (PPE)

Always handle the waste chemical with the same level of caution as the pure substance. The required PPE includes:

  • Eye Protection: Chemical safety goggles are mandatory.[9]

  • Hand Protection: Chemically resistant gloves (e.g., butyl rubber) are essential. Nitrile gloves may not offer sufficient protection for prolonged contact.[10]

  • Body Protection: A fully buttoned, flame-retardant lab coat.

  • Respiratory Protection: All handling of waste should occur within a certified chemical fume hood to avoid inhalation of vapors.[8]

Waste Container Selection and Labeling
  • Select a Compatible Container: Use a clean, sealable, and chemically compatible container. Often, the original product container is a suitable choice.[11] The container must be in good condition with no leaks or cracks.

  • Label Immediately and Accurately: Proper labeling is a cornerstone of the OSHA Hazard Communication Standard.[12][13] The waste container must be labeled as soon as the first drop of waste is added.

    The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound" (avoid abbreviations or formulas).

    • A clear list of associated hazards (e.g., "Flammable, Toxic, Corrosive").

    • The date accumulation started.

Segregation and Storage

Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11] This area must be at or near the point of generation.

  • Incompatibility: Store this waste away from incompatible materials, particularly strong oxidizing agents and strong acids, to prevent violent reactions.[8][10][14]

  • Containment: The container should be kept in a secondary containment bin to mitigate spills.

  • Closure: The container must be securely sealed at all times, except when actively adding waste.[9]

Step-by-Step Disposal Protocol

The following protocol outlines the compliant disposal pathway from the lab bench to the final treatment facility.

Diagram: Disposal Workflow

G cluster_lab In the Laboratory cluster_ehs Institutional Procedure A Waste Generated (this compound) B Characterize as Hazardous Waste A->B C Select & Label Compatible Container B->C D Store in Designated SAA (Segregated & Sealed) C->D E Container Full or Time Limit Reached? D->E F Request Waste Pickup (Contact EHS/Licensed Vendor) E->F Yes G Complete Manifest Documentation F->G H Transfer to Central Accumulation Area G->H I Transport by Licensed Hauler H->I J Final Disposal (Incineration at a TSDF) I->J

Caption: Workflow for the compliant disposal of hazardous chemical waste.

Step 1: Waste Generation and Characterization As established, any unwanted this compound, including contaminated materials and spill cleanup debris, must be classified as hazardous waste.[15]

Step 2: Accumulation in a Satellite Accumulation Area (SAA) Collect the waste in your properly labeled container within the lab's SAA. Do not accumulate more than 55 gallons of total hazardous waste (or 1 quart of acutely hazardous waste, though this compound is not typically P-listed).[11]

Step 3: Requesting Disposal Once the waste container is nearly full (around 75%) or has been accumulating for a designated period (typically 150-180 days, check your institution's policy), arrange for its removal.[11]

  • Contact your institution’s Environmental Health and Safety (EHS) department or the designated hazardous waste manager.

  • Provide them with all necessary information from the waste label.

Step 4: Documentation and Transfer For waste transported off-site, a hazardous waste manifest is required.[16] This is a "cradle-to-grave" tracking document that ensures the waste is handled properly from your lab to its final destination. Your EHS office will typically manage this paperwork.

Step 5: Final Disposal Method Given its organic nature and probable hazardous characteristics, the most appropriate disposal method is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[16] This method ensures the complete destruction of the hazardous compound.

Decontamination and Spill Management

Accidents can happen, and proper preparation is key to mitigating risks.

Empty Container Decontamination

An "empty" container that held this compound must be handled carefully.

  • Triple Rinsing: For a container to be considered non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[17] The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.

  • Alternative: In many cases, it is safer and more practical to dispose of the empty, unrinsed container as hazardous waste itself, avoiding the creation of additional liquid waste.[17]

  • Defacing Labels: Once a container is properly decontaminated and disposed of in the regular trash (if permitted), all hazardous chemical labels must be completely removed or defaced.[17]

Spill Response Protocol

In the event of a small spill within a chemical fume hood:

  • Alert Personnel: Immediately notify others in the area.

  • Don PPE: Ensure you are wearing the appropriate PPE before addressing the spill.

  • Contain the Spill: Use a spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the liquid.[18] Do not use combustible materials like paper towels.

  • Collect Debris: Carefully scoop the absorbent material and any contaminated debris into a designated hazardous waste container.[10]

  • Clean the Area: Wipe the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the spill cleanup waste container and manage it according to the disposal protocol above.

For large spills, or any spill outside of a fume hood, evacuate the area, secure it, and contact your institution's emergency response team or EHS office immediately.

Hierarchy of Controls

To ensure comprehensive safety, always apply the hierarchy of controls when handling and preparing this chemical for disposal.

Diagram: Hierarchy of Controls

Hierarchy Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE PPE (Least Effective)

Caption: The hierarchy of controls for mitigating chemical hazards.[12]

By adhering to this structured and compliant disposal process, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment.

References

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.